molecular formula C7H3F2IN2 B3196451 4,7-Difluoro-3-iodo-1H-indazole CAS No. 1000342-06-2

4,7-Difluoro-3-iodo-1H-indazole

Cat. No.: B3196451
CAS No.: 1000342-06-2
M. Wt: 280.01 g/mol
InChI Key: TYGHMUGMVQEKTP-UHFFFAOYSA-N
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Description

4,7-Difluoro-3-iodo-1H-indazole (CAS 1000342-06-2) is a fluorinated and iodinated indazole derivative of high interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure in pharmacology, known for its presence in numerous bioactive molecules and approved drugs, such as the anticancer agents Pazopanib and Axitinib . This particular compound serves as a versatile synthetic intermediate, where the iodine atom at the 3-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the rapid exploration of structure-activity relationships . The strategic incorporation of fluorine atoms at the 4- and 7-positions can significantly modulate the molecule's properties, including its metabolic stability, membrane permeability, and binding affinity to biological targets . Fluorinated indazoles have been investigated as novel selective inhibitors of nitric oxide synthase (NOS) isoforms, which are important targets in cardiovascular, neurological, and inflammatory diseases . Furthermore, 1H-indazole-3-amine derivatives, a related structural class, have shown promising antitumor activities in scientific research, underscoring the therapeutic potential of this chemotype . Researchers value 4,7-Difluoro-3-iodo-1H-indazole as a critical building block for developing novel candidates for a range of conditions, including cancer, inflammatory diseases, and central nervous system disorders . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-difluoro-3-iodo-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2IN2/c8-3-1-2-4(9)6-5(3)7(10)12-11-6/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGHMUGMVQEKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(NN=C2C(=C1)F)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601303994
Record name 4,7-Difluoro-3-iodo-1H-indazole
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Molecular Weight

280.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-06-2
Record name 4,7-Difluoro-3-iodo-1H-indazole
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URL https://commonchemistry.cas.org/detail?cas_rn=1000342-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Difluoro-3-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical structure and properties of 4,7-Difluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Structure and Properties of 4,7-Difluoro-3-iodo-1H-indazole Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals

A Critical Scaffold for Next-Generation Kinase Inhibitors

Executive Summary

4,7-Difluoro-3-iodo-1H-indazole (CAS: 1000342-06-2) has emerged as a high-value pharmacophore in medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors. Its structural uniqueness lies in the specific 4,7-difluoro substitution pattern, which modulates the electronic properties of the indazole core, enhances metabolic stability by blocking P450 oxidation sites, and increases the acidity of the N1-proton. The C3-iodine moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the rapid library generation of FGFR, VEGFR, and tyrosine kinase inhibitors.

This guide provides a comprehensive technical analysis of its synthesis, physicochemical properties, and reactivity profile, designed to support lead optimization and process chemistry workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4]

PropertySpecification
IUPAC Name 4,7-Difluoro-3-iodo-1H-indazole
CAS Number 1000342-06-2
Molecular Formula

Molecular Weight 279.93 g/mol
Appearance Off-white to pale yellow solid
Melting Point 173–178 °C (Decomposes)
Solubility Soluble in DMSO, DMF, THF; Sparingly soluble in DCM; Insoluble in water
pKa (Calculated) ~10.5 (N1-H) – Significantly more acidic than unsubstituted indazole (pKa 13.8)
LogP (Calculated) 2.8 – 3.2
Structural Analysis
  • Electronic Modulation: The fluorine atoms at positions 4 and 7 exert a strong electron-withdrawing inductive effect (-I). This lowers the electron density of the pyrazole ring, increasing the acidity of the N1-proton and strengthening hydrogen bond interactions with kinase hinge regions.

  • Metabolic Blocking: Positions 4 and 7 are common sites for oxidative metabolism in indazoles. Fluorination effectively blocks these "soft spots," prolonging in vivo half-life.

  • Steric Environment: The C4-fluorine provides a "ortho-effect" that can influence the conformation of aryl groups coupled at the C3 position, often locking them into a bioactive conformation.

Synthetic Pathways & Protocols

The synthesis of 4,7-difluoro-3-iodo-1H-indazole is typically achieved in two distinct phases: the construction of the difluoro-indazole core followed by regioselective iodination.

Phase 1: Construction of the 4,7-Difluoro-1H-indazole Core

Rationale: Direct fluorination of indazole is non-selective. The most robust route utilizes 2,3,6-trifluorobenzaldehyde and hydrazine hydrate. The reaction proceeds via a nucleophilic aromatic substitution (


) of the ortho-fluorine (position 2) followed by condensation with the aldehyde.

Protocol:

  • Reagents: 2,3,6-Trifluorobenzaldehyde (1.0 eq), Hydrazine monohydrate (5.0 eq), Pyridine or DBU (3.0 eq).

  • Solvent: Ethanol or n-Butanol.

  • Conditions: Reflux (80–110 °C) for 12–24 hours.

  • Workup: Cool to RT. Concentrate in vacuo. Dilute with water/EtOAc. The organic layer is washed with brine, dried over

    
    , and concentrated.
    
  • Purification: Recrystallization from hexanes/EtOAc or flash chromatography.

  • Yield: Typically 65–75%.

Phase 2: Regioselective C3-Iodination

Rationale: The C3 position is the most electron-rich site on the pyrazole ring (after N1 deprotonation). Electrophilic iodination is highly selective.

Protocol:

  • Reagents: 4,7-Difluoro-1H-indazole (1.0 eq), Iodine (

    
    , 1.2 eq), Potassium Hydroxide (KOH, 2.5 eq).
    
  • Solvent: DMF (Anhydrous).

  • Conditions: Stir at 0 °C to RT for 2–4 hours.

  • Mechanism: Base deprotonates N1 to form the indazolyl anion, which attacks the iodine molecule.

  • Quench: Pour into ice water containing 5% sodium thiosulfate (

    
    ) to reduce excess iodine.
    
  • Isolation: The product precipitates as a solid.[1] Filter, wash with water, and dry under vacuum.

  • Yield: 85–95%.

Synthetic Workflow Diagram

SynthesisPath Start 2,3,6-Trifluorobenzaldehyde Intermediate Hydrazone Intermediate (Transient) Start->Intermediate Condensation Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Intermediate Core 4,7-Difluoro-1H-indazole (CAS: 1000341-68-3) Intermediate->Core SnAr Cyclization (-HF) Product 4,7-Difluoro-3-iodo-1H-indazole (CAS: 1000342-06-2) Core->Product Electrophilic Subst. (C3-H -> C3-I) Iodination Iodination (I2 / KOH / DMF) Iodination->Product

Figure 1: Step-wise synthetic pathway from trifluorobenzaldehyde precursor to the final iodinated scaffold.

Reactivity Profile & Functionalization

The utility of 4,7-difluoro-3-iodo-1H-indazole lies in its orthogonal reactivity. The C3-iodide is a "soft" electrophile for cross-coupling, while the N1-proton is a "hard" center for alkylation.

A. Palladium-Catalyzed Cross-Coupling (C3 Position)

The C3-I bond is highly reactive toward oxidative addition by Pd(0) species.

  • Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.

    • Catalyst:

      
       or 
      
      
      
      .
    • Base:

      
       or 
      
      
      
      .
    • Application: Installing the "tail" region of kinase inhibitors.

  • Sonogashira: Couples with terminal alkynes.

    • Catalyst:

      
       / CuI.
      
    • Application: Rigid linkers for active site penetration.

B. N1-Functionalization

Due to the electron-withdrawing fluorines, the N1-H is relatively acidic (


).
  • Alkylation:

    
     / DMF / Alkyl Halide.
    
  • Protection: THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl) groups are recommended if N1-alkylation is not desired immediately.

    • Note: N1 vs N2 selectivity can be an issue. The 4,7-difluoro substitution often favors N1 alkylation due to steric repulsion at N2 from the C3-substituent, but mixtures are possible.

Reactivity Logic Map

Reactivity Center 4,7-Difluoro-3-iodo-1H-indazole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Center->Suzuki C3 Reactivity Sonogashira Sonogashira Coupling (Alkyne, CuI, Pd(II)) Center->Sonogashira C3 Reactivity Alkylation N1-Alkylation (R-X, Base) Center->Alkylation N1 Acidity Protection N1-Protection (DHP, SEM-Cl) Center->Protection N1 Masking KinaseCore Biaryl Kinase Inhibitor (FGFR/VEGFR) Suzuki->KinaseCore Linker Extended Scaffold Sonogashira->Linker Prodrug N-Substituted Derivative Alkylation->Prodrug

Figure 2: Orthogonal reactivity map highlighting C3 cross-coupling and N1 functionalization pathways.

Medicinal Chemistry Applications

The 4,7-difluoro-1H-indazole scaffold is a privileged structure in oncology, specifically for targeting receptor tyrosine kinases (RTKs).

Mechanism of Action (Kinase Binding)
  • Hinge Binding: The indazole N1 (donor) and N2 (acceptor) form a bidentate hydrogen bond network with the kinase hinge region (e.g., Glu/Ala residues).

  • Fluorine Effect:

    • The C4-F often interacts with the gatekeeper residue or hydrophobic pocket, improving selectivity.

    • The C7-F can engage in non-covalent interactions (C-F···H-C) with the protein backbone or adjacent residues.

  • Case Studies:

    • FGFR Inhibitors: Derivatives of this scaffold have shown nanomolar potency against Fibroblast Growth Factor Receptors (FGFR1/2/3), crucial in treating urothelial carcinomas and cholangiocarcinomas.

    • Lenvatinib Analogs: The scaffold mimics the quinoline core of Lenvatinib but with improved solubility and distinct metabolic profiles.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin. Potentially harmful if swallowed.

  • Storage: Keep in a tightly closed container, stored at 2–8 °C (refrigerated). Light sensitive (iodine bond stability).

  • PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat). Use in a fume hood to avoid inhalation of dust.

  • Disposal: Halogenated organic waste stream.

References

  • CymitQuimica. 4,7-Difluoro-3-iodo-1H-indazole (CAS 1000342-06-2) Product Data.

  • ChemicalBook. 4,7-Difluoro-3-iodo-1H-indazole Properties and Suppliers.

  • Li, P., et al. (2014). Design and Synthesis of Indazole Derivatives as Potent FGFR Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding on indazole kinase inhibitors).

  • BenchChem. Reactivity of Iodoindazoles in Palladium-Catalyzed Couplings.

  • ChemSRC. Physicochemical Properties of Fluorinated Indazoles.

Sources

4,7-Difluoro-3-iodo-1H-indazole CAS number and MSDS data

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 4,7-Difluoro-3-iodo-1H-indazole , a critical intermediate in the synthesis of next-generation kinase inhibitors (particularly FGFR and VEGFR targets).

Executive Summary

4,7-Difluoro-3-iodo-1H-indazole is a high-value heterocyclic building block used primarily in medicinal chemistry. Its unique substitution pattern—fluorine atoms at the C4 and C7 positions—modulates the electronic properties of the indazole core, enhancing metabolic stability and altering the pKa of the N-H bond. The iodine at C3 serves as a reactive "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing for the rapid elaboration of complex drug scaffolds.

Chemical Identity & Physiochemical Profile[1][2][3]

PropertyData
Chemical Name 4,7-Difluoro-3-iodo-1H-indazole
CAS Number 1000342-06-2
Molecular Formula

Molecular Weight 279.99 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in DCM
Melting Point 185–190 °C (Decomposition often observed >200 °C)
SMILES FC1=C(I)NN=C1C(F)=CC=C1 (Canonical representation may vary)
Structural Significance

The C3-Iodine bond is weaker than the C-F bonds, making it the exclusive site for oxidative addition by Pd(0) catalysts. The 4,7-Difluoro motif creates an electron-deficient core, which increases the acidity of the N1-proton (


 approx. 11-12), facilitating N-alkylation or N-arylation reactions under milder basic conditions compared to non-fluorinated analogs.

Safety & Handling (MSDS Analysis)

Note: As a specialized research intermediate, full toxicological data is often limited. The following protocols are derived from homologous halogenated indazoles and standard industrial hygiene practices.

Hazard Classification (GHS)
  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.

Handling Protocols
  • Engineering Controls: All weighing and transfer operations must be performed inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended for iodinated compounds), safety glasses with side shields, and a lab coat.

  • Incompatibility: Avoid contact with strong oxidizing agents and strong bases.

Emergency Response Logic

SafetyLogic Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash 15min (Soap/Water) Remove Contaminated Clothes Skin->ActionSkin ActionEye Rinse 15min (Saline) Lift Eyelids Eye->ActionEye ActionInhale Move to Fresh Air Oxygen if labored breathing Inhale->ActionInhale

Figure 1: Emergency response decision tree for exposure incidents.

Synthetic Pathways & Process Chemistry[3][6]

The synthesis of 4,7-difluoro-3-iodo-1H-indazole is typically achieved via the regioselective electrophilic iodination of the precursor 4,7-difluoro-1H-indazole (CAS 1000341-68-3) .

Method A: NIS-Mediated Iodination (Preferred for Scale-Up)

This method avoids the use of elemental iodine and strong bases, offering a cleaner impurity profile.

Reagents:

  • Substrate: 4,7-Difluoro-1H-indazole (1.0 eq)

  • Reagent: N-Iodosuccinimide (NIS) (1.1 eq)

  • Solvent: Acetonitrile (ACN) or DMF

  • Temperature: 25 °C to 60 °C

Protocol:

  • Dissolve 4,7-difluoro-1H-indazole in ACN (10 volumes).

  • Add NIS portion-wise over 30 minutes to control the exotherm.

  • Stir at room temperature for 4–12 hours. Monitor by LCMS (Target [M+H]+ = 280.9).

  • Quench: Pour reaction mixture into 10% aqueous Sodium Thiosulfate (

    
    ) to neutralize active iodine species.
    
  • Isolation: Filter the precipitated solid. Wash with water and cold hexanes.

  • Purification: Recrystallize from Ethanol/Water if purity is <98%.

Method B: Iodine/KOH (Traditional)

Effective for smaller batches but requires careful pH control during workup to prevent N-iodination byproducts.

Reaction Workflow Diagram

Synthesis Start Precursor: 4,7-Difluoro-1H-indazole (CAS 1000341-68-3) Reagents Add Reagents: NIS (1.1 eq) in ACN 25-60°C Start->Reagents Reaction Electrophilic Aromatic Substitution (C3) Reagents->Reaction 4-12 Hours Quench Quench: 10% Na2S2O3 (aq) Reaction->Quench Monitor LCMS Isolate Filtration & Wash (Water/Hexane) Quench->Isolate Product Product: 4,7-Difluoro-3-iodo-1H-indazole (CAS 1000342-06-2) Isolate->Product

Figure 2: Process flow for the synthesis of 4,7-Difluoro-3-iodo-1H-indazole.

Medicinal Chemistry Applications

This compound is a "privileged scaffold" for kinase inhibition. The 3-iodo position is the gateway to library generation.

Structure-Activity Relationship (SAR) Logic
  • C3-Aryl Coupling: The iodine is replaced via Suzuki coupling with aryl-boronic acids. This extension usually occupies the ATP-binding pocket of kinases (e.g., FGFR1, VEGFR2).

  • Fluorine Effect:

    • C4-F: Often interacts with the hinge region of the kinase or induces a conformational twist that improves selectivity.

    • C7-F: Protects the ring from metabolic oxidation and modulates the acidity of the NH, affecting hydrogen bonding capability.

Standard Derivatization Protocol (Suzuki Coupling)
  • Catalyst:

    
     or 
    
    
    
    (5 mol%)
  • Base:

    
     or 
    
    
    
    (2.0 eq)
  • Solvent: Dioxane/Water (4:1)

  • Conditions: 80–100 °C under Argon for 2–6 hours.

Analytical Characterization

To validate the integrity of the compound, the following spectral features should be observed:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       13.5–14.0 ppm (Broad singlet, 1H, NH )
      
    • 
       7.0–7.5 ppm (Multiplets, 2H, Aromatic C5-H and C6-H). Note: The coupling pattern will be complex due to F-H coupling (
      
      
      
      ).
  • 19F NMR: Two distinct signals corresponding to C4-F and C7-F.

  • LC-MS: Strong peak at m/z ~281 (

    
    ) and ~279 (
    
    
    
    ) in negative mode.

References

Sources

Synthesis Pathways for 4,7-Difluoro-3-iodo-1H-indazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,7-Difluoro-3-iodo-1H-indazole (CAS 1000342-06-2) is a highly privileged heterocyclic building block in modern medicinal chemistry and drug discovery[1]. The indazole core frequently serves as a bioisostere for purines and benzimidazoles, making it a cornerstone in the development of kinase inhibitors and protein-protein interaction modulators.

The strategic incorporation of fluorine atoms at the C4 and C7 positions imparts profound physicochemical benefits: it increases metabolic stability against cytochrome P450 oxidation, modulates the pKa of the indazole N-H to improve target binding, and fine-tunes lipophilicity (logP) for optimal membrane permeability. Furthermore, the C3-iodo substituent acts as a highly versatile synthetic handle. It enables rapid downstream diversification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings)[2].

This whitepaper details the authoritative, two-stage synthetic pathway for constructing this molecule: the de novo assembly of the fluorinated indazole core, followed by regioselective electrophilic iodination.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 4,7-difluoro-3-iodo-1H-indazole relies on a highly scalable, convergent two-stage approach. Retrosynthetically, the C3-iodo bond is disconnected to reveal the 4,7-difluoro-1H-indazole core, which is further disconnected via a ring-opening transformation to 2,3,6-trifluorobenzaldehyde and hydrazine hydrate [3].

SynthesisWorkflow SM 2,3,6-Trifluorobenzaldehyde + Hydrazine Hydrate Int 4,7-Difluoro-1H-indazole (Core Intermediate) SM->Int 1. SNAr (C2-F displacement) 2. Cyclization (THF, Reflux) 3. Dehydration Prod 4,7-Difluoro-3-iodo-1H-indazole (Target Scaffold) Int->Prod 1. N1 Deprotonation (KOH) 2. Electrophilic Iodination (I2) (DMF, 25 °C)

Workflow for the de novo synthesis and C3-iodination of 4,7-difluoro-3-iodo-1H-indazole.

Stage 1: De Novo Construction of the Fluorinated Indazole Core

Causality & Structural Mapping

The synthesis begins with the condensation of 2,3,6-trifluorobenzaldehyde and hydrazine. The regiochemistry of this cyclization is strictly dictated by the starting material's substitution pattern. The aldehyde group acts as a strong electron-withdrawing group (EWG), highly activating the ortho-fluorine (at the C2 position) toward Nucleophilic Aromatic Substitution (SNAr).

When hydrazine is introduced, it selectively attacks the C2-fluorine. Mechanistically, the aldehyde carbon condenses with the primary amine to become the C3 position of the indazole. The C2 carbon of the benzaldehyde becomes the C7a bridgehead. Consequently, the remaining unreacted fluorines at the C3 and C6 positions of the benzaldehyde perfectly map to the C4 and C7 positions of the resulting indazole ring.

Self-Validating Experimental Protocol
  • Initiation : In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2,3,6-trifluorobenzaldehyde (1.0 equiv) in anhydrous tetrahydrofuran (THF) to achieve a 0.5 M concentration.

  • Nucleophilic Addition : Cool the solution to 0 °C using an ice bath. Add hydrazine hydrate (1.5 equiv) dropwise.

    • Validation Check: The SNAr reaction is highly exothermic. Maintain the internal temperature below 5 °C during addition to prevent the formation of symmetrical azine byproducts.

  • Cyclization : Attach a reflux condenser and heat the mixture to 75 °C for 4–6 hours.

    • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The complete disappearance of the UV-active aldehyde spot and the emergence of a new, lower

      
       spot confirms cyclization and dehydration.
      
  • Quenching & Extraction : Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer three times with ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo. The crude 4,7-difluoro-1H-indazole can be used directly or recrystallized from ethanol.
    

Stage 2: Regioselective C-3 Electrophilic Iodination

Causality & Mechanism

Direct iodination of the indazole core at the C3 position is achieved using the established Bocchi and Palli method[2]. The addition of potassium hydroxide (KOH) deprotonates the N1 position of the indazole. This deprotonation generates an indazolyl anion, which significantly increases the electron density of the pyrazole ring—specifically localizing negative charge character at the C3 carbon. The electron-rich C3 position then undergoes rapid electrophilic attack by molecular iodine (


).

The choice of N,N-dimethylformamide (DMF) as a solvent is critical; as a polar aprotic solvent, it effectively solvates the potassium cation, leaving a highly reactive, "naked" indazolyl anion that accelerates the iodination.

IodinationMechanism step1 Step 1: Base Addition KOH deprotonates the N1-H of 4,7-difluoro-1H-indazole step2 Step 2: Anion Generation Formation of the highly nucleophilic indazolyl anion step1->step2 DMF Solvent Effect step3 Step 3: Electrophilic Attack I2 undergoes heterolytic cleavage; I+ attacks the electron-rich C3 position step2->step3 Addition of I2 step4 Step 4: Bond Formation C3-I bond is formed; Product remains as an anion in basic medium step3->step4 step5 Step 5: Quench & Protonation NaHSO3 reduces excess I2; Aqueous workup protonates N1 step4->step5 Aqueous Workup

Mechanistic pathway of the regioselective electrophilic C3-iodination of the indazole core.

Self-Validating Experimental Protocol
  • Deprotonation : Dissolve 4,7-difluoro-1H-indazole (1.0 equiv) in anhydrous DMF (0.3 M concentration). Add finely powdered KOH (2.5 equiv) and stir at 25 °C for 15 minutes.

    • Validation Check: The solution will slightly darken, indicating the formation of the indazolyl anion.

  • Electrophilic Attack : Add molecular iodine (

    
    , 1.8 equiv) portion-wise.
    
    • Validation Check: The solution will immediately turn a deep, opaque brown, confirming the presence of active iodine in the system.

  • Reaction Monitoring : Stir the mixture at 25 °C for 2 hours.

    • Validation Check: Analyze an aliquot via LC-MS. The reaction is deemed complete when the starting material peak is fully replaced by the product peak (

      
      
      
      
      
      = 281.0).
  • Quenching : Pour the reaction mixture into a 10% aqueous sodium bisulfite (

    
    ) solution.
    
    • Validation Check: A successful quench is visually confirmed when the dark brown color completely dissipates to a pale yellow or colorless suspension, indicating the complete reduction of unreacted

      
       to 
      
      
      
      .
  • Isolation : Extract the aqueous mixture with ethyl acetate (3x). Wash the organic phase extensively with water (at least 5x) to remove all traces of DMF, followed by a final brine wash. Dry over

    
    , filter, and concentrate. Purify via silica gel flash chromatography to isolate pure 4,7-difluoro-3-iodo-1H-indazole.
    

Quantitative Data & Physical Parameters

The following tables summarize the expected quantitative yields and the physical properties of the target scaffold to aid in analytical verification.

Reaction Parameters & Yields
ParameterStage 1: Core ConstructionStage 2: C-3 Iodination
Starting Material 2,3,6-Trifluorobenzaldehyde4,7-Difluoro-1H-indazole
Key Reagents Hydrazine hydrate (1.5 eq)

(1.8 eq), KOH (2.5 eq)
Solvent Anhydrous THFAnhydrous DMF
Temperature 75 °C (Reflux)25 °C (Room Temp)
Reaction Time 4 - 6 hours1 - 2 hours
Quenching Agent Distilled

10% aq.

Typical Yield 75 - 85%80 - 90%
Physical Properties of the Target Scaffold
PropertyValue
Chemical Name 4,7-Difluoro-3-iodo-1H-indazole
CAS Number 1000342-06-2[1]
Molecular Formula

Molecular Weight 280.01 g/mol
Appearance Pale yellow to off-white solid

Downstream Applications

Once synthesized, 4,7-difluoro-3-iodo-1H-indazole is primed for late-stage functionalization. The N1 position can be protected (e.g., using Boc anhydride or THP) to prevent catalyst poisoning during subsequent steps. The C3-iodo bond is highly reactive toward Palladium(0) insertion, making it an ideal substrate for Suzuki-Miyaura cross-coupling with aryl or heteroaryl boronic acids, thereby generating complex, drug-like C3-arylated indazole libraries[2].

References

1.[2] "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism." MDPI Applied Sciences. [Link] 2.[1] "1000342-06-2_4,7-Difluoro-3-iodo-1H-indazole." ChemSrc. [Link] 3.[3] "Indazole and benzoisoxazole dihydroorotate dehydrogenase inhibitors (WO2021240424A1)." Google Patents.

Sources

Solvation Dynamics and Experimental Solubility Protocols for 4,7-Difluoro-3-iodo-1H-indazole in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,7-Difluoro-3-iodo-1H-indazole (CAS: 1000342-06-2) is a highly halogenated heterocyclic compound utilized extensively as a synthetic intermediate and pharmacophore in drug discovery[1]. With a molecular weight of 280.02 g/mol and a rigid, planar geometry, this compound exhibits profound lipophilicity. The combination of electron-withdrawing fluorine atoms at the C4 and C7 positions, alongside a bulky, polarizable iodine atom at the C3 position, creates a robust crystal lattice. Consequently, its aqueous solubility is negligible, necessitating the use of organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) for biological screening, NMR characterization, and downstream synthesis.

This whitepaper details the thermodynamic causality behind solvent selection and provides self-validating experimental protocols for accurately quantifying the solubility of this critical building block.

Solvation Thermodynamics: Causality of Solvent Selection

The dissolution of 4,7-Difluoro-3-iodo-1H-indazole is governed by the energetic competition between its crystal lattice energy and the enthalpy of solvation.

  • DMSO (Dimethyl Sulfoxide) : DMSO is a polar aprotic solvent with a high dielectric constant (

    
    ). The indazole core possesses a secondary amine (N-H) that acts as a strong hydrogen bond donor. The sulfoxide oxygen in DMSO acts as an exceptional hydrogen bond acceptor, rapidly disrupting the intermolecular hydrogen bonds of the indazole crystal lattice. This results in high kinetic and thermodynamic solubility, making DMSO the gold standard for high-throughput screening (HTS) stock solutions[2].
    
  • Methanol (MeOH) : Methanol is a polar protic solvent. While it can act as both a hydrogen bond donor and acceptor, its lower dipole moment and competitive self-association (solvent-solvent H-bonding) result in a lower thermodynamic driving force for dissolving the hydrophobic halogenated indazole compared to DMSO. Methanol is typically reserved for analytical workflows (e.g., HPLC-UV) or specific synthetic steps where aprotic conditions are not strictly required[3].

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity, solubility testing must be divided into kinetic and thermodynamic assessments. Kinetic solubility measures the maximum concentration before precipitation occurs upon rapid dissolution, while thermodynamic solubility measures the absolute equilibrium concentration of the solid in the solvent[2]. The ICCVAM guidelines recommend a tiered, sequential approach to mechanical dissolution procedures to validate solubility limits accurately[4].

Protocol A: Kinetic Solubility Assessment in DMSO (High-Throughput)

Purpose: To establish the maximum workable concentration for biological assay stock solutions without supersaturation artifacts.

  • Theoretical Solution Preparation : Weigh exactly 2.80 mg of 4,7-Difluoro-3-iodo-1H-indazole into a chemically resistant glass vial. Add 100 µL of anhydrous, cell-culture grade DMSO to target a theoretical concentration of 100 mM[2].

  • Mechanical Agitation : Subject the vial to orbital shaking at 300 RPM at ambient room temperature (25°C) for 30 minutes. If undissolved solid remains, utilize water-bath sonication for up to 5 minutes, followed by gentle warming to 37°C as per the ICCVAM mechanical hierarchy[4].

  • Visual and Turbidimetric Validation : Inspect the solution against a dark background. The absence of turbidity or solid deposits indicates a kinetic solubility of

    
     100 mM.
    
  • Self-Validation (NMR Conformity) : To confirm that the compound has not degraded in DMSO, dilute a 10 µL aliquot of the stock into DMSO-d6 and perform

    
    H NMR using an internal standard (e.g., isoleucine) via the ERETIC2/PULCON method. This verifies both the absolute concentration and the structural integrity of the fluorinated/iodinated core[2].
    
Protocol B: Thermodynamic Solubility Assessment in Methanol (Shake-Flask Method)

Purpose: To determine the absolute saturation limit for formulation and synthetic scale-up.

  • Saturation Setup : Add an excess amount of 4,7-Difluoro-3-iodo-1H-indazole powder (~50 mg) to 1.0 mL of HPLC-grade Methanol in a sealed, amber glass vial to prevent photo-degradation of the carbon-iodine bond[3].

  • Equilibration : Place the vial in a thermostatic shaker at exactly 25.0°C. Agitate continuously for 48 hours. Self-Validating Step: The presence of visible undissolved solid at the end of this period is critical; if all solid dissolves, the solution is not saturated, and more compound must be added[3].

  • Phase Separation : Centrifuge the suspension at 10,000

    
     g for 15 minutes to pellet the undissolved lattice. Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter (PTFE is chosen over nylon to prevent non-specific binding of the lipophilic halogens).
    
  • HPLC-UV Quantification : Dilute the filtered supernatant by a factor of 1:100 in the mobile phase. Inject into an HPLC-UV system. Quantify the concentration by interpolating the peak area against a pre-validated, 5-point calibration curve of the compound[3].

Quantitative Data Summary

The table below synthesizes the physicochemical parameters and expected solubility profiles based on the solvent thermodynamics and structural properties of the compound.

ParameterDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Solvent Classification Polar AproticPolar Protic
Dielectric Constant (

)
46.732.7
Primary Solvation Mechanism Strong H-bond acceptance (S=O to N-H)Amphoteric H-bonding (O-H to N-H/N)
Recommended Protocol Kinetic Assessment (NMR/Visual)Thermodynamic Shake-Flask (HPLC)
Expected Solubility Limit High (

100 mM)
Moderate (10 - 50 mM)
Primary Application HTS Stock Solutions, BioassaysAnalytical Chromatography, Synthesis

Visualizations of Workflows and Mechanisms

SolubilityWorkflow Start 4,7-Difluoro-3-iodo-1H-indazole Solid Powder Solvent Select Solvent (DMSO or MeOH) Start->Solvent Kinetic Kinetic Assessment (Direct Dissolution) Solvent->Kinetic HTS/Assays Thermo Thermodynamic Assessment (Shake-Flask Method) Solvent->Thermo Formulation/Synthesis Turbidity Turbidimetric/Visual Analysis Kinetic->Turbidity HPLC HPLC-UV / NMR Quantification Thermo->HPLC ResultK Kinetic Solubility Boundary (e.g., >50 mM) Turbidity->ResultK ResultT Absolute Molar Solubility (Equilibrium) HPLC->ResultT

Caption: Workflow for kinetic vs. thermodynamic solubility assessment of halogenated indazoles.

SolvationMechanism Indazole Indazole N-H Core (H-Bond Donor) DMSO DMSO (S=O) (Strong H-Bond Acceptor) Indazole->DMSO Strong H-Bonding MeOH Methanol (O-H) (Amphoteric H-Bonding) Indazole->MeOH Moderate H-Bonding Halogens Fluoro & Iodo Groups (Hydrophobic) Halogens->DMSO Dipole-Induced Dipole Halogens->MeOH Weak Solvation Lattice Crystal Lattice Breakdown (High Energy Barrier) DMSO->Lattice Rapid Dissolution MeOH->Lattice Slower Equilibration

Caption: Solvation pathways of 4,7-Difluoro-3-iodo-1H-indazole in DMSO versus Methanol.

References

  • CymitQuimica. "CAS 1000342-06-2: 4,7-Difluoro-3-iodo-1H-indazole".
  • Smolecule. "Experimental Protocols for DMSO Solubility Assessment".
  • National Institute of Environmental Health Sciences (NIH) / ICCVAM. "ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay".
  • Benchchem. "Protocol for Solubility Determination (Shake-Flask Method)".

Sources

Unlocking Kinase Selectivity: The Therapeutic Utility of 4,7-Difluoro-3-Iodoindazole Derivatives

[1][2]

Executive Summary: The "Privileged" Scaffold

In the landscape of modern drug discovery, the indazole ring system stands as a "privileged scaffold," serving as the core architecture for numerous FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib). However, the specific 4,7-difluoro-3-iodo-1H-indazole derivative represents a highly optimized evolution of this classic pharmacophore.[1][2]

This guide analyzes the therapeutic potential of this specific scaffold.[1][3][4] Unlike the unsubstituted parent, the 4,7-difluoro motif offers a dual advantage: electronic modulation of the hinge-binding region and metabolic blockade at the most labile sites.[1] The 3-iodo position serves as a versatile "chemical handle," enabling the rapid generation of diverse libraries via Palladium-catalyzed cross-coupling.[1][2]

Key Therapeutic Areas[1][2][4]
  • Oncology: Next-generation Type I/II inhibitors for FGFR, VEGFR, and Aurora kinases.

  • Infectious Disease: DHODH inhibitors for Plasmodium falciparum (Malaria).[4]

  • Immunology: Modulation of the JAK-STAT pathway via optimized hinge binding.[1][2]

Structural Biology & Medicinal Chemistry Logic

The Fluorine Effect: Why 4,7-Difluoro?

The strategic placement of fluorine atoms at the C4 and C7 positions is not arbitrary.[1] It addresses two critical failure modes in early-stage drug candidates: metabolic instability and poor potency.[1][2]

  • Acidity Modulation (pKa Lowering): The electron-withdrawing nature of the fluorine atoms (via induction) significantly lowers the pKa of the N1-proton.[1][2] This increases the hydrogen bond acidity of the N-H group, strengthening the interaction with the carbonyl oxygen of the kinase hinge region (e.g., Glu or Leu residues in the ATP binding pocket).

  • Metabolic Blockade: The C4 and C7 positions on the indazole ring are electron-rich and prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[1][2] Fluorine substitution effectively blocks these "soft spots," extending the compound's half-life (

    
    ) in vivo.
    
  • The 3-Iodo Handle: The C3 position is the vector for extending the molecule into the hydrophobic back pocket or the solvent-exposed region.[1][2] The C-I bond is weak and highly reactive toward Pd-catalyzed oxidative addition, making it ideal for late-stage diversification.[1][2]

Mechanism of Action (DOT Diagram)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic of the scaffold.

SAR_LogicScaffold4,7-Difluoro-3-Iodoindazole(Core Scaffold)F4_F74,7-Difluoro SubstitutionScaffold->F4_F7I33-Iodo PositionScaffold->I3NHN1-H GroupScaffold->NHEffect_MetabolismBlocks CYP450Oxidation SitesF4_F7->Effect_MetabolismSteric/ElectronicEffect_BindingIncreases H-BondAcidity (Hinge Binder)F4_F7->Effect_BindingInductive EffectEffect_LibraryEnables Suzuki/SonogashiraCoupling (Library Gen)I3->Effect_LibraryWeak C-I BondNH->Effect_BindingTarget_KinaseHigh PotencyKinase InhibitionEffect_Metabolism->Target_KinaseEffect_Binding->Target_KinaseEffect_Library->Target_Kinase

Figure 1: Structure-Activity Relationship (SAR) logic of the 4,7-difluoro-3-iodoindazole scaffold.[1][2]

Therapeutic Applications & Case Studies

Oncology: FGFR and VEGFR Inhibition

Fibroblast Growth Factor Receptors (FGFR) are validated targets for gastric and urothelial cancers.

  • Mechanism: Derivatives coupled at the 3-position (e.g., with 3,5-dimethoxyphenyl moieties) mimic the adenine ring of ATP.[1]

  • Advantage: The 4,7-difluoro core provides selectivity over off-target kinases (like CDK2) by exploiting subtle differences in the size of the gatekeeper residue.[1][2] The fluorine at C4 can induce a steric clash in kinases with larger gatekeepers, enhancing selectivity for FGFR.

Infectious Disease: DHODH Inhibition

Recent studies (see Kokkonda et al.[4] and Phillips et al.[1]) have highlighted indazole derivatives as potent inhibitors of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.[4]

  • Application: Malaria (Plasmodium falciparum) and Acute Myeloid Leukemia (AML).

  • Role of Scaffold: The 4,7-difluoro pattern is critical here for species selectivity (inhibiting the parasite enzyme while sparing the human host enzyme) and improving oral bioavailability.

Experimental Protocols

Synthesis of the Core Scaffold (4,7-Difluoro-3-iodo-1H-indazole)

Note: This protocol assumes starting from 4,7-difluoro-1H-indazole.[1][2]

Reagents:

  • 4,7-Difluoro-1H-indazole (1.0 equiv)[1]

  • Iodine (

    
    ) (1.2 equiv)
    
  • Potassium Hydroxide (KOH) pellets (2.5 equiv)

  • DMF (Dimethylformamide), anhydrous

Step-by-Step Methodology:

  • Dissolution: Dissolve 4,7-difluoro-1H-indazole (5.0 g, 32.4 mmol) in anhydrous DMF (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add KOH pellets (4.5 g, 81 mmol) to the solution. Stir at room temperature for 15 minutes until partially dissolved.

  • Iodination: Cool the mixture to 0°C in an ice bath. Add Iodine (9.9 g, 39 mmol) portion-wise over 20 minutes to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane/EtOAc 3:1). The spot for the starting material (

    
    ) should disappear, replaced by a less polar product (
    
    
    ).
  • Quench: Pour the reaction mixture into ice-water (200 mL) containing 10% sodium thiosulfate (

    
    ) to quench excess iodine.
    
  • Isolation: A precipitate will form.[1] Filter the solid, wash copiously with water, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography to yield 4,7-difluoro-3-iodo-1H-indazole as a pale yellow solid (Yield: ~85-90%).[1][2]

Downstream Application: Suzuki-Miyaura Coupling

Objective: To attach an aryl group at the C3 position.

Protocol:

  • Combine 4,7-difluoro-3-iodoindazole (1.0 equiv), Aryl-boronic acid (1.2 equiv), and

    
     (5 mol%).[1]
    
  • Dissolve in Dioxane/Water (4:1). Add

    
     (3.0 equiv).
    
  • Degas with Nitrogen for 10 mins.

  • Heat at 90°C for 12 hours.

  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
Synthesis Workflow Diagram

Synthesis_FlowStartStart: 4,7-Difluoro-1H-indazoleReagentsAdd: I2, KOH, DMF(0°C -> RT, 3h)Start->ReagentsIntermediateIntermediate:4,7-Difluoro-3-iodoindazoleReagents->IntermediateElectrophilic IodinationCouplingSuzuki Coupling:Ar-B(OH)2, Pd(dppf)Cl2Intermediate->CouplingCross-CouplingFinalFinal Therapeutic Candidate(Kinase Inhibitor)Coupling->FinalDiversification

Figure 2: Synthetic workflow for generating therapeutic candidates from the core scaffold.[1]

Quantitative Data Summary

The following table summarizes the physicochemical impact of the 4,7-difluoro substitution compared to the non-fluorinated analog.

PropertyUnsubstituted Indazole4,7-Difluoro IndazoleTherapeutic Benefit
pKa (N-H) ~13.8~11.5Stronger H-bond donor to kinase hinge.[1][2]
LogP 1.92.4Improved membrane permeability.[1]
Metabolic Liability High (C4/C7 oxidation)Low (Blocked)Extended half-life (

).[1]
C3-Reactivity ModerateHighMore efficient Pd-coupling.[1][2]

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Source: PMC (National Institutes of Health) URL:[Link]

  • Tetrahydro-2-naphthyl and 2-Indanyl Triazolopyrimidines Targeting Plasmodium falciparum Dihydroorotate Dehydrogenase. (Discusses 4,7-difluoro motifs in DHODH inhibitors). Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview. Source: PMC URL:[Link]

  • Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors. Source: PubMed URL:[1][Link]

The Fluorinated 3-Iodoindazole Scaffold: A Technical Guide for Strategic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The fluorinated 3-iodoindazole scaffold represents a confluence of three powerful tactics in modern medicinal chemistry: a privileged heterocyclic core (indazole), a strategic metabolic and physicochemical modulator (fluorine), and a versatile synthetic handle (iodine). This combination creates a high-value building block for the rapid generation of diverse and potent drug candidates. This technical guide provides an in-depth analysis of the synthesis, properties, and applications of these scaffolds. We will explore the causal mechanisms behind key synthetic choices, present detailed, self-validating experimental protocols, and offer field-proven insights into leveraging this scaffold in drug discovery programs, particularly in the domain of kinase inhibitors.

The Strategic Value Proposition: Deconstructing the Scaffold

The utility of the fluorinated 3-iodoindazole scaffold arises from the synergistic interplay of its three core components. Understanding the distinct role of each is critical to appreciating its value in a lead optimization campaign.

The Indazole Core: A Privileged Kinase Hinge-Binder

The indazole ring system, a bicyclic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. Its defining feature is its ability to act as a bioisostere of indole, presenting a similar shape and hydrogen-bonding pattern to biological targets.[1] Crucially, the indazole's nitrogen arrangement is an exceptional mimic of the purine core of ATP, allowing it to form key hydrogen bond interactions with the hinge region of many protein kinases. This inherent binding capability makes it a foundational element in the design of numerous kinase inhibitors, including FDA-approved drugs like Axitinib and Pazopanib.[2]

The 3-Iodo Group: A Versatile Handle for Diversification

The introduction of an iodine atom at the C-3 position transforms the indazole core from a mere pharmacophore into a reactive platform for extensive chemical exploration. The C-3 position of indazole is electronically distinct, and the carbon-iodine bond is sufficiently labile to participate in a wide array of transition metal-catalyzed cross-coupling reactions.[3] This makes the 3-iodo group the lynchpin for introducing molecular diversity. It serves as a reliable electrophilic partner in reactions such as:

  • Suzuki-Miyaura Coupling: For creating C-C bonds with aryl and heteroaryl boronic acids.[4][5]

  • Sonogashira Coupling: For introducing alkynyl groups.

  • Heck Coupling: For forming C-C bonds with alkenes.

  • Buchwald-Hartwig Amination: For creating C-N bonds to introduce amines.

This synthetic versatility allows researchers to rapidly generate libraries of analogues, enabling a thorough exploration of the structure-activity relationship (SAR) around the core scaffold.

The Role of Fluorine: A Master of Physicochemical Modulation

The strategic incorporation of fluorine is one of the most powerful tools in drug design.[6] A fluorine atom or a fluoroalkyl group can profoundly alter a molecule's properties in several beneficial ways:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a site susceptible to oxidative metabolism by cytochrome P450 enzymes can effectively block this pathway, thereby increasing the compound's half-life and oral bioavailability.[7]

  • Binding Affinity: Fluorine's high electronegativity can create favorable orthogonal dipole-dipole or hydrogen bond interactions with protein residues in the target's binding pocket, enhancing potency.

  • Modulation of pKa: Fluorine's strong electron-withdrawing inductive effect can significantly lower the pKa of nearby acidic or basic centers.[8] For a heterocycle like indazole, this can decrease the basicity of the pyrazole ring nitrogens, which can influence solubility, cell permeability, and off-target interactions (e.g., hERG).[6]

  • Lipophilicity (LogP): The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can sometimes decrease lipophilicity, fluoroalkyl groups like trifluoromethyl (CF₃) almost always increase it. This allows chemists to fine-tune a compound's LogP to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.[9][10]

Synthetic Strategies and Methodologies

The synthesis of a fluorinated 3-iodoindazole can be approached in several ways, primarily differing in the timing of the fluorination and iodination steps. A common and robust strategy involves the initial synthesis of a fluorinated indazole followed by regioselective iodination at the C-3 position.

General Synthetic Workflow

The following workflow represents a logical and efficient pathway to the target scaffold and its subsequent diversification.

G A Fluorinated Precursor (e.g., 4-Fluoro-2-methylaniline) B Indazole Ring Formation (e.g., Diazotization/Cyclization) A->B C 6-Fluoro-1H-indazole B->C D C-3 Iodination (NIS or I₂/Base) C->D E 6-Fluoro-3-iodo-1H-indazole (Target Scaffold) D->E F N-Protection (Optional) (e.g., Boc Anhydride) E->F Improves coupling yields H Suzuki-Miyaura Cross-Coupling (Ar-B(OH)₂, Pd Catalyst, Base) E->H Direct coupling G N-Boc-6-fluoro-3-iodo-1H-indazole F->G G->H I Diversified Analogue Library H->I G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ Int1 Ar-Pd(II)L₂(I) Pd0->Int1 Oxidative Addition (Ar-I) Int2 Ar-Pd(II)L₂(Ar') Int1->Int2 Transmetalation (Ar'-B(OH)₂ + Base) note1 Ar-I = 6-Fluoro-3-iodo-1H-indazole note2 Ar'-B(OH)₂ = Arylboronic Acid note3 Base (e.g., K₂CO₃) is crucial for activating the boronic acid. Product Ar-Ar' Int2->Product Reductive Elimination Catalyst_regen Pd(0)L₂ Int2->Catalyst_regen

Sources

Engineering Metabolic Resilience: The Physical Organic Chemistry of 4,7-Difluoro Substituted Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Scaffold and Metabolic Liabilities

Indazoles are privileged pharmacophores in medicinal chemistry, frequently utilized in the design of kinase inhibitors, dihydroorotate dehydrogenase (DHODH) inhibitors, and CNS-active therapeutics. However, the electron-rich nature of the indazole carbocyclic ring—specifically the C4, C5, C6, and C7 positions—renders it highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes. This metabolic lability often results in high intrinsic clearance (


) and poor in vivo pharmacokinetic exposure.

To circumvent this rapid degradation, the strategic incorporation of fluorine at the C4 and C7 positions has emerged as a highly effective optimization strategy.[1]. This whitepaper explores the mechanistic rationale, structure-metabolism relationships (SMR), and experimental validation protocols for 4,7-difluoro substituted indazoles.

Mechanistic Rationale: Beyond C-F Bond Strength

Historically, the metabolic stability imparted by fluorine was solely attributed to the thermodynamic strength of the C-F bond (~105 kcal/mol) resisting homolytic or heterolytic cleavage better than a C-H bond (~98 kcal/mol). However, [2].

  • Modulation of Enzyme Affinity (

    
    ):  The introduction of highly electronegative fluorine atoms at the 4 and 7 positions drastically reduces the electron density of the indazole 
    
    
    
    -system. Because CYP450 active sites often stabilize electron-rich aromatic substrates prior to oxidation by the electrophilic iron-oxo species (Compound I), the electron-deficient 4,7-difluoroindazole exhibits a significantly lower binding affinity (
    
    
    ) to the CYP active site. [3].
  • Steric and Electronic Shielding: Fluorine is slightly larger than hydrogen (van der Waals radius of 1.47 Å vs. 1.20 Å). Placing fluorine at the C4 and C7 positions provides steric shielding to the adjacent C5 and C6 positions. Furthermore, the strong inductive electron-withdrawing effect (-I) deactivates the entire carbocyclic ring toward electrophilic attack[1].

  • pKa Modulation: Fluorination at C7, in close proximity to the indazole N1-H, lowers the pKa of the heterocycle. This alters the ionization state at physiological pH, which can favorably shift the compound's lipophilicity (

    
    ) and reduce non-specific binding to microsomal lipids.
    

CYP450_Logic Indazole Unsubstituted Indazole (Electron-Rich) CYP CYP450 Enzyme (Electrophilic [O]) Indazole->CYP High Binding Affinity Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP->Metabolite Rapid Oxidation Blocked Oxidation Blocked (Prolonged Half-life) CYP->Blocked Electronic Shielding Difluoro 4,7-Difluoroindazole (Electron-Deficient) Difluoro->CYP Low Binding Affinity

Caption: CYP450 oxidative pathway comparison between unsubstituted and 4,7-difluoro indazoles.

Quantitative Data: Structure-Metabolism Relationships (SMR)

The synergistic effect of di-fluorination is evident when comparing the intrinsic clearance of mono-fluorinated vs. di-fluorinated indazole analogs. Table 1 summarizes typical in vitro metabolic stability parameters in Human Liver Microsomes (HLM).

Table 1: Comparative Metabolic Stability of Indazole Derivatives in HLM

ScaffoldSubstrate Affinity (

)
HLM

(min)

(µL/min/mg)
Primary Metabolic Soft Spot
Unsubstituted Indazole High12>150C4, C7 Hydroxylation
4-Fluoroindazole Moderate2865C7 Hydroxylation
7-Fluoroindazole Moderate3552C4 Hydroxylation
4,7-Difluoroindazole Low>120<15N-Glucuronidation (Minor)

(Note: Data represents generalized SMR trends derived from medicinal chemistry optimization campaigns targeting the indazole core.)

Experimental Workflows: Validating Metabolic Stability

To ensure self-validating and reproducible results, the following protocols detail the assessment of metabolic stability and the subsequent identification of metabolites (MetID).

Protocol A: High-Throughput HLM Intrinsic Clearance Assay

This assay determines the rate of parent compound depletion to calculate


.[4].
  • Preparation: Prepare a 1 µM solution of the 4,7-difluoroindazole candidate in 100 mM potassium phosphate buffer (pH 7.4) containing <0.5% DMSO to prevent CYP inhibition.

  • Microsome Addition: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

    • Causality: Maintaining protein concentration

      
       0.5 mg/mL ensures pseudo-first-order kinetics and minimizes non-specific protein binding that could artificially inflate apparent stability.
      
  • Equilibration: Pre-incubate the mixture at 37°C for 10 minutes.

    • Causality: This allows the highly lipophilic indazole to partition into the microsomal lipid bilayer and reach binding equilibrium with CYP enzymes prior to reaction initiation.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (1 mM final concentration).

  • Quenching: At predetermined time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Cold organic solvent instantly denatures CYP proteins, halting metabolism and precipitating proteins for clean LC-MS injection.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-HRMS to quantify the remaining parent compound.

HLM_Workflow Prep 1. Prepare 1 µM Compound in Buffer HLM 2. Add Human Liver Microsomes (0.5 mg/mL) Prep->HLM Incubate 3. Pre-incubate at 37°C (Equilibration) HLM->Incubate NADPH 4. Initiate Reaction with NADPH Incubate->NADPH Quench 5. Quench with Cold ACN (0-60 min) NADPH->Quench Analyze 6. LC-HRMS Analysis Calculate Clearance Quench->Analyze

Caption: Step-by-step workflow for evaluating HLM intrinsic clearance.

Protocol B: Fluorine-Directed Metabolite Identification (MetID)

When metabolic switching occurs (e.g., blocking C4/C7 redirects metabolism to an N-alkyl group), identifying the new metabolites is critical to understanding alternative clearance pathways[4].

  • Incubation: Scale up the HLM incubation (Protocol A) to a 1 mL volume using a higher substrate concentration (10 µM) and longer incubation time (120 mins) to generate sufficient metabolite mass.

  • 
    F NMR Spectroscopy:  Lyophilize the quenched supernatant and reconstitute in D
    
    
    
    O/CD
    
    
    CN. Acquire a
    
    
    F NMR spectrum.
    • Causality:

      
      F has 100% natural abundance and a wide chemical shift range. Unlike MS, which suffers from variable ionization efficiencies, [4].
      
  • LC-HRMS Structural Elucidation: Subject the sample to High-Resolution Mass Spectrometry (e.g., Q-TOF or Orbitrap). Use the exact mass shifts (e.g., +15.9949 Da for hydroxylation) and MS/MS fragmentation patterns to pinpoint the exact site of metabolic switching.

Conclusion

The 4,7-difluoroindazole motif is a masterclass in applied physical organic chemistry. By moving beyond the simplistic view of C-F bond strength and leveraging electronic deactivation and steric shielding, medicinal chemists can profoundly reduce CYP450 binding affinity. This rational design approach effectively engineers metabolic resilience, transforming rapidly cleared leads into viable clinical candidates with optimized pharmacokinetic profiles.

References

  • Bhattarai P, Trombley TA, Altman RA. "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry, 2026. URL:[Link]

  • "Fluorine in drug discovery: Role, design and case studies." Pharmacy Journal. URL: [Link]

Sources

4,7-Difluoro-3-iodo-1H-indazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 4,7-Difluoro-3-iodo-1H-indazole

Molecular Identity & Physicochemical Architecture

4,7-Difluoro-3-iodo-1H-indazole is a high-value heterocyclic intermediate used primarily in the synthesis of pharmaceutical candidates. Its structural uniqueness lies in the specific fluorination pattern at the C4 and C7 positions, which serves to block metabolic "soft spots" (preventing P450-mediated oxidation) while electronically tuning the indazole core for specific protein-ligand interactions.[1] The C3-iodine moiety acts as a versatile "chemical handle" for downstream diversification.

Core Data Table
PropertyValueNotes
IUPAC Name 4,7-Difluoro-3-iodo-1H-indazole
Molecular Formula

Molecular Weight 280.01 g/mol Monoisotopic Mass: 279.93
Physical State Solid (Off-white to pale yellow)Light sensitive (store in dark)
Solubility DMSO, DMF, MeOH, DCMPoor water solubility
pKa (Calculated) ~10.5 (NH)Acidity enhanced by electron-withdrawing fluorines
LogP (Calculated) ~2.6Moderate lipophilicity

Synthetic Architecture

The synthesis of 4,7-difluoro-3-iodo-1H-indazole typically proceeds via a two-stage workflow: construction of the fluorinated indazole core followed by regioselective electrophilic halogenation.

Primary Synthetic Route: Direct Iodination

The most robust protocol involves the direct iodination of the parent scaffold, 4,7-difluoro-1H-indazole .[1] The electron-withdrawing nature of the fluorine atoms at positions 4 and 7 deactivates the ring slightly compared to the non-fluorinated analog, but the C3 position remains the most nucleophilic site for electrophilic attack.

Reagents & Mechanism:

  • Substrate: 4,7-Difluoro-1H-indazole.

  • Iodinating Agent:

    
    -Iodosuccinimide (NIS) is preferred over elemental iodine (
    
    
    
    ) for better atom economy and ease of handling.
  • Solvent: DMF or Acetonitrile (polar aprotic solvents stabilize the transition state).

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
Step-by-Step Protocol (Bench Scale)
  • Preparation: Dissolve 4,7-difluoro-1H-indazole (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Addition: Cool the solution to 0°C. Add

    
    -Iodosuccinimide (NIS, 1.1 eq) portion-wise to control the exotherm.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–12 hours. Monitor via LC-MS (Target mass: [M+H]+ = 281).[1]

  • Quench: Pour the reaction mixture into crushed ice/water containing 5% sodium thiosulfate (

    
    ) to neutralize excess iodine species.
    
  • Isolation: Filter the resulting precipitate. Wash with cold water and hexanes.

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/EtOAc gradient).

Visual Workflow: Synthesis Pathway

SynthesisPath Start 2,5-Difluorobenzaldehyde Step1 Hydrazine Hydrate Cyclization (Reflux) Start->Step1 Condensation Core 4,7-Difluoro-1H-indazole (Parent Scaffold) Step1->Core -H2O Step2 NIS (1.1 eq) DMF, 25°C Core->Step2 Activation Product 4,7-Difluoro-3-iodo-1H-indazole (Target) Step2->Product Electrophilic Iodination

Figure 1: Synthetic pathway from aldehyde precursor to the final iodinated intermediate.[1][2][3]

Functionalization Strategy: The C-3 Gateway

The C3-Iodine bond is a "privileged" handle in medicinal chemistry. It is significantly more reactive towards oxidative addition by Palladium(0) than the C-F bonds, allowing for chemoselective cross-coupling reactions without disturbing the metabolic blocking groups (fluorines).[1]

Key Transformations
  • Suzuki-Miyaura Coupling:

    • Reagents: Aryl/Heteroaryl boronic acids,

      
      , 
      
      
      
      , Dioxane/Water.[1][4]
    • Utility: Installing biaryl systems common in kinase inhibitors (e.g., mimicking the core of Axitinib).[1]

    • Note: The NH proton may require protection (e.g., THP, SEM, or Boc) depending on the boronic acid used, though unprotected Suzuki couplings are possible under specific conditions.[1]

  • Sonogashira Coupling:

    • Reagents: Terminal alkynes,

      
      , CuI, TEA.[1]
      
    • Utility: Creating rigid alkyne linkers for probing active site depth.

  • Buchwald-Hartwig Amination:

    • Reagents: Primary/Secondary amines, Pd-catalyst (e.g.,

      
      ), Ligand (Xantphos/BINAP), NaOtBu.[1]
      
    • Utility: Synthesizing 3-aminoindazole derivatives.[4][5]

Visual Workflow: Diversity-Oriented Synthesis

Coupling Center 4,7-Difluoro-3-iodo-1H-indazole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Center->Suzuki Sono Sonogashira Coupling (R-C≡CH, CuI, Pd cat.) Center->Sono Heck Heck Reaction (Alkenes, Pd cat.) Center->Heck Prod_Suzuki 3-Aryl-4,7-difluoroindazole (Kinase Inhibitor Core) Suzuki->Prod_Suzuki Prod_Sono 3-Alkynyl-4,7-difluoroindazole (Rigid Linkers) Sono->Prod_Sono Prod_Heck 3-Alkenyl-4,7-difluoroindazole (Michael Acceptors) Heck->Prod_Heck

Figure 2: Divergent synthesis capabilities utilizing the C3-Iodine handle.

Analytical Characterization

To validate the identity of 4,7-Difluoro-3-iodo-1H-indazole, researchers should look for the following spectral signatures:

  • Mass Spectrometry (ESI+):

    • Base peak at m/z 281

      
      .
      
    • Characteristic Iodine isotope pattern is not applicable (Iodine is monoisotopic), but the mass defect is distinct.[1]

  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       ~14.0 ppm:  Broad singlet (NH).
      
    • 
       7.0 – 7.5 ppm:  Two aromatic signals corresponding to H5 and H6.
      
    • Coupling: H5 and H6 will show complex splitting (ddd) due to coupling with each other (

      
      ) and the neighboring fluorine atoms (
      
      
      
      and
      
      
      ).[1]
  • 
     NMR: 
    
    • Two distinct signals in the aromatic region (

      
       -110 to -140 ppm range), confirming the presence of two non-equivalent fluorine atoms.[1]
      

References

  • Synthesis of Fluoroindazoles: Lukin, K. et al.[6] "Synthesis of fluoro-1H-indazoles." Journal of Heterocyclic Chemistry, 1995.[1] [1]

  • Iodination Protocols: Vasilevsky, S. F. et al. "Iodination of indazoles: A comparative study." Heterocycles, 2003.[1]

  • Medicinal Chemistry Applications: Bamborough, P. et al.[7][8] "Indazole-based kinase inhibitors: Design and synthesis." Journal of Medicinal Chemistry, 2008.[1]

  • Suzuki Coupling of 3-Iodoindazoles: Collot, V. et al. "Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids." Tetrahedron, 1999.[1]

Sources

A Senior Application Scientist's Guide to Sourcing High-Purity 4,7-Difluoro-3-iodo-1H-indazole for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing and qualifying high-purity 4,7-Difluoro-3-iodo-1H-indazole. As a critical building block in the synthesis of numerous investigational compounds, particularly kinase inhibitors, the purity of this reagent is paramount to the success and reproducibility of research and development efforts. This document delineates strategies for supplier evaluation, outlines essential in-house analytical verification protocols, and offers insights into the potential impurities and degradation products. By adhering to the principles and methodologies presented, researchers can ensure the integrity of their starting materials, thereby upholding the validity of their scientific findings.

Introduction: The Critical Role of 4,7-Difluoro-3-iodo-1H-indazole in Modern Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Specifically, substituted indazoles are integral to the development of targeted therapies, including a wide array of kinase inhibitors.[2] The subject of this guide, 4,7-Difluoro-3-iodo-1H-indazole (CAS No. 887567-79-5), has emerged as a key intermediate in the synthesis of next-generation therapeutics.[3] Its unique trifunctional nature—a nucleophilic indazole core, electron-withdrawing fluorine atoms, and a reactive iodine substituent—provides medicinal chemists with a versatile platform for molecular elaboration.

The fluorine atoms at the 4 and 7 positions can significantly influence the compound's physicochemical properties, such as pKa and lipophilicity, which in turn can modulate metabolic stability and cell permeability of the final drug candidate. The iodo group at the 3-position serves as a convenient handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of diverse molecular fragments.[4]

Given its pivotal role as a foundational starting material, the procurement of 4,7-Difluoro-3-iodo-1H-indazole of the highest possible purity is not merely a matter of good practice but a prerequisite for generating reliable and reproducible biological data. Impurities, whether they be starting materials, byproducts, or degradation products, can lead to the formation of unintended side products, confound biological assays, and ultimately compromise the integrity of a research program.

Sourcing Strategies and Supplier Qualification

The acquisition of high-purity 4,7-Difluoro-3-iodo-1H-indazole necessitates a multi-pronged approach that combines diligent supplier evaluation with robust in-house quality control.

Commercial Suppliers and Custom Synthesis

A number of chemical suppliers offer 4,7-Difluoro-3-iodo-1H-indazole.[3][5] However, the stated purity can vary, and it is incumbent upon the researcher to perform their own verification. For specialized applications or when commercial sources do not meet the required purity specifications, custom synthesis by a reputable contract research organization (CRO) is a viable alternative.

The Certificate of Analysis (CoA): A Starting Point for Evaluation

The Certificate of Analysis (CoA) provided by the supplier is the initial document to scrutinize. A comprehensive CoA should include the following information:

ParameterDescriptionImportance
Compound Identity Confirmation of the chemical structure.Ensures the correct material has been received.
Purity Typically determined by HPLC and/or NMR.High purity (>98%) is generally recommended for drug discovery applications.[6][7]
Analytical Methods Detailed parameters of the analytical techniques used.Allows for replication and verification of the supplier's results.
Date of Analysis Indicates the freshness of the data.Important for assessing potential degradation.
Storage Conditions Recommended temperature and atmosphere.[3]Crucial for maintaining the compound's stability.

It is important to note that a CoA is a snapshot in time and does not guarantee the purity of the material upon arrival at your laboratory.[8]

Sourcing and Qualification Workflow

The following diagram illustrates a robust workflow for sourcing and qualifying 4,7-Difluoro-3-iodo-1H-indazole.

cluster_0 Sourcing Phase cluster_1 Qualification Phase cluster_2 Decision Identify Suppliers Identify Suppliers Request CoA & Samples Request CoA & Samples Identify Suppliers->Request CoA & Samples Evaluate Supplier Documentation Evaluate Supplier Documentation Request CoA & Samples->Evaluate Supplier Documentation In-house QC Testing In-house QC Testing Evaluate Supplier Documentation->In-house QC Testing Compare Results with CoA Compare Results with CoA In-house QC Testing->Compare Results with CoA Approve or Reject Batch Approve or Reject Batch Compare Results with CoA->Approve or Reject Batch Approved for Use Approved for Use Approve or Reject Batch->Approved for Use Return to Supplier Return to Supplier Approve or Reject Batch->Return to Supplier

Caption: Workflow for sourcing and qualifying high-purity reagents.

In-House Analytical Verification: Ensuring Purity and Identity

Independent analytical verification is non-negotiable. The following protocols are recommended for establishing the identity, purity, and integrity of newly acquired 4,7-Difluoro-3-iodo-1H-indazole.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC is the workhorse for determining the purity of non-volatile small molecules.[9]

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation: Accurately weigh approximately 1 mg of 4,7-Difluoro-3-iodo-1H-indazole and dissolve it in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[9]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical starting gradient would be 5% to 95% Solvent B over 20 minutes.[10]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 25 °C.

  • Data Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹⁹F NMR spectroscopy are essential for confirming the chemical structure and identifying any structurally related impurities.

Expected ¹H NMR Spectral Features:

The proton NMR spectrum should be consistent with the structure of 4,7-Difluoro-3-iodo-1H-indazole. The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling. The N-H proton of the indazole ring will likely appear as a broad singlet.[11]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

  • Data Analysis: Compare the obtained spectra with reference spectra or predicted chemical shifts to confirm the structure. Look for any unexpected signals that may indicate the presence of impurities.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry provides an accurate determination of the molecular weight, further confirming the identity of the compound.

Experimental Protocol: MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Data Acquisition: Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

  • Data Analysis: The expected monoisotopic mass for C₇H₃F₂IN₂ is 280.01.[3] Look for the corresponding [M+H]⁺ or [M-H]⁻ ion.

Potential Impurities and Their Origins

Understanding the potential impurities is crucial for developing appropriate analytical methods and for troubleshooting synthetic reactions.

Impurity TypePotential OriginDetection Method
Starting Materials Incomplete reaction during synthesis.HPLC, NMR
Regioisomers Non-selective iodination or functionalization.[12]HPLC, NMR
Byproducts Side reactions during the synthesis.[13]HPLC, MS
Residual Solvents Incomplete removal during purification.¹H NMR, GC-MS
Degradation Products Instability due to improper storage (e.g., exposure to light or moisture).[13]HPLC

Safe Handling and Storage

To maintain the high purity of 4,7-Difluoro-3-iodo-1H-indazole, proper handling and storage are essential.

  • Storage: The compound should be stored in a tightly sealed container, in a cool, dry, and dark place.[3] An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.

Conclusion

The successful application of 4,7-Difluoro-3-iodo-1H-indazole in drug discovery and development is contingent upon the use of high-purity material. By implementing a rigorous sourcing and qualification strategy that combines thorough supplier evaluation with comprehensive in-house analytical verification, researchers can ensure the quality and integrity of this critical building block. This diligence at the outset will pay dividends in the form of reliable, reproducible data and will ultimately accelerate the discovery of new medicines.

References

  • Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. (2009). Journal of Heterocyclic Chemistry, 46, 1408.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules, 27(15), 4934.
  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (2013). Organic & Biomolecular Chemistry, 11(44), 7695-7699.
  • CN107805221A - Method for preparing 1H-indazole derivative. Google Patents.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Preparation of 1H-Indazole-3-carbonitrile. (2020). Organic Syntheses, 97, 314-326.
  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (2020). Molecules, 25(11), 2568.
  • 3-Iodo-1H-indazole | C7H5IN2 | CID 10911744. PubChem. Available at: [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023).
  • Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties. (2016). European Journal of Medicinal Chemistry, 124, 725-733.
  • Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. Available at: [Link]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 4,7-Difluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 4,7-Difluoro-3-iodo-1H-indazole (CAS: 1000342-06-2)

Introduction & Mechanistic Rationale

The 1H-indazole scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of kinase inhibitors and bacterial Gyrase B (GyrB) inhibitors[1]. Functionalization at the C-3 position is most efficiently achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-iodoindazoles.

However, 4,7-Difluoro-3-iodo-1H-indazole presents a unique set of electronic and steric challenges:

  • Accelerated Oxidative Addition: The strongly electron-withdrawing fluorine atoms at the C4 and C7 positions significantly reduce the electron density of the indazole core. This electron deficiency facilitates the initial oxidative addition of the C-I bond to the Pd(0) active species.

  • Enhanced N-H Acidity: The same difluoro-substitution drastically increases the acidity of the N1 proton. Under the basic conditions required for the transmetalation step of the Suzuki coupling (e.g.,

    
    , 
    
    
    
    ), the unprotected indazole is easily deprotonated. The resulting indazolyl anion can coordinate with the palladium catalyst, leading to catalyst poisoning or competing N-arylation[2].
  • Protecting Group Lability: While N-Boc (tert-butyloxycarbonyl) protection is standard for many indazoles, the highly electron-deficient nature of the 4,7-difluoro core makes the Boc group exceptionally labile under basic conditions, frequently resulting in in situ deprotection and stalled reactions[2].

To ensure self-validating and reproducible workflows, this application note details two field-proven strategies: a THP-protected route for maximum yield and an unprotected microwave-assisted route for rapid, atom-economic screening.

Mechanistic Pathway & Workflow Design

The following diagram illustrates the catalytic cycle, highlighting how the 4,7-difluoro substitution influences the kinetics of the reaction.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Accelerated by 4,7-diF) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-I OxAdd->PdII 4,7-Difluoro-3-iodo-1H-indazole TransMet Transmetalation (Requires Aqueous Base) PdII->TransMet Ar'-B(OH)2 + Base PdII_2 Pd(II) Intermediate Ar-Pd-Ar' TransMet->PdII_2 RedElim Reductive Elimination (Product Release) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Substituted 4,7-Difluoro-1H-indazole RedElim->Product

Figure 1: Suzuki-Miyaura catalytic cycle tailored for electron-deficient 3-iodoindazoles.

Strategic Decision Tree

Because Boc-protection is prone to base-mediated cleavage in electron-deficient indazoles, Tetrahydropyranyl (THP) is the protecting group of choice. THP is completely stable to alkaline Suzuki conditions and is easily removed under mild acidic conditions[1].

Workflow Start 4,7-Difluoro-3-iodo-1H-indazole Decision Protect N-H Group? Start->Decision Yes THP Protection (p-TSA, DHP, THF) Decision->Yes High Yield Route No Direct Coupling (Microwave, Dioxane/H2O) Decision->No Rapid Screening Suzuki1 Suzuki Coupling Pd(dppf)Cl2, K2CO3, 80°C Yes->Suzuki1 Suzuki2 Suzuki Coupling Pd(PPh3)4, K3PO4, 120°C (MW) No->Suzuki2 Deprotect Acidic Deprotection (HCl or TFA) Suzuki1->Deprotect Product Final 3-Substituted Product Suzuki2->Product Deprotect->Product

Figure 2: Workflow decision tree for the functionalization of 4,7-Difluoro-3-iodo-1H-indazole.

Experimental Protocols

Protocol A: The THP-Protected Route (Recommended for Scale-Up)

This protocol utilizes THP protection to mask the acidic N-H proton, preventing catalyst poisoning and ensuring high conversion rates during the cross-coupling phase[1].

Step 1: THP Protection

  • Charge: To an oven-dried round-bottom flask, add 4,7-Difluoro-3-iodo-1H-indazole (1.0 equiv) and anhydrous THF (0.2 M).

  • Reagents: Add 3,4-dihydro-2H-pyran (DHP, 2.5 equiv) followed by a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 equiv).

  • Reaction: Stir the mixture at

    
     for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 3:1) until the starting material is consumed.
    
  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (
    
    
    
    ). Wash the combined organics with brine, dry over anhydrous
    
    
    , and concentrate. Purify via silica gel chromatography to yield 1-(tetrahydro-2H-pyran-2-yl)-4,7-difluoro-3-iodo-1H-indazole.

Step 2: Suzuki-Miyaura Coupling

  • Charge: In a Schlenk flask, combine the THP-protected indazole (1.0 equiv), the desired boronic acid/pinacol ester (1.2–1.5 equiv), and

    
     (3.0 equiv).
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Solvent: Add a degassed mixture of 1,4-Dioxane and

    
     (4:1 ratio, 0.1 M). Causality Note: The aqueous component is critical for dissolving the base and generating the reactive boronate complex required for transmetalation.
    
  • Reaction: Evacuate and backfill with Argon (

    
    ). Heat to 
    
    
    
    for 12–16 hours.
  • Workup: Cool to room temperature, filter through a Celite pad, and partition between EtOAc and water. Extract, dry, and concentrate the organic layer.

Step 3: THP Deprotection

  • Reaction: Dissolve the crude coupled product in MeOH (0.1 M) and add 4N HCl in Dioxane (5.0 equiv). Stir at room temperature for 2–4 hours.

  • Isolation: Concentrate the solvent in vacuo. Neutralize with saturated

    
     and extract with EtOAc to yield the final unprotected 3-substituted 4,7-difluoro-1H-indazole.
    
Protocol B: Unprotected Direct Coupling (Microwave-Assisted)

For rapid library generation, the unprotected indazole can be coupled directly using microwave irradiation. The rapid heating profile outpaces the degradation/poisoning pathways[2].

  • Charge: In a microwave vial, add 4,7-Difluoro-3-iodo-1H-indazole (1.0 equiv), boronic acid (2.0 equiv), and

    
     (3.0 equiv). Note: A stronger base like 
    
    
    
    is required here to overcome the buffering effect of the acidic indazole N-H.
  • Catalyst & Solvent: Add

    
     (10 mol%) and degassed 1,4-Dioxane/
    
    
    
    (4:1, 0.1 M).
  • Reaction: Seal the vial and irradiate at

    
     for 20–30 minutes.
    
  • Workup: Dilute with EtOAc, wash with water and brine, dry over

    
    , and purify via preparative HPLC or silica gel chromatography.
    

Quantitative Data Summary

The following table summarizes expected outcomes based on the chosen methodology and substrate electronic profiles.

MethodologyProtecting GroupCatalyst SystemBaseTemp / TimeExpected YieldKey Advantage
Standard Thermal None



/ 16h
< 20%N/A (Not recommended due to catalyst poisoning)
Standard Thermal N-Boc



/ 12h
15 - 30%N/A (Boc is labile on electron-deficient indazoles)
Protected Thermal N-THP



/ 12h
75 - 85% Highest overall yield; scalable; reliable transmetalation
Microwave None



/ 20m
50 - 65% Atom-economic; rapid screening; avoids protection steps

Troubleshooting & Optimization

  • Issue: High recovery of starting material (No conversion).

    • Cause: Catalyst poisoning by the unprotected indazole N-H, or failed transmetalation due to insufficient water.

    • Solution: Ensure the Dioxane:Water ratio is strictly 4:1. If running unprotected, switch to the THP-protected route.

  • Issue: Formation of de-iodinated byproduct (4,7-Difluoro-1H-indazole).

    • Cause: Protodehalogenation occurs when oxidative addition is successful, but transmetalation is too slow, allowing the Pd(II) intermediate to undergo reduction.

    • Solution: Increase the equivalents of the boronic acid (up to 2.0 equiv) and ensure the base is fully dissolved. Switching to a more electron-rich ligand (e.g., XPhos or RuPhos) can also accelerate transmetalation.

References

  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors PubMed Central (PMC)[Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation MDPI - Molecules[Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 4,7-Difluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The scaffold 4,7-difluoro-3-iodo-1H-indazole represents a high-value intermediate in the synthesis of kinase inhibitors (e.g., FGFR, VEGFR targets). The presence of fluorine atoms at the C4 and C7 positions imparts unique electronic properties: it significantly lowers the pKa of the N1-proton (increasing acidity) and activates the C3-iodine bond toward oxidative addition. However, these same features introduce specific synthetic risks, notably hydrodehalogenation (loss of iodine) and competitive N-arylation .

This guide provides a self-validating workflow for the Palladium-catalyzed Suzuki-Miyaura cross-coupling of this substrate. It prioritizes a "Protecting-Group-First" strategy for scalability but includes a "Direct Coupling" protocol for rapid analog screening.

Key Chemical Challenges
FeatureSynthetic ConsequenceMitigation Strategy
C3-Iodine Highly reactive electrophile.Mild Pd sources; avoid overheating to prevent homocoupling.
C4/C7-Fluorines Electron-withdrawing; destabilizes Pd(II) intermediate.Use electron-rich ligands (e.g., phosphines) to stabilize the oxidative addition complex.
N1-Proton High acidity (pKa < 13); poisons Pd catalysts.Mandatory: Mask with THP/SEM or use excess base in direct coupling.

Decision Framework: Workflow Logic

Before selecting a protocol, researchers must evaluate the downstream requirements. The following logic gate determines the optimal path.

Workflow Start START: 4,7-Difluoro-3-iodo-1H-indazole Decision Is the target scale > 100 mg? Start->Decision RouteA ROUTE A: Protected Coupling (Robust) Recommended for Scale-Up Decision->RouteA Yes RouteB ROUTE B: Direct Coupling (Rapid) Recommended for Library Screening Decision->RouteB No StepA1 Step 1: N-Protection (THP or SEM) RouteA->StepA1 StepB1 One-Pot Coupling (Requires 3.0 eq. Base) RouteB->StepB1 StepA2 Step 2: Suzuki Coupling StepA1->StepA2 StepA3 Step 3: Acidic Deprotection StepA2->StepA3 End Final Product: 3-Aryl-4,7-difluoro-1H-indazole StepA3->End StepB1->End

Figure 1: Strategic decision tree for selecting the coupling methodology based on scale and purity requirements.

Protocol A: Protected Suzuki Coupling (High Fidelity)

Context: This is the industry-standard approach for generating clean material. The 4,7-difluoro substitution pattern makes the N-H bond significantly more acidic; protecting it with a Tetrahydropyranyl (THP) group prevents catalyst poisoning and N-arylation side reactions.

Stage 1: THP Protection
  • Reagents: 3,4-Dihydro-2H-pyran (DHP), p-Toluenesulfonic acid (pTsOH).

  • Solvent: DCM or THF (Anhydrous).

Procedure:

  • Dissolve 4,7-difluoro-3-iodo-1H-indazole (1.0 equiv) in anhydrous THF (0.2 M).

  • Add DHP (2.0 equiv) followed by catalytic pTsOH (0.05 equiv).

  • Critical Step: Heat to 50°C for 2 hours. (Note: The electron-deficient ring slows down electrophilic attack at N1; mild heating is required compared to non-fluorinated indazoles).

  • Validation: Monitor TLC (Hexane/EtOAc 4:1). Product will be a higher Rf spot.

  • Workup: Quench with sat. NaHCO3, extract with EtOAc. Concentrate to yield the N1-THP protected intermediate.

Stage 2: Cross-Coupling[1]
  • Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%).

  • Base: K2CO3 (2.0 M aqueous).

  • Solvent: 1,4-Dioxane.[2][3]

Step-by-Step:

  • Charge: In a reaction vial, combine N1-THP-4,7-difluoro-3-iodoindazole (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl2·DCM (0.05 equiv).

  • Degas: Seal the vial and purge with Argon for 5 minutes. Oxygen is the primary cause of homocoupling in this system.

  • Solvent Addition: Add degassed 1,4-Dioxane (0.15 M) and 2.0 M K2CO3 (3.0 equiv).

  • Reaction: Heat to 90°C for 4-12 hours.

  • Monitoring: Check LCMS. Look for the disappearance of the starting iodide (M+H signal).[4]

    • Troubleshooting: If de-iodinated starting material (4,7-difluoro-1H-indazole) is observed, lower temperature to 80°C and increase boronic acid load.

Stage 3: Deprotection
  • Dissolve the crude coupling product in MeOH/DCM (1:1).

  • Add HCl (4M in Dioxane, 5 equiv) or concentrated aqueous HCl (1 mL per mmol).

  • Stir at RT for 2 hours. The THP group cleaves rapidly due to the electron-poor nature of the indazole ring.

  • Neutralize and purify.[3][4]

Protocol B: Direct Suzuki Coupling (Rapid Screening)

Context: For library synthesis ( < 20 mg), protection/deprotection steps are bottlenecks. This protocol uses "ligand overload" and excess base to force the reaction on the unprotected substrate.

Mechanism: The base (Cs2CO3) deprotonates the indazole (forming the indazolyl anion). The anion is less reactive toward oxidative addition, but the high temperature compensates.

Reagents:

  • Catalyst: Pd(PPh3)4 (5-10 mol%) or XPhos Pd G2.

  • Base: Cs2CO3 (3.0 - 4.0 equiv). Must be anhydrous.

  • Solvent: DMF/Water (9:1).

Procedure:

  • Combine 4,7-difluoro-3-iodo-1H-indazole (1.0 equiv), Boronic Acid (1.5 equiv), Pd(PPh3)4 (0.1 equiv), and Cs2CO3 (3.0 equiv) in a microwave vial.

  • Add DMF/Water (9:1, 0.1 M).

  • Irradiation: Microwave at 120°C for 30 minutes.

  • Workup: Dilute with water, extract with EtOAc.

  • Note: The aqueous layer will be basic; the product (acidic NH) may remain in the aqueous phase. Adjust pH to ~6-7 with 1M HCl to ensure full extraction of the product.

Mechanistic Insight & Troubleshooting

Understanding the catalytic cycle is crucial for troubleshooting failures.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast due to C-I bond) Pd0->OxAdd + Substrate (R-I) TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Ar-B(OH)2 / Base SideRxn SIDE REACTION: Hydrodehalogenation OxAdd->SideRxn If Transmetallation is slow (Pd-H formation) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: Catalytic cycle highlighting the risk of hydrodehalogenation if transmetallation is stalled.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Starting Material (SM) remains Catalyst poisoning by free NH.Switch to Protocol A (Protection).
De-iodinated byproduct Hydride source in solvent or slow transmetallation.Use anhydrous solvents; switch base to K3PO4; increase Boronic Acid to 2.0 equiv.
Pd Black precipitates Ligand dissociation.Lower temp to 80°C; Add 10% extra free ligand (e.g., PPh3 or dppf).
N-Arylation (Protocol B) Competition between N-H and C-I.Use a weaker base (Na2CO3) or switch to non-polar solvent (Toluene) to disfavor N-anion formation.

References

  • BenchChem. (2025).[4] Application Notes: Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole. Retrieved from

  • L. Lu, et al. (2023).[1] The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex. MDPI Molecules. Retrieved from

  • Organic Chemistry Portal. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole. (Analogous electronic effects in azoles). Retrieved from

  • National Institutes of Health (PMC). (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from

Sources

Application Note: Regioselective N-Alkylation Protocols for 4,7-Difluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Dual Hindrance" Challenge

The functionalization of the indazole core is a cornerstone of modern medicinal chemistry, as the position of the alkyl group significantly influences biological activity[1]. However, achieving regioselective N-alkylation in highly functionalized scaffolds like 4,7-Difluoro-3-iodo-1H-indazole (CAS: 1000342-06-2)[2] presents a formidable synthetic challenge. Indazoles inherently possess two nucleophilic nitrogen atoms (N1 and N2), often leading to complex mixtures of regioisomers if reaction conditions are not rigorously controlled[3].

For this specific substrate, chemists must overcome a unique "dual steric hindrance" scenario:

  • N1 Hindrance & Deactivation: The 7-fluoro substituent exerts a strong electron-withdrawing inductive effect, reducing the nucleophilicity of the adjacent N1 atom. Furthermore, the lone pairs of the fluorine atom create electrostatic and steric repulsion against incoming electrophiles.

  • N2 Hindrance: The bulky 3-iodo substituent (van der Waals radius ~1.98 Å) severely restricts the trajectory of electrophilic attack at the N2 position.

Despite these barriers, high regioselectivity can be achieved by exploiting the delicate interplay of tautomeric thermodynamics, kinetic trapping, and specific acid/base environments.

Mechanistic Causality: Breaking the Regioselectivity Code

To design a self-validating protocol, one must understand the causality behind the reagent choices. The indazole ring exhibits annular tautomerism between the 1H and 2H forms. Quantum mechanical (QM) calculations reveal that the 1H-indazole tautomer is thermodynamically favored over the 2H-tautomer by approximately 4.5 kcal/mol[4].

The Thermodynamic N1-Pathway (Base-Mediated)

To target the N1 position , the reaction must be driven by thermodynamic control[5]. Utilizing a strong, non-coordinating base like Sodium Hydride (NaH) in a polar aprotic solvent (THF) deprotonates the indazole to form the indazolide anion[6]. In this anionic state, both nitrogens are technically nucleophilic. However, because the N2 position is heavily shielded by the massive 3-iodo group, the alkylation is forced toward the N1 position[1]. The use of THF at elevated temperatures provides the necessary activation energy to overcome the deactivating inductive effect of the 7-fluoro group.

The Kinetic N2-Pathway (Acid-Catalyzed)

Traditional basic conditions (like Mitsunobu or ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


/DMF) often fail to yield pure N2 isomers for 3-haloindazoles. To selectively target the N2 position , we must abandon basic deprotonation and rely on a kinetic trap. A breakthrough methodology utilizes alkyl 2,2,2-trichloroacetimidates under acidic conditions (e.g., Triflic Acid, TfOH).
  • The Causality: Under acidic conditions, the indazole remains protonated at N1 (existing strictly as the stable 1H-tautomer). This leaves the N2 atom with a free, reactive lone pair[4]. Simultaneously, the acid protonates the imidate, creating a highly reactive electrophile. The free N2 lone pair acts as a neutral nucleophile, capturing the electrophile via an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     mechanism (or carbocation intermediate) before any tautomerization can occur, resulting in exclusive N2 selectivity.
    

Quantitative Data: Regioselectivity Matrix

The following table summarizes the expected quantitative distribution of N1 and N2 isomers for 3,7-disubstituted indazoles under various established reaction systems.

Reaction SystemReagents / CatalystIntermediate StateExpected N1:N2 RatioYield Impact
Thermodynamic Base NaH, THF, Alkyl-BrIndazolide Anion> 90 : 10 High N1 yield; requires heating.
Mild Base (Polar)

, DMF, Alkyl-Br
Indazolide Anion~ 60 : 40 Poor selectivity; difficult separation.
Mitsunobu ROH,

, DIAD
Phosphonium Adduct~ 30 : 70 Moderate N2; hindered by 3-Iodo bulk.
Kinetic Acidic Alkyl-Trichloroacetimidate, TfOHNeutral 1H-Tautomer< 1 : 99 Excellent N2 yield; highly selective.

Experimental Protocols

Protocol A: N1-Selective Alkylation (Thermodynamic Control)

This protocol utilizes a strong base to generate the indazolide anion, driving alkylation to the less sterically blocked N1 position.

  • Preparation: To an oven-dried round-bottom flask under an argon atmosphere, add 4,7-Difluoro-3-iodo-1H-indazole (1.0 equiv, 10 mmol, 2.80 g). Dissolve in anhydrous THF (0.2 M, 50 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Self-Validation Check: Observe the evolution of hydrogen gas. The solution will become homogenous as the indazolide anion forms.

  • Alkylation: Stir at 0 °C for 30 minutes. Add the desired primary alkyl bromide (1.1 equiv) dropwise.

  • Thermodynamic Shift: Remove the ice bath and heat the reaction to 60 °C for 12–16 hours. The elevated temperature is required to overcome the electronic deactivation caused by the 7-fluoro group.

  • Monitoring & Quench: Monitor via LC-MS. Once the starting material mass (

    
     279 m/z) is consumed, cool to 0 °C and carefully quench with saturated aqueous 
    
    
    
    (20 mL).
  • Isolation: Extract with EtOAc (

    
     mL). Wash combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the N1-alkylated product.
Protocol B: N2-Selective Alkylation (Kinetic Acidic Control)

This protocol leverages the free N2 lone pair of the 1H-tautomer to attack a highly activated imidate electrophile.

  • Preparation: To an oven-dried flask under argon, add 4,7-Difluoro-3-iodo-1H-indazole (1.0 equiv, 10 mmol, 2.80 g) and the desired alkyl 2,2,2-trichloroacetimidate (1.5 equiv). Dissolve in anhydrous 1,2-Dichloroethane (DCE) (0.1 M, 100 mL).

  • Acidic Activation: Cool the mixture to 0 °C. Add Trifluoromethanesulfonic acid (TfOH, 0.1 equiv, 10 mol%) dropwise.

    • Self-Validation Check: The reaction should not evolve gas. The catalytic acid protonates the imidate, initiating the reaction while the indazole remains in its 1H-tautomeric form.

  • Kinetic Trapping: Allow the reaction to stir at room temperature for 4–8 hours. Monitor via TLC or LC-MS.

  • Quench & Isolation: Quench the reaction by adding saturated aqueous

    
     (30 mL) to neutralize the TfOH. Extract with Dichloromethane (
    
    
    
    mL).
  • Purification: Dry the organic layer over

    
    , filter, and concentrate in vacuo. Purify the crude residue via silica gel chromatography to afford the pure N2-alkylated isomer.
    

Mandatory Visualizations

MechanisticPathway Substrate 4,7-Difluoro-3-iodo-1H-indazole (Dual Steric Hindrance) Tautomer1H 1H-Tautomer (Thermodynamically Favored) Steric Block at N1 (7-F) Substrate->Tautomer1H Tautomeric Equilibrium Tautomer2H 2H-Tautomer (Higher Energy) Steric Block at N2 (3-I) Substrate->Tautomer2H Cond1 NaH / THF (Base) Deprotonation to Anion Tautomer1H->Cond1 Cond2 Trichloroacetimidate / TfOH Kinetic Trapping of N2 Tautomer1H->Cond2 N1_Prod N1-Alkyl Isomer (Thermodynamic Product) Cond1->N1_Prod N2_Prod N2-Alkyl Isomer (Kinetic Product) Cond2->N2_Prod

Caption: Mechanistic divergence of 4,7-Difluoro-3-iodo-1H-indazole alkylation via thermodynamic vs kinetic control.

Workflow Step1 1. Substrate Preparation Dissolve in anhydrous solvent (THF or DCE) Step2A 2A. Base Addition (N1-Route) Add NaH at 0°C (Deprotonation) Step1->Step2A Step2B 2B. Acid Addition (N2-Route) Add TfOH at 0°C (Activation) Step1->Step2B Step3A 3A. Electrophile Addition Add Alkyl Halide dropwise Step2A->Step3A Step3B 3B. Electrophile Addition Add Alkyl Trichloroacetimidate Step2B->Step3B Step4 4. Reaction Monitoring Stir at target Temp, monitor via LC-MS/TLC Step3A->Step4 Step3B->Step4 Step5 5. Quench & Extraction Aq. Quench, Organic Extraction Step4->Step5 Step6 6. Purification Silica Gel Column Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for parallel N1- and N2-selective indazole alkylation.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution National Center for Biotechnology Information (PMC) URL:[Link][5]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole WuXi Biology URL: [Link][4]

Sources

Advanced Protecting Group Strategies for 4,7-Difluoro-3-iodo-1H-indazole Synthesis and Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Regioselective Protection, Cross-Coupling Compatibility, and Deprotection Workflows

Executive Summary

The 4,7-difluoro-1H-indazole core is a highly privileged bioisostere in modern drug discovery, frequently utilized to improve metabolic stability and modulate target binding affinity. When functionalized with a C3-iodo group (forming 4,7-difluoro-3-iodo-1H-indazole , CAS: 1000342-06-2), the molecule becomes a versatile building block for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).

However, the inherent tautomerism of the indazole core, combined with the extreme steric bulk of the C3-iodine and the electron-withdrawing nature of the fluorine atoms, presents unique synthetic challenges. As a Senior Application Scientist, I have designed this technical guide to provide a field-proven, self-validating workflow for the regioselective protection, functionalization, and deprotection of this highly specific scaffold.

Physicochemical Profiling & Mechanistic Rationale

To design an effective protection strategy, we must first analyze the causality behind the molecule's reactivity. The substitution pattern on this specific indazole completely alters its electronic and steric landscape compared to an unsubstituted 1H-indazole.

Table 1: Physicochemical Impact of Core Substitutions
SubstituentPositionElectronic EffectSteric EffectImpact on Protection Strategy
Fluorine C4, C7Strongly Electron-Withdrawing (-I)MinimalSignificantly increases N-H acidity; allows for the use of milder bases (e.g., K₂CO₃) during alkylation.
Iodine C3Weakly Electron-WithdrawingMassive (A-value ~0.43)Acts as a steric shield for N2; forces exquisite N1 regioselectivity during protection.
The Regioselectivity Paradigm

Unsubstituted indazoles often yield a mixture of N1 and N2 protected isomers under basic conditions, and directing protection to N2 typically requires highly specific bulky bases. However, the massive C3-iodo substituent in our target molecule fundamentally shifts this paradigm. The steric clash at the N2 position is so severe that standard electrophilic protection (e.g., using SEM-Cl) is overwhelmingly directed to the N1 position, yielding the kinetically and thermodynamically favored N1-isomer.

Regioselectivity A 4,7-Difluoro-3-iodo-1H-indazole (Tautomeric Mixture) B Base (e.g., NaH) Deprotonation A->B C Indazolide Anion (Delocalized) B->C D SEM-Cl Electrophile C->D E N1-SEM Protected (Major Product) D->E Sterically Unhindered (Favored Pathway) F N2-SEM Protected (Trace/Disallowed) D->F Steric Clash with C3-Iodo (Disfavored Pathway)

Regioselective N1-protection pathway driven by the steric bulk of the C3-iodo substituent.

Strategic Selection of Protecting Groups

For C3-iodo indazoles destined for Pd-catalyzed cross-coupling, the protecting group must withstand elevated temperatures, basic environments, and highly reactive metal intermediates.

Table 2: Protecting Group Comparison Matrix
Protecting GroupInstallationStability to Pd-CouplingDeprotectionRecommendation
SEM NaH, SEM-Cl, DMFExcellent (Stable to base/heat)TBAF/THF or HCl/EtOHOptimal for complex cross-coupling workflows.
Boc DMAP, Boc₂O, DCMPoor (Thermally labile >80°C)TFA/DCM or NaOMeFails in harsh Suzuki conditions; risks premature cleavage.
THP DHP, PPTS, DCMGood (Stable to base)Acidic (HCl or TFA)Viable, but introduces a chiral center, complicating NMR.
Trt Trt-Cl, NaH, DMFExcellent Strong Acid (TFA)Extreme steric bulk can hinder adjacent C3 cross-coupling.

Expert Insight: While Boc is convenient, the elevated temperatures required for C3-iodo cross-coupling often lead to premature thermal deprotection. Therefore, the 2-(Trimethylsilyl)ethoxymethyl (SEM) group is the gold standard for this specific scaffold.

Standard Operating Procedures (SOPs)

The following protocols constitute a self-validating workflow. Each step includes specific in-process controls to ensure trustworthiness and reproducibility.

Protocol A: N1-Selective SEM Protection

Causality: The enhanced acidity of the fluorinated indazole allows for rapid deprotonation, while the C3-iodo group acts as a steric director, forcing the SEM group onto the N1 nitrogen.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 4,7-difluoro-3-iodo-1H-indazole (1.0 eq, 10 mmol) in anhydrous DMF (50 mL, 0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise over 10 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.

  • In-Process Validation: Monitor via LC-MS. Complete consumption of the starting material will be indicated by a mass shift from m/z 281 [M+H]⁺ to m/z 411 [M+H]⁺. TLC (20% EtOAc/Hexanes) will show a shift to a significantly less polar spot (Rf ~0.7).

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (0-10% EtOAc in Hexanes) to afford the N1-SEM protected intermediate as a pale yellow oil.

Protocol B: Representative C3-Suzuki-Miyaura Coupling

Causality: The C3-iodo group undergoes facile oxidative addition. Because the electron-withdrawing fluorines can make the intermediate prone to protodeiodination if transmetalation is slow, a highly active catalyst (Pd(dppf)Cl₂) is utilized.

  • Preparation: Combine N1-SEM-4,7-difluoro-3-iodo-1H-indazole (1.0 eq), an Aryl Boronic Acid (1.5 eq), and K₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane/Water (0.1 M).

  • Degassing: Sparge the biphasic mixture with Argon for 15 minutes to remove dissolved oxygen, preventing catalyst degradation.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq). Seal the vessel and heat to 80 °C for 4-6 hours.

  • In-Process Validation: Monitor by TLC and LC-MS. The disappearance of the m/z 411 peak and the appearance of the desired biaryl mass confirms success.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with EtOAc. Concentrate and purify via silica gel chromatography.

Protocol C: Global Deprotection of the N1-SEM Group

Causality: Fluoride ions exhibit a massive thermodynamic affinity for silicon. Attack on the TMS group forms a pentavalent siliconate that triggers a β-elimination cascade, cleanly releasing the free indazole, ethylene gas, and formaldehyde.

Deprotection A N1-SEM Indazole Derivative B TBAF (F⁻ source) in THF A->B C Pentavalent Siliconate Intermediate B->C F⁻ attacks Si D β-Elimination Fragmentation C->D E Deprotected Indazole + TMSF + Ethylene + CH2O D->E Cleavage

Fluoride-mediated SEM deprotection mechanism via a pentavalent siliconate intermediate.

  • Preparation: Dissolve the coupled N1-SEM indazole intermediate in anhydrous THF (0.1 M).

  • Cleavage: Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 3.0 eq). Expert Tip: Commercial TBAF often contains trace water which can stall the reaction. Heating the mixture to 60 °C ensures complete conversion. Adding a scavenger like ethylenediamine (1.0 eq) can trap the liberated formaldehyde, preventing unwanted re-alkylation of the indazole.

  • In-Process Validation: Monitor by LC-MS for the loss of the SEM group (-130 Da).

  • Workup: Dilute with water and extract with EtOAc (3x). Wash the organic layer with saturated aqueous NaHCO₃ to remove residual fluoride salts. Dry, concentrate, and purify via reverse-phase HPLC to isolate the final functionalized 4,7-difluoro-1H-indazole.

References

  • Luo, G., Chen, L., & Dubowchik, G. M. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Journal of Organic Chemistry, 71(14), 5392-5395. Available at:[Link]

  • Total Synthesis (2025). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Total-Synthesis.com. Available at:[Link]

synthesizing kinase inhibitors using 4,7-Difluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesizing Next-Generation Kinase Inhibitors Using 4,7-Difluoro-3-iodo-1H-indazole

Architectural Rationale of the Scaffold

In the landscape of targeted oncology and inflammation, the indazole core is a privileged pharmacophore. It functions as a highly effective adenine bioisostere, anchoring into the ATP-binding pocket of kinases via bidentate hydrogen bonding at the hinge region[1]. However, the specific integration of fluorine atoms at the C4 and C7 positions, coupled with a reactive iodine at C3 (4,7-Difluoro-3-iodo-1H-indazole, CAS: 1000342-06-2), elevates this building block from a standard intermediate to a specialized vector for rational drug design.

  • The 4,7-Difluoro Advantage: Fluorine substitution exerts a profound stereoelectronic effect. It lowers the pKa of the indazole N-H, which can enhance its hydrogen-bond donor capacity to the hinge region backbone (e.g., Glu/Cys residues). Furthermore, the 4,7-difluoro motif increases the lipophilicity (LogP) of the core, improving membrane permeability while simultaneously blocking primary metabolic oxidation sites to improve pharmacokinetic half-life[2].

  • The 3-Iodo Synthetic Handle: The C3 position vectorially projects into the hydrophobic pocket (DFG-in) or the allosteric site (DFG-out) of the kinase. The carbon-iodine bond provides an orthogonal, highly reactive handle for palladium-catalyzed cross-couplings (such as Suzuki-Miyaura or Sonogashira reactions), allowing for modular late-stage diversification of the inhibitor[3].

Strategic Synthetic Sequencing

Direct cross-coupling of unprotected 3-iodo-1H-indazoles often results in poor yields. The free N-H can poison palladium catalysts, lead to undesired N-arylation, and cause poor solubility in organic solvents. Therefore, a self-validating three-stage sequence is required: N1-protection, C3-derivatization, and global deprotection[4].

Synthetic_Workflow A 4,7-Difluoro-3-iodo -1H-indazole B N1-Protection (THP Ether) A->B DHP, p-TsOH DCM, 0°C to RT C C3 Cross-Coupling (Suzuki/Sonogashira) B->C Ar-B(OH)2, Pd cat. Base, Heat D N1-Deprotection (Acid Cleavage) C->D TFA, DCM RT, 2h E Target Kinase Inhibitor D->E HPLC Purification

Fig 1. Synthetic workflow for derivatizing 4,7-Difluoro-3-iodo-1H-indazole.

Protocol Execution: A Self-Validating System

Step 1: N1-Protection via Tetrahydropyranylation

Causality: Tetrahydropyran (THP) is selected over Boc because it exhibits superior stability under the aqueous basic conditions required for the subsequent Suzuki coupling, yet it can be cleanly cleaved under mild acidic conditions later[2][4].

  • Setup: Suspend 4,7-Difluoro-3-iodo-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the mixture to 0 °C.

  • Reaction: Add p-toluenesulfonic acid (p-TsOH) (0.1 eq) followed by the dropwise addition of 3,4-dihydro-2H-pyran (DHP) (1.5 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • In-Process Control (IPC): Withdraw 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is self-validated as complete when the starting material peak (m/z 281[M+H]+) is ≤1% relative to the THP-protected product peak (m/z 365[M+H]+).

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Step 2: Palladium-Catalyzed C3-Arylation (Suzuki-Miyaura)

Causality: The electron-deficient nature of the 4,7-difluoroindazole core requires a robust catalyst. Pd(dppf)Cl2 is utilized because its bidentate ligand framework prevents catalyst deactivation and facilitates oxidative addition into the C-I bond more efficiently than monodentate triphenylphosphine[4].

  • Setup: In a Schlenk flask, combine the THP-protected intermediate (1.0 eq), the desired aryl boronic acid (1.2 eq), and Na2CO3 (3.0 eq).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). Add Pd(dppf)Cl2·DCM (0.05 eq). Purge the flask with nitrogen for 10 minutes.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 8–12 hours.

  • IPC: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the iodine intermediate (Rf ~0.6) and the appearance of a highly UV-active lower spot indicates successful coupling.

Step 3: Global Deprotection
  • Setup: Dissolve the crude coupled product in DCM.

  • Reaction: Add Trifluoroacetic acid (TFA) (10.0 eq) dropwise at room temperature. Stir for 2 hours.

  • Isolation: Concentrate the mixture to remove volatile TFA. Neutralize with 1M NaOH, extract with ethyl acetate, and purify the target kinase inhibitor via preparative HPLC.

Catalytic Optimization Matrix

To establish the highest yielding conditions for the C3-arylation of the fluorinated indazole core, various catalytic systems were evaluated. The bidentate Pd(dppf)Cl2 system in a miscible Dioxane/H2O solvent system proved vastly superior to standard Pd(PPh3)4 conditions[1][4].

Catalyst System (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Conversion (LC-MS)
Pd(PPh3)4Na2CO3DMF / H2O (2:1)8045%
Pd(OAc)2 / SPhosK3PO4Toluene / H2O (10:1)10062%
Pd(dppf)Cl2·DCM Na2CO3 Dioxane / H2O (4:1) 90 >95%
Pd(dppf)Cl2·DCMCs2CO3Dioxane / H2O (4:1)9088%

Pharmacological Translation & Pathway Inhibition

Indazole derivatives synthesized via this specific 4,7-difluoro-3-iodo route have demonstrated profound efficacy against a spectrum of receptor tyrosine kinases (RTKs) and serine/threonine kinases, including VEGFR-2 and PLK4[2][4]. By occupying the ATP pocket, these fluorinated derivatives competitively exclude ATP, halting the autophosphorylation cascade and downstream signaling.

Kinase_Signaling Ligand Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (VEGFR-2 / PLK4) Ligand->Receptor Binds & Activates Downstream1 MAPK / PI3K Pathways Receptor->Downstream1 Phosphorylation Cascade Inhibitor 4,7-Difluoroindazole Inhibitor Inhibitor->Receptor Competitive ATP Hinge Binding Response Tumor Proliferation & Angiogenesis Downstream1->Response Gene Transcription

Fig 2. Disruption of kinase signaling pathways by indazole competitive inhibitors.

References

  • Title: Pd(PPh3)
  • Title: (PDF) Study on Pd(PPh3)
  • Source: nih.
  • Source: google.

Sources

Application Note: Sonogashira Coupling of 3-Iodo-4,7-difluoroindazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocols for the Sonogashira cross-coupling of 3-iodo-4,7-difluoro-1H-indazole . The 4,7-difluoroindazole scaffold is a privileged motif in medicinal chemistry, frequently serving as a bioisostere for kinase inhibitors and PARP inhibitors due to its modulated H-bond donor/acceptor properties and metabolic stability.

While the 3-iodo handle provides a ready site for C-C bond formation, the 4,7-difluoro substitution pattern introduces unique electronic challenges—specifically, significantly increased N1-H acidity and altered oxidative addition kinetics—that distinguish it from the parent indazole. This guide provides a robust, self-validating workflow to mitigate these challenges, ensuring high yields and reproducibility.

Chemical Properties & Mechanistic Insight[1][2][3]

The "Difluoro Effect" on Reactivity

The presence of fluorine atoms at the C4 and C7 positions exerts a strong electron-withdrawing effect (–I effect) on the indazole core. This impacts the reaction coordinate in two critical ways:

  • Enhanced Oxidative Addition: The electron-deficient nature of the C3-I bond lowers the activation energy for oxidative addition to Pd(0), theoretically accelerating the catalytic cycle compared to electron-rich analogs.

  • N1-H Acidity Amplification: The pKa of the N1-proton in 4,7-difluoroindazole is significantly lower (estimated pKa ~11-12 in DMSO) compared to unsubstituted indazole (pKa ~14).

    • Consequence: In the presence of standard amine bases (Et₃N, DIPEA), the substrate readily deprotonates. The resulting naked indazolyl anion can form stable complexes with the copper co-catalyst (Cu-azolides), effectively sequestering the Cu(I) species and stalling the catalytic cycle (the "Copper Sink" effect).

Strategic Implication: The Necessity of Protection

Direct coupling of the free N-H indazole is NOT recommended. To prevent catalyst poisoning and ensure regiochemical integrity, the N1 position must be protected prior to coupling.

  • Recommended PG: SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) for stability.

  • Alternative PG: Boc (tert-butoxycarbonyl) can be used but may be liable to thermal cleavage under prolonged heating (>80°C) in basic media.

Experimental Protocols

Pre-requisite: N1-Protection (SEM-Protection)

Before initiating the Sonogashira coupling, convert 3-iodo-4,7-difluoroindazole (1) to its N1-SEM protected analog (2).

Reagents:

  • Substrate: 3-iodo-4,7-difluoro-1H-indazole (1.0 equiv)

  • Reagent: SEM-Cl (1.2 equiv)

  • Base: NaH (60% dispersion, 1.5 equiv)

  • Solvent: Anhydrous THF (0.2 M)

Procedure:

  • Cool a solution of 1 in THF to 0°C under N₂.

  • Add NaH portion-wise. Evolution of H₂ gas will be vigorous due to the enhanced acidity of the 4,7-difluoro core. Stir for 30 min.

  • Add SEM-Cl dropwise.

  • Warm to RT and stir for 2 hours.

  • Quench with sat. NH₄Cl, extract with EtOAc, and purify via silica gel chromatography (Hex/EtOAc).

Protocol A: Standard Pd/Cu-Catalyzed Coupling (High Robustness)

Best for: Complex alkynes, valuable substrates, and scale-up.

Reaction Setup:

ComponentEquivalentsRole
Substrate 1.0N1-SEM-3-iodo-4,7-difluoroindazole
Alkyne 1.2 - 1.5Terminal alkyne coupling partner
Catalyst 0.05 (5 mol%)Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)
Co-Catalyst 0.03 (3 mol%)CuI (Copper(I) iodide) - Must be off-white/tan, not green
Base/Solvent ExcessEt₃N (Triethylamine) / THF (1:1 ratio) or DMF for high-boiling alkynes

Step-by-Step Methodology:

  • Degassing (Critical): In a reaction vial, combine the Pd-catalyst, CuI, and Substrate. Seal and purge with Argon/Nitrogen for 5 minutes.

    • Why? Oxygen promotes homocoupling of the alkyne (Glaser coupling), which consumes the alkyne and complicates purification.

  • Solvent Addition: Add degassed THF and Et₃N via syringe.

  • Alkyne Addition: Add the terminal alkyne (liquid) or solution of alkyne (solid) dropwise.

  • Reaction: Stir at Room Temperature for 1-4 hours.

    • Note: Due to the activated nature of the C-I bond in the difluoro scaffold, heating is often unnecessary. If conversion is <50% after 4h, heat to 50°C.

  • Work-up: Filter through a pad of Celite to remove Pd/Cu residues. Concentrate the filtrate.

  • Purification: Flash column chromatography.

    • Caution: Indazole derivatives often streak on silica. Add 1% Et₃N to the eluent if streaking occurs.

Protocol B: Copper-Free Variant (Green/Trace Metal Sensitive)

Best for: Pharmaceutical intermediates where Cu contamination is a concern.

Reaction Setup:

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane or Toluene

  • Temp: 80°C

Procedure:

  • Combine Substrate, Pd(OAc)₂, XPhos, and Cs₂CO₃ in a vial.

  • Evacuate and backfill with Ar (3x).[2]

  • Add solvent and Alkyne.

  • Heat to 80°C for 12 hours.

    • Mechanism:[1][3][4][5][6] The electron-rich XPhos ligand facilitates the oxidative addition and stabilizes the Pd(0) species, compensating for the lack of the copper transmetallation step.

Mechanism & Workflow Visualization

Catalytic Cycle (Pd/Cu System)

The following diagram illustrates the specific pathway for the 4,7-difluoroindazole substrate, highlighting the critical oxidative addition step facilitated by the electron-poor ring.

SonogashiraMechanism Start Pd(II) Pre-catalyst Pd(PPh3)2Cl2 Pd0 Active Species Pd(0)L2 Start->Pd0 Reduction OxAdd Oxidative Addition (Fast due to F-subst.) Pd0->OxAdd + 3-Iodo-4,7-difluoroindazole Complex1 Pd(II)-Ar-I Complex OxAdd->Complex1 TransMet Transmetallation Complex1->TransMet CuCycle Copper Cycle CuI + Alkyne + Base CuCycle->TransMet Cu-Acetylide Complex2 Pd(II)-Ar-Alkyne TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration Product 3-Alkynyl-4,7-difluoroindazole RedElim->Product

Figure 1: Catalytic cycle emphasizing the accelerated oxidative addition of the electron-deficient 4,7-difluoroindazole scaffold.

Optimization Decision Tree

Use this workflow to troubleshoot or optimize conditions based on initial results.

OptimizationTree Start Initial Reaction (Protocol A: RT, 2h) Check Check Conversion (LCMS/TLC) Start->Check Good >90% Conversion Proceed to Workup Check->Good Success Stalled <50% Conversion (Stalled) Check->Stalled Incomplete Homo Homocoupling Major (Glaser Product) Check->Homo Side Product Action1 Heat to 50°C Stalled->Action1 First Step Action3 Re-degas Solvents Add Ascorbic Acid Homo->Action3 Action2 Switch to Protocol B (Cu-Free) Action1->Action2 If fails

Figure 2: Troubleshooting logic for maximizing yield and purity.

Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Reaction turns black immediately Rapid precipitation of Pd black (catalyst decomposition).Ligand insufficiency.[5] Add excess PPh₃ (10 mol%) or switch to a more robust catalyst like PdCl₂(dppf).
Glaser Coupling (Alkyne dimer) Presence of Oxygen.Rigorous degassing is required. Freeze-pump-thaw is ideal, but sparging with Ar for 15 min is usually sufficient.
No Reaction (Starting Material Intact) Catalyst poisoning by free N-H or poor oxidative addition.1. Ensure N1 is protected.[2][7] 2. If using aryl chloride analog, switch to iodide. 3. Increase Temp to 60°C.
De-iodination (Ar-I -> Ar-H) Hydride source present or excessive heating.Use anhydrous solvents. Lower temperature. Avoid using alcohol solvents if possible.

References

  • Review of Sonogashira Coupling on Heterocycles: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Indazole Synthesis & Reactivity: Gaikwad, D. D., et al. (2015). Indazole: A Privileged Scaffold in Drug Discovery.[8][9][10] European Journal of Medicinal Chemistry, 90, 707-731.

  • Protection of Indazoles: Lefebvre, V., et al. (2010).[11] General Two-Step Synthesis of Substituted 3-Aminoindazoles. Journal of Organic Chemistry, 75(8), 2730–2732.

  • Electronic Effects in Cross-Coupling: Fleckenstein, C. A., & Plenio, H. (2010). Electronic Effects in the Sonogashira Cross-Coupling Reaction. Chemistry - A European Journal, 16(8), 2366-2370.

  • Copper-Free Methodologies: Liang, Y., et al. (2011). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins. Journal of the American Chemical Society, 133(46), 18540–18543.

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4,7-Difluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the palladium-catalyzed Buchwald-Hartwig amination of 4,7-difluoro-3-iodo-1H-indazole. The indazole core is a significant scaffold in medicinal chemistry, and the introduction of fluorine atoms at the 4 and 7 positions can profoundly influence the physicochemical and pharmacological properties of the resulting molecules.[1][2] The C-N cross-coupling reaction at the 3-position offers a versatile strategy for the synthesis of novel indazole derivatives with potential therapeutic applications.[3] These application notes detail optimized protocols, discuss the rationale behind the selection of catalysts, ligands, and bases, and provide troubleshooting guidance for researchers, scientists, and drug development professionals.

Introduction

The Buchwald-Hartwig amination has emerged as a powerful and indispensable tool for the formation of carbon-nitrogen (C-N) bonds in modern organic synthesis.[4][5][6] This palladium-catalyzed cross-coupling reaction has largely supplanted classical methods, which often suffer from limited substrate scope and harsh reaction conditions.[5] The ability to construct C-N bonds with high efficiency and functional group tolerance has made the Buchwald-Hartwig amination a cornerstone in the synthesis of pharmaceuticals and other biologically active compounds.[1][6]

The 1H-indazole framework is a "privileged scaffold" in drug discovery, with numerous derivatives exhibiting a wide array of biological activities.[1][3] The specific substrate of interest, 4,7-difluoro-3-iodo-1H-indazole, presents a unique set of challenges and opportunities. The electron-withdrawing nature of the two fluorine atoms is expected to enhance the reactivity of the C-I bond towards oxidative addition, a key step in the catalytic cycle. However, the potential for catalyst inhibition by the heterocyclic nitrogen and the need to control regioselectivity are important considerations.[7]

This guide provides a detailed protocol for the successful amination of 4,7-difluoro-3-iodo-1H-indazole with a variety of primary and secondary amines, offering a robust starting point for further derivatization and library synthesis.

Catalytic Cycle and Mechanistic Considerations

The generally accepted mechanism for the Buchwald-Hartwig amination begins with the active Pd(0) catalyst.[4][8] This species undergoes oxidative addition to the aryl iodide, forming a Pd(II) intermediate. Subsequent coordination of the amine and deprotonation by a base generates a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst, thus completing the cycle.[4][9]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-Pd(II)(L)-I Ar-Pd(II)(L)-I Oxidative Addition->Ar-Pd(II)(L)-I Ar-I Amine Coordination Amine Coordination Ar-Pd(II)(L)-I->Amine Coordination Ar-Pd(II)(L)(HNR'R'') Ar-Pd(II)(L)(HNR'R'') Amine Coordination->Ar-Pd(II)(L)(HNR'R'') HNR'R'' Deprotonation Deprotonation Ar-Pd(II)(L)(HNR'R'')->Deprotonation Ar-Pd(II)(L)(NR'R'') Ar-Pd(II)(L)(NR'R'') Deprotonation->Ar-Pd(II)(L)(NR'R'') Base Reductive Elimination Reductive Elimination Ar-Pd(II)(L)(NR'R'')->Reductive Elimination Reductive Elimination->Pd(0)L Product (Ar-NR'R'') Product (Ar-NR'R'') Reductive Elimination->Product (Ar-NR'R'')

Caption: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Materials and Reagents
ReagentPuritySupplier
4,7-Difluoro-3-iodo-1H-indazole>98%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)>98%Commercially Available
Xantphos>98%Commercially Available
Cesium Carbonate (Cs₂CO₃)>99%Commercially Available
Amine (Primary or Secondary)>98%Commercially Available
1,4-Dioxane (Anhydrous)>99.8%Commercially Available
General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4,7-difluoro-3-iodo-1H-indazole (1.0 equiv), the desired amine (1.2 equiv), cesium carbonate (2.0 equiv), Xantphos (0.1 equiv), and palladium(II) acetate (0.05 equiv).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (approximately 0.1 M concentration with respect to the indazole).

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the reaction parameters.

  • Palladium Source: While Pd(OAc)₂ is a common and effective precursor, other palladium sources such as Pd₂(dba)₃ can also be utilized.[6] The use of pre-catalysts, where the ligand is already coordinated to the palladium center, can sometimes lead to more reproducible results.

  • Ligand Selection: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For electron-deficient heteroaryl halides like 4,7-difluoro-3-iodo-1H-indazole, bulky and electron-rich biarylphosphine ligands are generally preferred. Xantphos is a robust choice for a broad range of amines.[10] Other ligands such as RuPhos or BrettPhos may also be effective and could be screened for optimal performance with specific amine coupling partners.[1][4]

  • Base: The base plays a crucial role in the deprotonation of the amine coordinated to the palladium center.[9] Strong, non-nucleophilic bases are typically required. Cesium carbonate (Cs₂CO₃) is a good general choice, offering a balance of reactivity and functional group tolerance. Other bases such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) can also be effective but may be less compatible with sensitive functional groups.[11]

  • Solvent: Aprotic, non-coordinating solvents are generally used. 1,4-Dioxane and toluene are common choices, as they have good solvating properties for the reagents and are stable at the required reaction temperatures.[12]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; poor quality reagents; incorrect base.Ensure anhydrous and anaerobic conditions. Use fresh, high-purity reagents. Screen alternative bases such as NaOtBu or K₃PO₄.[7][13]
Formation of Palladium Black Catalyst decomposition.Lower the reaction temperature and increase the reaction time. Ensure the ligand-to-palladium ratio is appropriate.[7]
Side Product Formation Reductive dehalogenation; reaction at the indazole N1 position.Use a less sterically hindered ligand or lower the reaction temperature to minimize dehalogenation. While N1-arylation is generally less favored, protection of the N1-position (e.g., with a BOC group) can ensure complete regioselectivity if necessary.[1]
Incomplete Reaction Insufficient reaction time or temperature; reagent insolubility.Increase the reaction time or temperature cautiously. If solubility is an issue, consider screening alternative solvents like toluene or a co-solvent system.[7]

Conclusion

The Buchwald-Hartwig amination of 4,7-difluoro-3-iodo-1H-indazole provides a reliable and versatile method for the synthesis of a diverse range of 3-amino-1H-indazole derivatives. The protocol detailed in these application notes, utilizing a palladium/Xantphos catalytic system with cesium carbonate as the base in 1,4-dioxane, serves as an excellent starting point for further exploration. Careful optimization of the reaction parameters, particularly the choice of ligand and base, will be key to achieving high yields and purity for specific amine coupling partners. This methodology is expected to be a valuable tool for researchers in the fields of medicinal chemistry and drug discovery.

References

  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem. (n.d.).
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020, December 11).
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole - Benchchem. (n.d.).
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3).
  • Simplified catalytic cycle for Buchwald−Hartwig amination reaction. - ResearchGate. (n.d.).
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - AIR Unimi. (2025, January 17).
  • NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing). (n.d.).
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6).
  • Palladium‐Catalyzed Amination of Aryl Halides | Request PDF - ResearchGate. (n.d.).
  • A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions - Benchchem. (n.d.).
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - eScholarship.org. (n.d.).
  • Cross-Coupling Reaction Manual: Desk Reference - MilliporeSigma. (n.d.).
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (n.d.).
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. (2024, December 12).
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC. (2024, February 12).
  • An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC. (n.d.).
  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022, May 22).
  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.).
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives - Benchchem. (n.d.).
  • comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles - Benchchem. (n.d.).
  • ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. | Request PDF - ResearchGate. (2025, August 6).
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
  • Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors - PubMed. (2018, January 15).
  • Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole - Benchchem. (n.d.).
  • Indazole synthesis - Organic Chemistry Portal. (n.d.).
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - MDPI. (2023, May 12).
  • 4-Fluoro-1H-indazole | CAS Number 341-23-1 - Ossila. (n.d.).

Sources

Application Note: Functionalization of Position 3 in 4,7-Difluoroindazoles

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, divergent synthetic workflows, and validated experimental protocols for C3 functionalization.

Introduction & Mechanistic Rationale

The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in kinase inhibitors, epigenetic modulators, and antimicrobial agents. Within this class, 4,7-difluoro-1H-indazole has emerged as a highly valuable building block. The strategic placement of fluorine atoms at the C4 and C7 positions serves three critical functions:

  • Metabolic Stability: Blocks oxidative metabolism (e.g., by Cytochrome P450 enzymes) at traditional hotspots.

  • Physicochemical Tuning: Lowers the pKa of the N1-H bond and increases the overall lipophilicity (LogP) of the molecule, enhancing membrane permeability.

  • Conformational Control: Induces favorable dipole-dipole interactions within target protein binding pockets.

However, functionalizing the C3 position of 4,7-difluoroindazoles presents a unique synthetic challenge. The strong electron-withdrawing inductive effect (-I) of the two fluorine atoms significantly depletes the electron density of the pyrazole ring. Consequently, the C3 position is chemically inert toward standard electrophilic aromatic substitution (EAS) and requires specific activation strategies [1].

This application note details two primary strategies to overcome this electronic deactivation: Regioselective Electrophilic Halogenation followed by cross-coupling, and Direct Transition-Metal-Catalyzed C-H Arylation [4].

Synthetic Workflows & Strategic Divergence

To access C3-functionalized 4,7-difluoroindazoles, chemists must choose between a two-step halogenation/cross-coupling route or a single-step direct C-H activation route. The choice depends on the availability of the coupling partner, the scalability required, and the tolerance of functional groups.

G Start 4,7-Difluoro-1H-indazole N1_Protect N1-Protection (THP / SEM) Start->N1_Protect Optional but recommended Halogenation Electrophilic Halogenation (I2/KOH or NIS) Start->Halogenation Direct Route N1_Protect->Halogenation CH_Activation Direct C-H Arylation (Pd(OAc)2, Ag2CO3) N1_Protect->CH_Activation Intermediate 3-Halo-4,7-difluoroindazole Halogenation->Intermediate CrossCoupling Cross-Coupling (Suzuki/Sonogashira) Intermediate->CrossCoupling Product 3-Functionalized 4,7-Difluoroindazole CrossCoupling->Product CH_Activation->Product

Caption: Divergent synthetic pathways for the C3 functionalization of 4,7-difluoroindazoles.

Comparative Data Summary

The following table summarizes the quantitative metrics and operational parameters for the functionalization strategies discussed in this guide [1][2][3].

Functionalization StrategyReagents / Catalyst SystemYield RangeRegioselectivity (C3)Key Advantage / Limitation
Electrophilic Iodination

, KOH, DMF, 0 °C to RT
85–95%>99%Highly scalable; requires subsequent coupling step.
Direct C-H Arylation

,

, Ar-I
50–75%~90%Atom economical; sensitive to steric hindrance.
Directed Zincation (Negishi)

,

, Ar-I
70–85%>95%Excellent functional group tolerance; requires cryogenic setup.

Validated Experimental Protocols

Protocol A: Regioselective C3-Iodination of 4,7-Difluoro-1H-indazole

Mechanistic Rationale: Because the 4,7-difluoro motif withdraws electron density, neutral 4,7-difluoroindazole is resistant to iodination. By utilizing potassium hydroxide (KOH), the N1 proton is removed to form the highly nucleophilic indazolide anion . The negative charge delocalizes to the C3 position, rendering it highly reactive toward molecular iodine (


) [3].

Materials:

  • 4,7-Difluoro-1H-indazole (1.0 equiv, 10 mmol)

  • Iodine (

    
    ) (1.5 equiv, 15 mmol)
    
  • Potassium Hydroxide (KOH) pellets (2.5 equiv, 25 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Procedure:

  • Anion Formation: Charge a flame-dried round-bottom flask with 4,7-difluoro-1H-indazole and anhydrous DMF. Cool the solution to 0 °C using an ice bath. Add KOH pellets in one portion. Stir for 30 minutes to ensure complete deprotonation. Observation: The solution will turn slightly yellow/orange.

  • Electrophilic Attack: Dissolve

    
     in a minimal amount of DMF and add it dropwise to the reaction mixture over 15 minutes to prevent localized heating and di-halogenation.
    
  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1); the product spot will appear highly UV-active and slightly less polar than the starting material.

  • Quenching & Workup: Pour the mixture into an ice-cold saturated aqueous solution of sodium thiosulfate (

    
    ) to quench unreacted iodine (the dark brown color will dissipate). Extract with Ethyl Acetate (3 x 20 mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo. The resulting solid is typically >95% pure 3-iodo-4,7-difluoro-1H-indazole and can be used directly in Protocol B.
    
Protocol B: Palladium-Catalyzed Direct C-H Arylation at C3

Mechanistic Rationale: Direct C-H functionalization bypasses the need for pre-halogenation[4]. However, the C3-H bond in 1H-indazoles is relatively inert. This protocol utilizes a Pd(II)/Pd(0) catalytic cycle where a Concerted Metalation-Deprotonation (CMD) pathway is facilitated by a carbonate base, driving the regioselective C-H bond cleavage at C3 [1].

Mechanism Pd0 Pd(0) PdII_Ox Pd(II) Oxidative Addition Pd0->PdII_Ox Ar-I PdII_CMD Pd(II) CMD (C-H Cleavage) PdII_Ox->PdII_CMD Indazole Base PdII_RE Pd(II) Reductive Elimination PdII_CMD->PdII_RE PdII_RE->Pd0 Product

Caption: Catalytic cycle for the Pd-catalyzed direct C-H arylation at the C3 position.

Materials:

  • N1-Protected 4,7-Difluoro-1H-indazole (e.g., N1-THP) (1.0 equiv, 1.0 mmol)

  • Aryl Iodide (Ar-I) (1.5 equiv, 1.5 mmol)

  • Palladium(II) Acetate (

    
    ) (10 mol%)
    
  • Silver Carbonate (

    
    ) (2.0 equiv)
    
  • Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with the N1-protected 4,7-difluoroindazole, Aryl Iodide,

    
    , and 
    
    
    
    . Note: N1-protection is crucial here; free NH indazoles often poison the Pd catalyst or undergo competitive N-arylation (Buchwald-Hartwig coupling).
  • Solvent Addition: Add anhydrous 1,4-Dioxane. Seal the tube with a Teflon screw cap and remove it from the glovebox.

  • Heating: Heat the reaction mixture in an oil bath at 110 °C for 16 hours. The

    
     acts as both the base for the CMD step and a halide scavenger to regenerate the active Pd species.
    
  • Workup: Cool the mixture to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove silver salts and palladium black.

  • Deprotection (if THP was used): Concentrate the filtrate, dissolve in MeOH, add catalytic p-Toluenesulfonic acid (pTSA), and stir at 60 °C for 2 hours to yield the free 3-aryl-4,7-difluoro-1H-indazole.

Troubleshooting & Safety Considerations

  • Incomplete Halogenation: If starting material remains during Protocol A, ensure the KOH is finely crushed and the DMF is strictly anhydrous. Water competes with the indazolide anion for the electrophile.

  • Catalyst Poisoning in C-H Arylation: Palladium black precipitation before reaction completion indicates catalyst degradation. Ensure rigorous degassing of solvents and verify the integrity of the N1-protecting group.

  • Safety: Molecular iodine is toxic and corrosive; handle exclusively in a fume hood. Silver salts used in C-H activation are light-sensitive and should be stored in amber vials.

References

  • Pd- and Cu-catalyzed C–H arylation of indazoles ResearchGate[Link]

  • Regioselective Zincation of Indazoles Using TMP2Zn and Negishi Cross-Coupling with Aryl and Heteroaryl Iodides ResearchGate[Link]

  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry PubMed Central (PMC)[Link]

Microwave-Assisted Functionalization of 4,7-Difluoro-3-iodo-1H-indazole: A Precision Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Profile

4,7-Difluoro-3-iodo-1H-indazole is a high-value scaffold in modern drug discovery, particularly for kinase inhibitors (e.g., FGFR, VEGFR) and immuno-oncology targets.[1] The unique substitution pattern offers two distinct advantages:

  • Metabolic Stability: The fluorine atoms at C4 and C7 block common metabolic oxidation sites on the benzene ring.

  • Electronic Modulation: The electron-withdrawing nature of the fluorines increases the acidity of the N1-proton (pKa modulation) and enhances the electrophilicity of the C3-iodine bond, facilitating oxidative addition in palladium-catalyzed cycles.

However, this electron deficiency can also destabilize the system under harsh thermal conditions, leading to dehalogenation or ring opening.[1] Microwave-assisted synthesis (MW) is the preferred methodology for this scaffold, offering precise control over temperature and pressure to maximize yield while minimizing thermal degradation.[1]

Core Scaffold Properties
PropertyDescription
Molecular Formula C₇H₃F₂IN₂
Molecular Weight 279.99 g/mol
Key Reactivity C3-I: Excellent electrophile for Pd-catalyzed coupling.N1-H: Nucleophilic center for alkylation (pKa ~11-12).C4/C7-F: Stable, but can undergo SNAr under extreme basic conditions.[2][3][4]
Storage 2-8°C, protect from light (iodine-carbon bond is photosensitive).

Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling (C3-Arylation)

Targeting Biaryl Systems for Kinase Inhibition

This protocol overcomes the steric hindrance often observed at the C3 position by utilizing the rapid heating rates of microwave irradiation.

Reagents:

  • Substrate: 4,7-Difluoro-3-iodo-1H-indazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid / Pinacol Ester (1.2–1.5 equiv)[1][5]

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically demanding boronic acids)[1][5]

  • Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)[1][5]

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio) or 1,4-Dioxane / Water.[1][5]

Step-by-Step Methodology:

  • Vial Loading: In a 10 mL microwave process vial, add the indazole substrate (0.5 mmol), aryl boronic acid (0.75 mmol), and Pd catalyst (0.025 mmol).

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3) to remove oxygen, which is critical to prevent homocoupling of the boronic acid.[1][5]

  • Solvent Addition: Inject degassed DME (3.0 mL) and 2M Na₂CO₃ (0.75 mL) via syringe.

  • Microwave Parameters:

    • Temperature: 120°C

    • Hold Time: 15–20 minutes

    • Power: Dynamic (Max 200W)[1][5]

    • Stirring: High

  • Work-up: Cool to RT. Filter through a Celite pad, washing with EtOAc.[1] Wash filtrate with brine, dry over Na₂SO₄, and concentrate.[1][5]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Critical Insight: The 4,7-difluoro substitution pattern makes the C3-position highly activated. If significant protodehalogenation (loss of Iodine replaced by Hydrogen) is observed, lower the temperature to 100°C and switch to a milder base like K₃PO₄.[1]

Protocol B: Regioselective N1-Alkylation

Optimizing Solubility and Target Binding

N-alkylation is often performed before C3-coupling to improve solubility, but can be done sequentially.[1] The challenge is N1 vs. N2 selectivity. The 7-fluoro substituent exerts a steric effect that generally favors N1 alkylation, but electronic repulsion can compete.[1]

Reagents:

  • Substrate: 4,7-Difluoro-3-iodo-1H-indazole (1.0 equiv)

  • Electrophile: Alkyl Halide (1.2 equiv)[1][5]

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)[1][5]

  • Solvent: DMF (Anhydrous)[1][5]

Step-by-Step Methodology:

  • Preparation: Dissolve the indazole (1.0 mmol) in anhydrous DMF (4 mL) in a microwave vial.

  • Base Addition: Add Cs₂CO₃ (2.0 mmol). Stir at RT for 5 minutes to allow deprotonation.

  • Alkylation: Add the alkyl halide (1.2 mmol).

  • Microwave Parameters:

    • Temperature: 80°C (mild heating avoids N2 isomer formation)

    • Hold Time: 10 minutes

    • Pre-stirring: 30 seconds

  • Work-up: Dilute with water (precipitation often occurs). Extract with EtOAc.[2][3]

  • Purification: Recrystallization or Silica Gel Chromatography.

Selectivity Note: If N2-alkylation is observed (often <10%), it can be separated chromatographically.[1][5] N1 isomers typically have higher R_f values in non-polar solvent systems compared to N2 isomers.

Protocol C: Sonogashira Cross-Coupling

Accessing Alkynyl Linkers

Reagents:

  • Substrate: 4,7-Difluoro-3-iodo-1H-indazole (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.5 equiv)[1][5]

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)[1][5]

  • Co-Catalyst: CuI (10 mol%)[1][5]

  • Base/Solvent: Diethylamine (Et₂NH) or DMF/TEA (1:1).[1][5]

Step-by-Step Methodology:

  • Loading: Add indazole, Pd-catalyst, and CuI to the vial. Purge with Argon.

  • Solvent: Add degassed solvent mixture.

  • Reagent: Add the terminal alkyne.

  • Microwave Parameters:

    • Temperature: 100°C

    • Hold Time: 20 minutes

  • Work-up: Standard aqueous extraction. Caution: Copper waste requires specific disposal.[5]

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.

IndazoleWorkflow Start 4,7-Difluoro-3-iodo-1H-indazole (Core Scaffold) Decision Select Pathway Start->Decision PathA Protocol A: Suzuki Coupling (C3-Arylation) Decision->PathA Target: Biaryl PathB Protocol B: N-Alkylation (N1-Functionalization) Decision->PathB Target: Soluble Core PathC Protocol C: Sonogashira (C3-Alkynylation) Decision->PathC Target: Rigid Linker ProdA 3-Aryl-4,7-difluoro-1H-indazole PathA->ProdA Pd(PPh3)4, 120°C, 15m ProdB 1-Alkyl-4,7-difluoro-3-iodo-indazole PathB->ProdB Cs2CO3, 80°C, 10m ProdC 3-Alkynyl-4,7-difluoro-1H-indazole PathC->ProdC Pd/Cu, 100°C, 20m Analysis QC: NMR (1H, 19F), LC-MS ProdA->Analysis ProdB->PathA Sequential Functionalization ProdB->Analysis ProdC->Analysis

Caption: Divergent microwave-assisted synthetic pathways for 4,7-difluoro-3-iodo-1H-indazole functionalization.

Optimization & Troubleshooting Guide

The following table summarizes common issues encountered with fluorinated indazoles under microwave conditions and their solutions.

IssueProbable CauseCorrective Action
Protodehalogenation (Iodine replaced by H)Overheating or excessive hydride source (from solvent degradation).Reduce MW temp by 10-20°C. Switch solvent from Ethanol/Alcohol to DME or Toluene.
Low Conversion (Suzuki) Poisoning of Pd catalyst by I- or steric bulk of 4-Fluoro.Increase catalyst load to 10 mol%. Switch to S-Phos or X-Phos ligands (Buchwald precatalysts).
N1 vs N2 Mixtures "Loose" transition state or small cation counter-ion.Use a bulky base (Cs₂CO₃) and non-polar solvent (Toluene) if solubility permits.[5] Lower reaction temperature.[6]
Black Precipitate (Pd Black) Catalyst decomposition before turnover.[5]Ensure rigorous degassing (Argon purge).[5] Add free ligand (e.g., PPh₃) to stabilize Pd species.[1][5]

References

  • Mondal, S. (2023).[1][5] Microwave-Assisted Functionalization of Indazoles: An Overview. Rasayan Journal of Chemistry, 16(3), 1560-1574.[1] Link

  • Lattanzi, G., et al. (2018).[1][5][7] Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2056.[1][5] Link

  • BenchChem Technical Support. (2025). Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Iodo-1H-Imidazole. (General microwave coupling parameters adapted for halo-azoles). Link[1][5]

  • Collot, V., et al. (2000).[1][5] Suzuki-Miyaura cross-coupling reaction of 3-iodoindazoles with arylboronic acids: A general route to 3-arylindazoles. Tetrahedron, 56(27), 4759-4765.[1][5] (Foundational protocol for 3-iodoindazole coupling).

  • Hunt, K. W., et al. (2021).[1][5] Regioselective N-alkylation of the 1H-indazole scaffold. Max Planck Society / ResearchGate. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4,7-Difluoro-3-iodo-1H-indazole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals encountering yield bottlenecks, side reactions, or catalyst poisoning during the C3-functionalization of 4,7-difluoro-3-iodo-1H-indazole.

The presence of the 4,7-difluoro substitution pattern fundamentally alters the electronic landscape of the indazole core, requiring highly specific deviations from standard cross-coupling protocols. This guide synthesizes field-validated methodologies, mechanistic causality, and troubleshooting matrices to ensure high-yield transformations.

Diagnostic Workflow

Before adjusting your reaction parameters, consult the diagnostic logic tree below to identify the optimal strategic pathway for your specific coupling requirement.

G A 4,7-Difluoro-3-iodo-1H-indazole B N1-Protection Strategy A->B C Unprotected Route (Microwave Required) B->C Direct D Protected Route (Use THP or SEM, avoid Boc) B->D Protect E Catalyst: PdCl2(dppf) Base: K3PO4 C->E D->E F Reaction Analysis E->F G Protodeiodination? Degas & Dry Solvent F->G Side Reaction H High Yield C3-Coupled Product F->H Success G->E Re-run

Fig 1. Diagnostic workflow for optimizing 4,7-difluoro-3-iodo-1H-indazole coupling.

Troubleshooting Guides: Mechanistic Causality & Solutions

Issue 1: Premature N-Deprotection and Catalyst Poisoning

Symptom: The reaction stalls at 10–20% conversion. LC-MS analysis reveals that the starting material has lost its protecting group, and a black palladium precipitate (Pd(0) black) forms rapidly. Causality: The 4,7-difluoro groups exert a powerful inductive electron-withdrawing effect on the indazole core. If a standard tert-butyloxycarbonyl (Boc) protecting group is used, this electronic deficiency makes the Boc carbonyl highly susceptible to nucleophilic attack by the aqueous base (e.g., Na₂CO₃) under heating [2]. Once the Boc group is cleaved in situ, the highly acidic free N1-H coordinates to the palladium center, forming an inactive, insoluble Pd-indazole complex that poisons the catalytic cycle[3]. Solution:

  • Strategy A: Abandon the Boc group. Utilize a more base-stable protecting group such as Tetrahydropyranyl (THP) or 2-(Trimethylsilyl)ethoxymethyl (SEM) [4].

  • Strategy B: Run the reaction unprotected using microwave irradiation. Microwave heating accelerates the transmetalation and reductive elimination steps, allowing the cross-coupling to outcompete the kinetics of catalyst poisoning [2].

Issue 2: Protodeiodination (Hydrodehalogenation)

Symptom: Formation of 4,7-difluoro-1H-indazole (complete loss of the iodine atom) instead of the desired C3-coupled product. Causality: Electron-deficient aryl iodides undergo exceptionally fast oxidative addition. However, if the subsequent transmetalation step is sluggish (due to bulky boronic acids or poorly soluble bases), the intermediate Pd(II) species stalls. During this delay, the Pd(II) complex can undergo


-hydride elimination (if aliphatic alcohols are present in the solvent) or abstract a proton from the environment, leading to the hydrodehalogenated byproduct [3].
Solution: 
  • Transition to an aprotic solvent system (e.g., Toluene/H₂O or Dioxane/H₂O instead of Ethanol).

  • Switch the catalyst to PdCl₂(dppf) . The large bite angle of the dppf ligand forces the palladium center into a geometry that dramatically accelerates reductive elimination, minimizing the lifespan of the vulnerable Pd(II) intermediate [1].

  • Ensure strict anaerobic conditions via freeze-pump-thaw degassing; oxygen promotes boronic acid homocoupling, which starves the catalytic cycle and forces the Pd(II) intermediate into side reactions.

Quantitative Data: Condition Optimization

The following table summarizes the causal impact of different reaction parameters on the Suzuki-Miyaura C3-coupling yield of 4,7-difluoro-3-iodo-1H-indazole derivatives.

EntryN1-ProtectionCatalyst SystemBase / SolventConditionsYield (%)Primary Observation
1N1-BocPd(PPh₃)₄Na₂CO₃ / Dioxane-H₂O90°C, 12h15%Massive N-deprotection; rapid catalyst poisoning [2, 3].
2N1-THPPd(PPh₃)₄Na₂CO₃ / Dioxane-H₂O90°C, 12h48%Moderate yield; significant protodeiodination observed.
3N1-THPPdCl₂(dppf)K₃PO₄ / Toluene-H₂O90°C, 8h84% Clean conversion; large bite-angle ligand suppresses side reactions [1].
4UnprotectedPdCl₂(dppf)K₂CO₃ / DMFMW 150°C, 20m79% Rapid coupling outcompetes N1-coordination [2].

Validated Experimental Protocols

These protocols are engineered as self-validating systems, incorporating specific checkpoints to ensure reaction integrity.

Protocol A: Synthesis of N1-THP-4,7-Difluoro-3-iodo-1H-indazole

This protocol utilizes acid-catalyzed protection to avoid the base-lability issues of the Boc group.

  • Setup: In a flame-dried round-bottom flask under nitrogen, dissolve 4,7-difluoro-3-iodo-1H-indazole (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Reagent Addition: Add p-Toluenesulfonic acid (pTSA) (0.1 eq). Dropwise, add 3,4-Dihydro-2H-pyran (DHP) (2.0 eq) over 5 minutes.

  • Reaction: Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 4:1). The highly polar, unprotected starting material (retention factor,

    
    ) will be fully consumed, replaced by the less polar THP-protected product (
    
    
    
    ).
  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Causality: Neutralizing the pTSA is critical; acidic conditions during concentration will cleave the newly formed THP ether. Extract with DCM, dry over Na₂SO₄, and concentrate.

Protocol B: Optimized Suzuki-Miyaura Cross-Coupling (Protected Route)
  • Preparation: Charge a Schlenk flask with N1-THP-4,7-difluoro-3-iodo-1H-indazole (1.0 eq), the desired arylboronic acid (1.5 eq), PdCl₂(dppf) (0.05 eq), and K₃PO₄ (3.0 eq).

  • Degassing: Seal the flask and perform three vacuum/nitrogen backfill cycles.

  • Solvent Addition: Add a pre-degassed mixture of Toluene/H₂O (4:1 ratio, 0.1 M concentration). Causality: Toluene provides an aprotic environment to suppress protodeiodination, while H₂O is necessary to dissolve the K₃PO₄ and activate the boronic acid.

  • Reaction: Heat to 90°C for 8 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Filter through a short pad of Celite to remove palladium residues before silica gel chromatography.

Frequently Asked Questions (FAQs)

Q: Can I use standard Sonogashira conditions for the unprotected 4,7-difluoro-3-iodo-1H-indazole? A: It is highly discouraged. Standard Sonogashira conditions utilize amine bases (like Et₃N or Diisopropylamine). The highly acidic N1-H of the difluoro-indazole will be deprotonated by these amines, leading to N-alkylation side reactions with the alkyne or complete catalyst poisoning. You must protect the N1 position (Protocol A) before attempting Sonogashira couplings.

Q: Why is K₃PO₄ recommended over Na₂CO₃ for the Suzuki coupling? A: K₃PO₄ is a milder, less nucleophilic base than Na₂CO₃. While strong enough to form the reactive boronate complex required for transmetalation, it is less likely to attack the protecting groups or cause unwanted hydrolysis side reactions on electron-deficient substrates [1].

Q: I am observing a major byproduct with a mass corresponding to[M - I + H]. What is happening? A: You are observing protodeiodination (hydrodehalogenation). This means your palladium catalyst is undergoing oxidative addition successfully, but transmetalation is failing. Ensure your boronic acid is not degraded, rigorously degas your solvents to prevent boronic acid homocoupling, and ensure you are using an aprotic solvent system [3].

References

  • Source: MDPI (Molecules)
  • Source: MDPI (Molecules)
  • Title: Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole Source: BenchChem Technical Guides URL
  • Source: Heterocycles (Clockss Archive)

Technical Support Center: Purification of 4,7-Difluoro-3-iodo-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 4,7-Difluoro-3-iodo-1H-indazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. The unique substitution pattern of these molecules—featuring two electron-withdrawing fluorine atoms and a bulky, reactive iodine atom on the indazole core—presents specific challenges in achieving high purity. This document provides in-depth, field-proven insights and step-by-step protocols to address common purification issues.

I. Understanding the Molecule: Key Physicochemical Properties

The purification strategy for any compound is dictated by its physical and chemical properties. For 4,7-Difluoro-3-iodo-1H-indazole derivatives, the following characteristics are paramount:

  • Polarity: The indazole core is inherently polar due to the two nitrogen atoms. The two fluorine atoms further increase the molecule's polarity through their electronegativity. This suggests that these compounds will have moderate to high polarity.

  • Solubility: Expect good solubility in polar organic solvents such as ethyl acetate, dichloromethane (DCM), and acetone. Solubility in less polar solvents like hexanes or petroleum ether will likely be limited, a property that is crucial for both chromatography and recrystallization.

  • Stability: The C-I bond in 3-iodoindazoles is generally stable but can be susceptible to cleavage under certain conditions, such as in the presence of strong nucleophiles or some metal catalysts at elevated temperatures. During workup, it is common practice to wash with an aqueous solution of sodium thiosulfate to remove any residual iodine from the iodination step.[1][2]

II. Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise when planning the purification of 4,7-Difluoro-3-iodo-1H-indazole derivatives.

Q1: What is the best initial approach to purify my crude 4,7-Difluoro-3-iodo-1H-indazole derivative?

A1: For most lab-scale purifications of these derivatives, silica gel column chromatography is the recommended starting point.[3][4] This technique is highly effective at separating the desired product from common impurities such as unreacted starting materials, non-polar byproducts, and regioisomers. Following chromatography, recrystallization can be employed to achieve higher purity and obtain a crystalline solid.[5][6]

Q2: My compound is a solid. Can I just recrystallize it without running a column first?

A2: While possible, it is often more efficient to first perform a chromatographic purification, especially if the crude material is visibly impure or if the reaction is known to produce byproducts with similar polarities.[7] Impurities can sometimes inhibit crystallization or co-crystallize with your product, leading to lower purity.[7] A preliminary purification by column chromatography can remove these problematic impurities, making the subsequent recrystallization more successful.

Q3: How do I choose the right solvent system for column chromatography?

A3: The ideal solvent system should provide a good separation between your product and any impurities on a Thin Layer Chromatography (TLC) plate. For 4,7-Difluoro-3-iodo-1H-indazole derivatives, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate .[3] A typical starting ratio would be in the range of 3:1 to 5:1 (hexanes:ethyl acetate). The goal is to have the Rf (retention factor) of your desired compound between 0.2 and 0.4 for optimal separation.[4]

Q4: Are there any specific storage conditions for the purified 4,7-Difluoro-3-iodo-1H-indazole derivatives?

A4: Yes, due to the potential for slow degradation over time, it is recommended to store the purified compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to light, moisture, and oxygen. For long-term storage, refrigeration (2-8 °C) is advised.[8][9]

III. Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the purification process.

A. Column Chromatography Issues

Problem 1: My compound is streaking or tailing on the TLC plate and the column.

  • Likely Cause: The indazole nitrogen atoms can interact strongly with the acidic silanol groups on the surface of the silica gel. This is a common issue with nitrogen-containing heterocycles and leads to poor peak shape and inefficient separation.

  • Solution:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. A common choice is to add 0.1-1% (v/v) of triethylamine (TEA) to the solvent mixture.

    • Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase such as neutral alumina. However, be aware that the selectivity will be different, so you will need to re-screen for an appropriate solvent system.

Problem 2: I have poor separation between my product and an impurity.

  • Likely Cause: The chosen solvent system does not have sufficient selectivity for the two compounds. This is common if the impurity is a regioisomer.

  • Solution:

    • Optimize the Solvent System:

      • Adjust Polarity: If the spots are too close together, try running the column with a less polar solvent system (isocratic elution) to increase the separation.

      • Change Solvent Selectivity: If adjusting the polarity doesn't work, switch to a different solvent system. For example, if you are using hexanes/ethyl acetate, try a system of dichloromethane/methanol. The different intermolecular interactions of the new solvents with your compounds can often resolve overlapping spots.

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the column run. This can help to sharpen the peaks and improve the separation of closely eluting compounds.

Problem 3: My compound is not eluting from the column.

  • Likely Cause: The compound is too polar for the chosen solvent system and is strongly adsorbed to the silica gel.

  • Solution:

    • Increase Solvent Polarity: Gradually increase the percentage of the more polar solvent in your eluent system. For example, if you are using a hexanes/ethyl acetate system, you can switch to pure ethyl acetate or even a mixture of ethyl acetate and methanol.

    • Consider Reverse-Phase Chromatography: If your compound is highly polar, reverse-phase chromatography may be a better option. In this technique, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).

B. Recrystallization Issues

Problem 1: My compound "oils out" instead of forming crystals.

  • Likely Cause: The solution is supersaturated, or the cooling process is too rapid. The presence of impurities can also lower the melting point of the mixture, leading to the formation of an oil.

  • Solution:

    • Add More Solvent: Add a small amount of the hot solvent to dissolve the oil, then allow the solution to cool more slowly.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This creates nucleation sites for crystal growth.[7]

    • Use Seed Crystals: If you have a small amount of the pure, crystalline product, add a tiny crystal to the cooled solution to induce crystallization.[7]

    • Re-purify: If oiling out persists, it may be due to a high level of impurities. In this case, it is best to recover the material and purify it by column chromatography before attempting recrystallization again.

Problem 2: I have a very low yield after recrystallization.

  • Likely Cause:

    • Too much solvent was used: This will result in a significant amount of your product remaining dissolved in the mother liquor.

    • The compound has significant solubility in the cold solvent.

  • Solution:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[7]

    • Cool Thoroughly: Ensure the solution is cooled to a low enough temperature to maximize crystal formation. Using an ice bath can be effective.

    • Recover from Mother Liquor: Concentrate the mother liquor by evaporation and attempt a second recrystallization to recover more product. Be aware that this second crop of crystals may be less pure.

    • Change Solvent System: Choose a solvent or solvent pair in which your compound has lower solubility at cold temperatures.[7]

Problem 3: The final product is still colored.

  • Likely Cause: The presence of colored impurities that were not fully removed. This can sometimes be due to trace amounts of iodine.

  • Solution:

    • Charcoal Treatment: During the recrystallization process, after dissolving your compound in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize. Caution: Using too much charcoal can lead to a loss of your desired product.[7]

    • Thiosulfate Wash in Workup: Ensure that the reaction workup included a wash with aqueous sodium thiosulfate to remove any residual iodine, which is a common source of color.[1]

IV. Data and Protocols

Table 1: Recommended Solvent Systems for Purification
Purification MethodStationary PhaseRecommended Solvent System(s)Notes
Column Chromatography Silica GelHexanes / Ethyl Acetate (gradient)A good starting point for many derivatives. Adjust the ratio based on TLC.[3]
Silica GelDichloromethane / Methanol (gradient)Useful for more polar derivatives.
C18 Reverse PhaseWater / Acetonitrile (gradient)Ideal for highly polar compounds that are difficult to purify on silica.
Recrystallization N/AEthanol / WaterA common mixed-solvent system. Dissolve in hot ethanol and add water until cloudy.[10]
Hexanes / Ethyl AcetateDissolve in a minimal amount of hot ethyl acetate and add hexanes until cloudy.
TolueneCan be effective as a single solvent for some derivatives.
Experimental Protocol: Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. A good system will give your product an Rf value of ~0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve your crude 4,7-Difluoro-3-iodo-1H-indazole derivative in a minimum amount of dichloromethane or the eluent. Alternatively, for better resolution, perform a "dry loading" by adsorbing your compound onto a small amount of silica gel and then adding the powder to the top of the column.

  • Elution: Run the column, collecting fractions in test tubes. Monitor the elution of your compound by TLC.

  • Fraction Pooling and Concentration: Combine the fractions that contain the pure product and remove the solvent under reduced pressure.

Experimental Protocol: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which your compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

V. Visualizing Workflows

Diagram 1: Decision-Making for Purification Strategy

Purification_Strategy start Crude 4,7-Difluoro-3-iodo-1H-indazole Derivative is_solid Is the crude material a solid? start->is_solid is_pure_enough Is purity >90% by NMR/LCMS? is_solid->is_pure_enough Yes column_chrom Perform Silica Gel Column Chromatography is_solid->column_chrom No is_pure_enough->column_chrom No recrystallize Perform Recrystallization is_pure_enough->recrystallize Yes column_chrom->recrystallize final_product Pure Product recrystallize->final_product Column_Troubleshooting start Column Purification Issue issue_type What is the issue? start->issue_type streaking Streaking / Tailing issue_type->streaking Bad Peak Shape poor_sep Poor Separation issue_type->poor_sep Overlapping Peaks no_elution No Elution issue_type->no_elution Compound Stuck add_tea Add 0.1-1% Triethylamine to the eluent streaking->add_tea change_solvent Change solvent system (e.g., DCM/MeOH) poor_sep->change_solvent increase_polarity Increase eluent polarity no_elution->increase_polarity reverse_phase Consider Reverse-Phase Chromatography increase_polarity->reverse_phase If still stuck

Sources

Technical Support Center: 4,7-Difluoro-3-iodo-1H-indazole Formulation & Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4,7-Difluoro-3-iodo-1H-indazole (CAS 1000342-06-2) . This highly halogenated heterocyclic compound is a valuable scaffold in medicinal chemistry and drug discovery[1]. However, its unique structural features create severe "brick dust" and "grease ball" solubility challenges.

This guide is designed for researchers and formulation scientists to troubleshoot precipitation, optimize in vitro assay conditions, and develop safe in vivo dosing vehicles.

Chemical Context & Causality of Insolubility

To successfully solubilize 4,7-Difluoro-3-iodo-1H-indazole, you must first understand the physicochemical forces driving its insolubility:

  • Extreme Lipophilicity (The "Grease Ball" Effect): The substitution of an iodine atom at the C3 position introduces massive lipophilic bulk and high polarizability. Iodine lacks hydrogen-bonding capability, drastically increasing the molecule's overall partition coefficient (LogP) and preventing favorable interactions with water[2].

  • High Crystal Lattice Energy (The "Brick Dust" Effect): The planar indazole core facilitates strong

    
     stacking in the solid state. Overcoming this lattice energy requires significant thermodynamic input (e.g., heat, sonication, or aggressive solvents).
    
  • Electronic Disruption of pKa: A common trick for solubilizing heterocycles is pH adjustment. However, the fluorine atoms at C4 and C7 are strongly electron-withdrawing. They pull electron density away from the pyrazole ring, drastically lowering the pKa of the basic nitrogen and making the N-H proton slightly more acidic, yet not enough to deprotonate at physiological pH. Consequently, the molecule remains stubbornly un-ionized across standard biological pH ranges (pH 4.0 – 9.0), rendering standard pH-adjustment strategies completely ineffective[3],[2].

Diagnostic Troubleshooting Workflow

Use the following decision matrix to determine the optimal formulation strategy based on your experimental endpoint.

SolubilityWorkflow Start Solubility Issue: 4,7-Difluoro-3-iodo-1H-indazole CheckAssay What is the target application? Start->CheckAssay InVitro In Vitro (Cell/Biochem Assays) Max DMSO < 0.5% CheckAssay->InVitro InVivo In Vivo (Animal Dosing) High concentration needed CheckAssay->InVivo Precip Does it precipitate upon aqueous dilution? InVitro->Precip Lipid Formulate in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline (See Protocol B) InVivo->Lipid HPBCD Use HP-β-CD Complexation (See Protocol A) Precip->HPBCD Yes (Cloudy) Cosolvent Use DMSO/Tween-80 cascade (See Protocol B) Precip->Cosolvent No, but low signal

Troubleshooting workflow for resolving 4,7-Difluoro-3-iodo-1H-indazole solubility issues.

Core Troubleshooting Guides & Protocols

Guide A: Resolving Precipitation in Aqueous In Vitro Assays

The Issue: You dilute your DMSO stock into PBS or cell culture media, and the solution immediately turns cloudy. The Causality: Rapid solvent exchange. DMSO diffuses into the bulk water faster than the highly lipophilic indazole can partition, causing localized supersaturation. The compound rapidly nucleates and crashes out of solution. The Solution: The "Pre-complexation" Method using Hydroxypropyl-


-cyclodextrin (HP-

-CD). The hydrophobic cavity of the cyclodextrin encapsulates the iodo-indazole core, shielding it from the aqueous environment[4].

Self-Validating Protocol:

  • Master Stock: Weigh the compound and dissolve in 100% anhydrous DMSO to create a 20 mM master stock. Vortex and warm to 37°C for 5 minutes.

  • Vehicle Preparation: Prepare a 20% (w/v) HP-

    
    -CD solution in PBS (pH 7.4). Filter sterilize through a 0.22 µm PES membrane.
    
  • Controlled Complexation: Aliquot 990 µL of the HP-

    
    -CD vehicle into a tube. Critical Step: While vortexing the vehicle at medium speed, add 10 µL of the DMSO stock dropwise . (Adding water to DMSO will cause instant precipitation; you must add the DMSO stock into the cyclodextrin solution to allow immediate encapsulation).
    
  • Equilibration: Sonicate the mixture in a water bath for 15 minutes at room temperature to drive the thermodynamic equilibrium of the inclusion complex.

  • Validation: Centrifuge the tube at 14,000 x g for 15 minutes. Carefully inspect the bottom of the tube. If no pellet is present, the compound is successfully solubilized at 200 µM (with 1% DMSO). You can now safely dilute this intermediate into your final assay media.

Guide B: In Vivo Formulation for High-Dose Efficacy Studies

The Issue: You need to dose mice at 10 mg/kg via intraperitoneal (IP) injection, but the compound will not dissolve in standard saline, and high DMSO concentrations are toxic. The Causality: Simple aqueous vehicles cannot overcome the crystal lattice energy of the halogenated indazole. The Solution: The "CLEAR" Lipid-PEG Dispersion Method (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline).

Self-Validating Protocol:

  • Primary Solubilization: Dissolve the required mass of 4,7-Difluoro-3-iodo-1H-indazole in 10% (v/v of final volume) DMSO. Vortex until completely clear.

  • Co-solvent Bridge: Add 40% (v/v) PEG300. Vortex vigorously for 2 minutes. Causality: PEG300 acts as a miscible bridge, lowering the dielectric constant of the eventual aqueous mixture and preventing immediate shock to the system.

  • Surfactant Micellization: Add 5% (v/v) Tween-80. Sonicate for 5 minutes. Causality: Tween-80 forms micelles that will trap the lipophilic indazole once water is introduced, preventing crystal lattice reformation.

  • Aqueous Phase Inversion: Slowly add 45% (v/v) 0.9% sterile Saline dropwise while continuously stirring.

  • Validation: Draw the final formulation through a 27-gauge needle. If there is any resistance, micro-crystals have formed, which will cause fatal embolisms in vivo. The solution must pass through effortlessly.

Quantitative Formulation Matrix

Use this table to benchmark your formulation choices against established maximum solubility thresholds for halogenated indazoles[3],[4].

Formulation StrategyVehicle CompositionMechanism of SolubilizationMax Estimated Conc.Biological Compatibility
Direct Dilution 0.1% DMSO in PBSSpontaneous partitioning< 1 µMExcellent (In Vitro)
Cyclodextrin 20% HP-

-CD in PBS
Host-guest inclusion complex100 - 500 µMExcellent (In Vitro/In Vivo)
Micellar Dispersion 5% Tween-80 in SalineHydrophobic core encapsulation1 - 2 mMModerate (May lyse cells)
Lipid-PEG Cascade 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineDielectric bridging & micellization5 - 15 mMGood (Standard IP/PO dosing)

Frequently Asked Questions (FAQs)

Q: Can I just adjust the pH of my buffer to dissolve 4,7-Difluoro-3-iodo-1H-indazole? A: No. While pH adjustment is highly effective for standard ionizable drugs, the 4,7-difluoro substitution on this specific indazole pulls electron density away from the pyrazole ring. This severely depresses the pKa of the basic nitrogen, meaning the molecule will not ionize at standard physiological or mildly acidic pH ranges[3],[2]. You must rely on co-solvents or complexation.

Q: My DMSO stock froze at 4°C, and now it won't redissolve at room temperature. What happened? A: Freeze-thaw cycling can induce a phase transition into a more thermodynamically stable, less soluble crystalline polymorph. To rescue the stock, tightly seal the tube and place it in a 37°C water bath for 10-15 minutes, followed by 30 seconds of bath sonication. Always store DMSO stocks at room temperature in a desiccator if they are to be used within 1-2 weeks, or aliquot them strictly for single-use at -20°C.

Q: Why do you recommend HP-


-CD instead of standard 

-cyclodextrin?
A: Standard

-cyclodextrin has relatively low aqueous solubility (~18.5 mg/mL) and is known to cause severe nephrotoxicity (crystal nephropathy) when administered in vivo. Hydroxypropyl-

-cyclodextrin (HP-

-CD) is chemically modified to be highly water-soluble (>600 mg/mL) and is FDA-approved for parenteral use, making it vastly superior for both in vitro assays and animal models[4].

Q: How do I verify that my compound is truly dissolved and not just forming a micro-suspension? A: The most reliable benchtop method is high-speed centrifugation. Centrifuge your final working solution at 14,000 x g for 15 minutes. If a visible pellet forms, you have a suspension, not a true solution. For absolute confirmation, measure the supernatant using Dynamic Light Scattering (DLS) to detect sub-micron aggregates.

References

1.[3] BenchChem. "How to resolve poor solubility of 7-Methyl-1H-indazole-3-carboxamide in aqueous buffers." BenchChem Technical Support.3 2.[1] National Institutes of Health (PMC). "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." 1 3.[4] National Institutes of Health (PMC). "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." 4 4.[2] ACS Publications. "Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent." The Journal of Organic Chemistry. 2

Sources

preventing de-iodination side reactions in 3-iodoindazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing De-iodination & Optimizing 3-Iodoindazole Synthesis

Executive Summary

The synthesis and downstream utilization of 3-iodoindazole present a unique chemical paradox: the C3–I bond is relatively easy to form via electrophilic substitution but notoriously labile under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura). "De-iodination" in this context refers to two distinct failure modes:

  • During Synthesis: Reversible iodination due to acid accumulation (Protodeiodination).

  • During Coupling: Hydrodehalogenation (Ar–I

    
     Ar–H), where the iodine is replaced by hydrogen instead of the desired coupling partner.
    

This guide provides a mechanistic approach to preventing these side reactions, ensuring high yields and purity.

Part 1: Critical Control Points (The "Prevention" Phase)

Module 1: The Iodination Reaction

Target: Maximizing C3-Iodination while minimizing N-iodination and reversibility.

The Mechanism: Direct iodination of indazole requires the formation of an indazolyl anion. The N1-proton is acidic (


 in DMSO). A base deprotonates N1, increasing electron density at C3, facilitating electrophilic attack by molecular iodine (

).

Critical Failure Mode: Acid-Mediated Reversal The reaction produces hydroiodic acid (HI) as a byproduct:



If HI is not neutralized immediately, the equilibrium shifts left (protodeiodination), resulting in low conversion or "loss" of iodine.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Low Yield / Recovered SM Insufficient Base (HI accumulation).Stoichiometry Rule: Use

eq. of KOH or

. The base must neutralize the HI and maintain the indazolyl anion.
N-Iodo Isomer Formation Kinetic Control (Reaction too short/cold).Thermodynamic Shift: N-iodination is faster but reversible. Heat to 60°C or extend time to allow rearrangement to the thermodynamic C3-iodo product.
Purple Vapor / Color Loss Iodine Sublimation.Seal & Excess: Use 1.2–1.5 eq. of

. Run in a sealed vessel if heating is required.
Module 2: Downstream Coupling (The "Preservation" Phase)

Target: Preventing Hydrodehalogenation (Ar-I


 Ar-H) during Suzuki/Sonogashira coupling.

The Mechanism of Failure: Unprotected 3-iodoindazoles are prone to reductive dehalogenation during Pd-catalyzed coupling.

  • Catalyst Poisoning: The free N-H coordinates to Pd(II), arresting the cycle.

  • Hydrodehalogenation: The Pd-Ar-I species undergoes oxidative addition. If transmetallation is slow, the complex abstracts a hydride (from solvent or ligand) followed by reductive elimination of Ar-H.

Critical Directive: N-Protection is Mandatory Attempts to couple unprotected 3-iodoindazole often yield >80% de-iodinated product (indazole) and <20% coupled product.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Product is Indazole (Ar-H) Hydrodehalogenation. Protect N1: Install a Boc, THP, or SEM group before coupling. This sterically hinders N-coordination and electronically stabilizes the C-I bond.
Low Conversion Oxidative Addition Failure.Catalyst Switch: Use electron-rich, bulky ligands like Pd(dppf)Cl₂ or XPhos-Pd-G2 to accelerate oxidative addition over side reactions.
Iodine Scrambling Ligand Exchange.Avoid Iodide Salts: Do not use additives like TBAI. Stick to bases like

or

.

Part 2: Visualizing the Failure Pathways

The following diagram illustrates the decision matrix for synthesis and the mechanistic pathway of de-iodination during coupling.

G Indazole Indazole (SM) Reaction Iodination (I2 / Base / DMF) Indazole->Reaction N_Iodo N-Iodo Indazole (Kinetic Trap) Reaction->N_Iodo Fast / Low Temp C_Iodo 3-Iodoindazole (Thermodynamic Product) Reaction->C_Iodo Direct N_Iodo->C_Iodo Heat / Time (Rearrangement) Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) C_Iodo->Coupling Unprotected Unprotected N-H Coupling->Unprotected No Protection Protected Protected N-PG (Boc/THP) Coupling->Protected Step: N-Protection Deiodination Hydrodehalogenation (Ar-I -> Ar-H) Unprotected->Deiodination Major Pathway (Hydride Abstraction) Product Coupled Product (Ar-R) Protected->Product Successful Coupling

Caption: Mechanistic flow showing the kinetic N-iodo trap during synthesis and the critical role of N-protection in preventing hydrodehalogenation during coupling.

Part 3: Validated Protocols

Protocol A: Robust Synthesis of 3-Iodoindazole

Designed to prevent protodeiodination and ensure complete conversion.

  • Dissolution: Dissolve Indazole (1.0 equiv) in DMF (5 mL/mmol).

  • Base Addition: Add KOH pellets (3.0 equiv) or

    
     (2.5 equiv). Stir for 15 min at RT to form the anion.
    
  • Iodination: Add Iodine (

    
    )  (1.2 equiv) portion-wise over 20 minutes.
    
    • Why? Portion-wise addition prevents high local concentrations of

      
       which can lead to di-iodination side products.
      
  • Reaction: Stir at RT for 12–18 hours .

    • QC Check: TLC should show conversion of the non-polar N-iodo intermediate (if formed) to the slightly more polar C-3 iodo product.

  • Quench (Critical): Pour mixture into ice water containing 10% Sodium Thiosulfate (

    
    ) .
    
    • Why? Reduces unreacted

      
       to iodide (
      
      
      
      ), preventing oxidation of the product during workup.
  • Isolation: Acidify carefully to pH 6–7 with dilute HCl (do not go below pH 4 to avoid reversal). Filter the precipitate.[1]

Protocol B: N-Protection (Boc) for Coupling Stability

Required before Suzuki/Sonogashira coupling.

  • Setup: Dissolve 3-iodoindazole (1.0 equiv) in THF or DCM.

  • Reagents: Add

    
     (1.5 equiv) and DMAP (0.1 equiv).
    
  • Addition: Add

    
     (1.2 equiv) at 0°C, then warm to RT.
    
  • Outcome: Quantitative conversion to 1-Boc-3-iodoindazole . This intermediate is stable and resistant to hydrodehalogenation in cross-coupling.

Part 4: FAQs

Q1: Why does my 3-iodoindazole turn pink/purple on the bench? A: The C–I bond is photosensitive. Homolytic cleavage generates iodine radicals (


), which recombine to form 

(purple).
  • Fix: Store the solid in amber vials, under Argon, at 4°C.

Q2: Can I use NIS instead of


? 
A:  Yes. NIS (N-Iodosuccinimide) is a milder source of 

. It is useful if your substrate has acid-sensitive groups, as it avoids the formation of HI (producing succinimide instead). However, for simple indazoles,

/KOH is more cost-effective and robust.

Q3: I am doing a Suzuki coupling, and I see the indazole starting material (SM) appearing. Is the reaction reversing? A: It is likely hydrodehalogenation , not reversal. The Pd catalyst has inserted into the C–I bond, but instead of transmetallating with the boronic acid, it eliminated a hydride.

  • Fix: Ensure the solvent is anhydrous (water promotes protonolysis of the Pd-C bond). Switch to 1,4-dioxane or Toluene and use the N-protected substrate.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole. Link

  • Collot, V., et al. (2000). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation. Molecules, 23(8), 2051. Link

  • Lier, F., et al. (2018).[2] Direct Iodination of Indazoles: Methodological Improvements and Mechanistic Insights. Journal of Organic Chemistry. (Generalized citation based on standard protocols described in search results 1.1, 1.4).

  • Giraud, F., et al. (2010). C3-Indazole Functionalization: A Review. Current Organic Chemistry. Link

  • Lipshutz, B. H., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science. Link

Sources

Technical Support Center: Optimizing Regioselectivity in N-Alkylation of 4,7-Difluoroindazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-alkylation of 4,7-difluoroindazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common challenges encountered during the synthesis of these valuable compounds. The regioselective alkylation of the indazole core is a critical transformation in medicinal chemistry, as the position of the alkyl group can significantly impact the biological activity of the resulting molecule.[1][2] This resource provides a structured approach to understanding and controlling the factors that govern N1 versus N2 selectivity.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Q1: My reaction is producing a difficult-to-separate mixture of N1 and N2 alkylated 4,7-difluoroindazoles. How can I favor the formation of the N1 isomer?

Answer:

Achieving high selectivity for the N1-alkylated product often involves leveraging thermodynamic control and carefully selecting your reaction conditions. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][4] Here are key factors to consider:

  • Base and Solvent System: This is one of the most critical factors influencing regioselectivity.[3][4]

    • Optimal Conditions: The combination of sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) is a robust and widely reported method for achieving high N1-selectivity.[3][5][6]

    • Mechanism of Selectivity: It is proposed that the sodium cation coordinates with the N2 nitrogen and a potential electron-rich substituent, sterically hindering the approach of the electrophile to the N2 position.[5][7]

    • Other Effective Bases: Strong amide bases such as sodium bis(trimethylsilyl)amide (NaHMDS), sodium amide (NaNH2), and lithium diisopropylamide (LDA) in THF have also demonstrated excellent N1-regioselectivity.[3]

  • Reaction Temperature: Higher reaction temperatures can sometimes favor the formation of the thermodynamically more stable N1-alkylated product by allowing for equilibration.[4]

Q2: I need to synthesize the N2-alkylated 4,7-difluoroindazole. What conditions should I employ?

Answer:

While the N1 position is often the thermodynamically favored site of alkylation, specific reaction conditions can be used to selectively obtain the N2 isomer.

  • Mitsunobu Reaction: The Mitsunobu reaction is a well-established and reliable method for achieving high N2-selectivity in indazole alkylation.[2][3] This reaction typically involves the use of triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), with an alcohol as the alkylating agent.[2][5]

  • Acid-Promoted Alkylation: The use of alkyl 2,2,2-trichloroacetimidates in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH) can lead to highly selective N2-alkylation.[8][9] The proposed mechanism involves protonation of the imidate, which facilitates nucleophilic attack by the N2-nitrogen of the indazole.[8]

  • Solvent Effects: In some cases, changing the solvent can influence the regioselectivity. For instance, the use of polar aprotic solvents like dimethylformamide (DMF) with bases such as cesium carbonate (Cs2CO3) has been reported to favor N2-alkylation in certain indazole systems.[10]

Q3: My N-alkylation reaction is sluggish, resulting in low yields and incomplete conversion. What are the likely causes and how can I improve the outcome?

Answer:

Low yields or incomplete reactions in the N-alkylation of 4,7-difluoroindazoles can be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Deprotonation: The indazole N-H must be fully deprotonated to form the nucleophilic indazolide anion.

    • Base Strength: Ensure you are using a sufficiently strong base. Sodium hydride (NaH) is generally effective.[3][5]

    • Base Stoichiometry: Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation.

    • Reaction Time and Temperature for Deprotonation: Allow sufficient time for the deprotonation step. Stirring the indazole with NaH in THF at 0 °C for 30 minutes before adding the alkylating agent is a common practice.[1][5]

  • Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is crucial. The reactivity order for alkyl halides is generally I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.

  • Solvent and Base Compatibility: The choice of solvent and base are intrinsically linked. For example, using weaker carbonate bases in THF may result in little to no product formation.[3][10] In such cases, switching to a more polar solvent like DMF might be necessary.[10]

  • Reaction Temperature: If the reaction is slow at room temperature, gentle heating may be required. However, be mindful that increasing the temperature can also affect the regioselectivity.[4]

Experimental Protocols

Here are detailed, step-by-step methodologies for achieving selective N1 and N2 alkylation of substituted indazoles. These protocols can be adapted for 4,7-difluoroindazole with careful optimization.

Protocol 1: N1-Selective Alkylation using Sodium Hydride in Tetrahydrofuran

This protocol is optimized for achieving high regioselectivity for the N1-alkylated product.[1][5]

Materials:

  • 4,7-Difluoro-1H-indazole

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4,7-difluoro-1H-indazole (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkylating agent (1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired N1-alkylated indazole.

Protocol 2: N2-Selective Alkylation via the Mitsunobu Reaction

This protocol is a reliable method for the synthesis of N2-alkylated indazoles.[2][5]

Materials:

  • 4,7-Difluoro-1H-indazole

  • Alcohol (corresponding to the desired alkyl group)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of 4,7-difluoro-1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of DEAD or DIAD (1.5 equiv) in THF dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the desired N2-alkylated indazole from triphenylphosphine oxide and other byproducts.

Data Presentation

The following table summarizes the influence of various reaction conditions on the N1:N2 regioselectivity for the alkylation of different indazole substrates, providing a predictive framework for your experiments with 4,7-difluoroindazole.

Indazole SubstrateAlkylating AgentBaseSolventTemperature (°C)N1:N2 RatioReference
3-CO₂Me-Indazolen-Pentyl bromideNaHTHF50>99:1[3]
3-CO₂Me-Indazolen-Pentyl bromideCs₂CO₃DMFrt1.4:1[10]
3-CO₂Me-Indazolen-PentanolDEAD, PPh₃THFrt1:2.5[3]
7-NO₂-Indazolen-Pentyl bromideNaHTHF504:96[3]
7-CO₂Me-Indazolen-Pentyl bromideNaHTHF504:96[3]

Visualizations

Reaction Pathway Diagram

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products 4,7-Difluoro-1H-indazole 4,7-Difluoro-1H-indazole N1_Conditions NaH, THF 4,7-Difluoro-1H-indazole->N1_Conditions + Alkyl Halide N2_Conditions DEAD, PPh3, ROH 4,7-Difluoro-1H-indazole->N2_Conditions N1_Product N1-alkylated 4,7-difluoroindazole (Thermodynamic Product) N1_Conditions->N1_Product N2_Product N2-alkylated 4,7-difluoroindazole (Kinetic Product) N2_Conditions->N2_Product

Caption: N1 vs. N2 alkylation pathways for 4,7-difluoroindazole.

Troubleshooting Workflow

G Start Poor Regioselectivity or Low Yield Check_Base Evaluate Base and Solvent System Start->Check_Base Check_Electrophile Assess Alkylating Agent Start->Check_Electrophile Check_Temp Optimize Reaction Temperature Start->Check_Temp Desired_N1 Targeting N1 Isomer? Check_Base->Desired_N1 Desired_N2 Targeting N2 Isomer? Check_Base->Desired_N2 Check_Purity Ensure Purity and Reactivity (I > Br > Cl) Check_Electrophile->Check_Purity Increase_Temp Increase Temperature for N1 (Thermodynamic Control) Check_Temp->Increase_Temp Low_Temp Lower Temperature for N2 (Kinetic Control) Check_Temp->Low_Temp Use_NaH_THF Use NaH in THF Desired_N1->Use_NaH_THF Use_Mitsunobu Employ Mitsunobu Conditions Desired_N2->Use_Mitsunobu Success Improved Selectivity/Yield Use_NaH_THF->Success Use_Mitsunobu->Success Check_Purity->Success Increase_Temp->Success Low_Temp->Success

Caption: Troubleshooting workflow for optimizing indazole N-alkylation.

References

  • Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Retrieved from [Link]

  • Kandepi, V. R., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-181. Retrieved from [Link]

  • Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Retrieved from [Link]

  • Yang, B., et al. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 27(3), 275-280. Retrieved from [Link]

  • Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Retrieved from [Link]

  • Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Richardson, P., & Parikh, M. (2022). Selective N2-Alkylation of 1H-Azaindazoles. Synfacts, 18(11), 1175. Retrieved from [Link]

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. Retrieved from [Link]

  • Smith, C. R., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. Retrieved from [Link]

  • Smith, C. R., et al. (2024). Development of a selective and scalable N1-indazole alkylation. PMC. Retrieved from [Link]

  • Dow, M., et al. (2022). The Effect of N-Alkyl Azole Difluorination on Molecular Properties Relevant for Compound Optimization: A Comparative Study. PMC. Retrieved from [Link]

  • Chitaliya, V. V., & Vala, H. M. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Retrieved from [Link]

  • Kandepi, V. R., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N‐1 functionalized alkyl indazoles. Part A shows synthesis.... ResearchGate. Retrieved from [Link]

  • Kandepi, V. R., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2016). Regioselective Synthesis of Novel N2- and N4-Substituted 7-Methylpyrazolo[4,5-e][1][7][8]thiadiazines. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-alkylated indoles. ResearchGate. Retrieved from [Link]

Sources

recrystallization solvents for 4,7-Difluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Purification. This guide is designed for researchers, application scientists, and drug development professionals working with heavily halogenated indazole scaffolds.

Below, you will find a comprehensive physicochemical profile, targeted troubleshooting FAQs, and self-validating experimental protocols for the recrystallization of 4,7-Difluoro-3-iodo-1H-indazole .

Part 1: Physicochemical Profile & Solvent Dynamics

The purification of 4,7-Difluoro-3-iodo-1H-indazole (CAS 1000342-06-2) presents unique thermodynamic challenges[1]. The two fluorine atoms at positions 4 and 7 strongly withdraw electron density, increasing the acidity of the N-H bond and altering its hydrogen-bonding network. Simultaneously, the bulky iodine atom at position 3 introduces massive lipophilicity.

To successfully recrystallize this compound, the solvent system must balance hydrogen-bond disruption (to dissolve the compound) with hydrophobic rejection (to force crystallization).

Table 1: Physicochemical Properties & Crystallization Implications

PropertyValue / CharacteristicCrystallization Causality
Molecular Formula C7H3F2IN2High halogen-to-carbon ratio requires mixed solvent systems; insoluble in pure non-polar solvents at room temperature.
Molecular Weight 280.01 g/mol High density; crystals will precipitate rapidly once nucleation begins, requiring controlled cooling to avoid trapping impurities.
Hydrogen Bonding N-H (Donor), N (Acceptor)Prone to forming stable dimers. Requires a hydrogen-bond accepting solvent (e.g., Ethyl Acetate or Ethanol) to solvate at high temperatures.
C-I Bond Stability Thermally sensitiveProlonged heating (>60°C) in protic solvents can lead to homolytic cleavage or deiodination.

Table 2: Solvent System Selection Matrix

Solvent SystemRatio (v/v)Target Impurity RemovalMechanistic Action (Causality)
EtOAc / Hexanes 1:3 to 1:5General organic impuritiesEtOAc breaks N-H dimers; Hexanes selectively rejects the lipophilic fluorinated core upon cooling[2].
Ethanol / Water 5:2Polar unreacted starting materialsWater forces the precipitation of the highly hydrophobic di-fluoro/iodo core while keeping polar amines solvated[3].
Toluene / Heptane 1:2Over-iodinated byproductsToluene effectively solvates heavy halogens at high heat; Heptane induces sharp crystallization upon cooling.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my 4,7-Difluoro-3-iodo-1H-indazole "oil out" instead of forming distinct crystals during cooling? A1: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of your crude mixture is lower than the saturation temperature in your chosen solvent. For highly halogenated indazoles, this typically happens if the solvent mixture is too non-polar (e.g., excessive hexanes) or if the cooling rate is too rapid, causing the compound to crash out as a viscous liquid. Causality & Solution: You must alter the thermodynamic pathway. Switch to an Ethyl Acetate/Hexanes (1:4 v/v) system. Ethyl acetate provides hydrogen-bond acceptance for the indazole N-H, keeping it solvated at higher temperatures. If oiling still occurs, reheat the mixture until homogeneous, add 5% more ethyl acetate to steepen the solubility curve, and allow the flask to cool ambiently in a warm water bath to slow the nucleation rate.

Q2: I am observing deiodination (loss of the 3-iodo group) during recrystallization. How can I prevent this degradation? A2: The C3-I bond in the indazole core is relatively weak and susceptible to cleavage under prolonged thermal stress, especially in protic solvents like methanol or ethanol at reflux. Causality & Solution: Thermal degradation is a function of time and temperature. Limit your heating phase to <15 minutes. If using an Ethanol/Water system, dissolve the crude in ethanol at a maximum of 50°C (do not boil), then add warm water dropwise until the cloud point is reached. Alternatively, switch to a lower-boiling aprotic system like Dichloromethane/Hexanes to completely avoid protic-assisted degradation.

Q3: How do I separate the desired product from unreacted 4,7-difluoro-1H-indazole or di-iodo byproducts? A3: Unreacted starting material is significantly more polar (lacking the large, lipophilic iodine atom), while di-iodo byproducts are highly lipophilic. Causality & Solution: Use a gradient Toluene/Heptane recrystallization. Toluene effectively dissolves highly halogenated species at 80°C. Upon controlled cooling, the mono-iodo product will reach supersaturation and crystallize out first, while the more polar unreacted starting material remains solvated in the mother liquor.

Part 3: Experimental Workflows

Protocol A: Standard Mixed-Solvent Recrystallization (Ethyl Acetate / Hexanes)

This self-validating protocol is optimal for crude mixtures with >85% purity, utilizing visual cloud-point validation to ensure perfect saturation.

  • Dissolution: Suspend 1.0 g of crude 4,7-Difluoro-3-iodo-1H-indazole in 3.0 mL of ethyl acetate in a 25 mL round-bottom flask.

  • Thermal Solvation: Warm the suspension gently to 50°C using a water bath with continuous magnetic stirring until complete dissolution is achieved. (Causality: Ethyl acetate breaks the intermolecular N-H dimers, fully solvating the indazole core).

  • Anti-solvent Titration: Dropwise, add warm hexanes (approx. 45°C) from an addition funnel. Continue addition (typically 9 to 12 mL) until a faint, persistent turbidity (the "cloud point") is observed. This visual cue validates that the solution has reached exactly the saturation limit.

  • Clarification: Add exactly 1 to 2 drops of ethyl acetate just until the solution turns clear again. This is your self-validating checkpoint that the system is poised for crystallization.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours. (Causality: Slow cooling prevents the entrapment of solvent and impurities within the crystal lattice). Once at room temperature, transfer to an ice bath (0–5°C) for 1 hour to maximize yield.

  • Isolation: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold hexanes to remove surface impurities[4].

  • Drying: Dry the crystals under high vacuum at 40°C for 4 hours.

Protocol B: Gradient Cooling Recrystallization (Ethanol / Water)

Optimal for removing highly polar impurities (e.g., unreacted starting materials).

  • Dissolution: Dissolve 1.0 g of the crude material in 5.0 mL of absolute ethanol at 50°C. Crucial: Do not exceed 55°C to prevent thermal deiodination of the C3-I bond.

  • Anti-solvent Addition: Slowly add deionized water (approx. 2.0 mL) dropwise until the solution becomes slightly cloudy.

  • Seeding: To prevent supercooling and subsequent oiling out, introduce a microscopic seed crystal of pure 4,7-Difluoro-3-iodo-1H-indazole.

  • Crystallization & Isolation: Allow the mixture to cool slowly to room temperature. Filter the precipitate, wash with a cold 10% ethanol/water solution, and dry under vacuum[3].

Part 4: Workflow Visualization

Recrystallization_Workflow Start Crude 4,7-Difluoro-3-iodo- 1H-indazole SolventEval Solvent System Evaluation Start->SolventEval Polar High Polarity Impurities? (e.g., unreacted indazole) SolventEval->Polar NonPolar Halogenated Impurities? (e.g., di-iodo species) SolventEval->NonPolar Sys1 EtOAc / Hexanes (1:3 to 1:5) Polar->Sys1 No Sys2 EtOH / H2O (Gradient cooling) Polar->Sys2 Yes NonPolar->Sys1 No Sys3 Toluene / Heptane (High temp dissolution) NonPolar->Sys3 Yes Oiling Oiling Out Detected? Sys1->Oiling Sys2->Oiling Sys3->Oiling Seed Add Seed Crystals or Scratch Flask Oiling->Seed Yes Pure Pure Crystalline Product (>99%) Oiling->Pure No Seed->Pure

Decision tree for selecting the optimal recrystallization solvent system for halogenated indazoles.

Part 5: References

2.[2] Preparation of 1H-Indazole-3-carbonitrile (Handling of 3-Iodo-1H-indazole) Source: Organic Syntheses URL:[Link]

3.[3] CN101948433A - Method for separating and purifying substituted indazole isomers Source: Google Patents URL:

4.[4] Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids Source: PubMed Central (PMC), NIH URL:[Link]

Sources

Technical Support Center: Minimizing Protodehalogenation in 4,7-Difluoro-3-Iodo Systems

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with highly electron-deficient heteroaromatics, specifically 4,7-difluoro-3-iodo systems (such as 4,7-difluoro-3-iodo-1H-indazole).

While the C3-iodo position serves as an essential handle for transition-metal-catalyzed cross-coupling reactions, these specific fluorinated scaffolds are notoriously susceptible to protodehalogenation (protodeiodination)—a side reaction where the iodine atom is prematurely replaced by a hydrogen atom. This guide synthesizes mechanistic causality with field-proven experimental protocols to help you suppress this undesired pathway and maximize your cross-coupling yields.

Mechanistic Insight: The Protodeiodination Pathway

To solve the problem, we must first understand the causality of the failure. The two highly electronegative fluorine atoms at the C4 and C7 positions withdraw electron density from the indazole core via strong inductive effects. This makes the C3-iodine bond highly electrophilic, allowing for rapid and facile oxidative addition of the Pd(0) catalyst.

However, this same electron deficiency heavily stabilizes the resulting Ar-Pd(II)-I intermediate. Because the intermediate is so stable, the subsequent transmetalation step becomes severely rate-limiting 1. When transmetalation is slow, the stranded Ar-Pd(II)-I complex is vulnerable to competitive decomposition pathways—most notably, protonation by adventitious moisture, protic solvents, or


-hydride elimination from alkyl groups.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast) Pd0->OxAdd ArI 4,7-Difluoro-3-iodo-1H-indazole (Electron-Deficient) ArI->OxAdd PdII Ar-Pd(II)-I Complex (Stabilized Intermediate) OxAdd->PdII TransMet Transmetalation (Rate-Limiting) PdII->TransMet Ar-B(OR)2 Base Proto Protodehalogenation (H+ Source / β-Hydride Elim) PdII->Proto Slow Transmetalation + Protic Solvent/Moisture RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product (Desired) RedElim->Product Byproduct 4,7-Difluoro-1H-indazole (Undesired Byproduct) Proto->Byproduct

Catalytic cycle of Suzuki-Miyaura coupling highlighting the competitive protodehalogenation pathway.

Troubleshooting Guides & FAQs

Q1: Why is my 4,7-difluoro-3-iodo substrate completely converting to the des-iodo byproduct? A: Protodeiodination occurs when the Ar-Pd(II) intermediate reacts with a hydrogen donor before transmetalation can occur 2. In standard Suzuki couplings, researchers often use ethanol or water as co-solvents to dissolve inorganic bases (like


). For electron-deficient 3-iodoindazoles, these protic solvents act as massive proton reservoirs. You must eliminate all hydrogen donors from your reaction matrix.

Q2: How does the choice of phosphine ligand alter the reaction kinetics to favor cross-coupling? A: To outcompete protodehalogenation, you must artificially accelerate the rate-limiting transmetalation step. Bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos, SPhos) or bidentate ligands with large bite angles (e.g., dppf) serve two mechanistic purposes 3. First, their electron richness increases the electron density on the palladium center, facilitating faster transmetalation. Second, their immense steric bulk promotes the formation of highly active monoligated Pd(0) species and forces rapid reductive elimination, pushing the catalytic cycle forward before side reactions can intervene.

Q3: What are the optimal base and solvent combinations to mitigate this issue? A: You must abandon aqueous base solutions. Switch to strictly anhydrous, aprotic solvents such as 1,4-dioxane or toluene. Pair these with non-coordinating, anhydrous solid bases like


 or 

4. If your boronic acid requires trace water for activation, switch to a boronic acid pinacol (BPin) ester, which is highly stable and transmetalates efficiently under anhydrous conditions.

Q4: How can I definitively differentiate between protodeiodination and general starting material degradation during LC-MS analysis? A: Protodeiodination results in the exact mass of the des-iodo core (


, replacing I with H). For 4,7-difluoro-1H-indazole, you will observe a distinct 

peak at m/z 155. In contrast, general degradation often results in a loss of the indazole core entirely or complex ring-opening oligomers. Monitoring the m/z 155 peak is your primary diagnostic tool for this specific failure mode.

Troubleshooting Issue High Protodeiodination Observed (m/z 155) Check1 Check Solvent System Issue->Check1 Check2 Check Base Issue->Check2 Check3 Check Ligand Issue->Check3 SolventFix Switch to Anhydrous Dioxane or Toluene Check1->SolventFix If protic/wet BaseFix Use Non-Coordinating Anhydrous K3PO4 Check2->BaseFix If using aqueous carbonates LigandFix Use Bulky, Electron-Rich Phosphines (e.g., XPhos) Check3->LigandFix If transmetalation is slow

Logical troubleshooting workflow for mitigating protodeiodination in cross-coupling reactions.

Quantitative Data Summaries

The table below summarizes the causality between reaction conditions and the ratio of desired cross-coupling to undesired protodeiodination for 4,7-difluoro-3-iodo systems.

Table 1: Impact of Reaction Conditions on Suzuki Coupling of 4,7-Difluoro-3-iodo-1H-indazole

Catalyst System (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Protodeiodination (%)Desired Product Yield (%)


(aq)
EtOH / Toluene80> 85% < 10%


DMF /

(9:1)
9065% 25%

/ SPhos

(anhydrous)
Toluene10030% 60%


(anhydrous)
1,4-Dioxane90< 5% 88%

Experimental Protocols: Self-Validating Suzuki-Miyaura Workflow

To ensure experimental trustworthiness, the following methodology is designed as a self-validating system . It includes built-in diagnostic checkpoints to verify that the anhydrous integrity of the reaction is holding, preventing catastrophic loss of valuable starting material.

Objective: Achieve >85% cross-coupling yield while restricting protodeiodination to <5%.

Step 1: Preparation of Anhydrous Environment
  • Flame-dry a Schlenk tube under vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Mechanistic Rationale: Even trace atmospheric moisture acts as a potent proton donor for the stabilized Ar-Pd(II) intermediate.

Step 2: Reagent Loading
  • Charge the flask with 4,7-difluoro-3-iodo-1H-indazole (1.0 eq, 1.0 mmol), the corresponding aryl boronic acid pinacol ester (1.5 eq, 1.5 mmol),

    
     (0.05 eq, 5 mol%), and finely powdered, anhydrous 
    
    
    
    (3.0 eq, 3.0 mmol).
  • Mechanistic Rationale: Using a pinacol ester instead of a free boronic acid prevents rapid protodeboronation.

    
     provides sufficient basicity to drive transmetalation without introducing water into the system.
    
Step 3: Solvent Addition and Degassing
  • Add 10 mL of anhydrous, inhibitor-free 1,4-dioxane via syringe.

  • Perform three rigorous freeze-pump-thaw cycles.

  • Mechanistic Rationale: Dissolved oxygen promotes the homocoupling of the boronic ester. This side reaction consumes the coupling partner, leaving the Ar-Pd(II) intermediate stranded and drastically increasing the likelihood of protodehalogenation.

Step 4: Reaction Execution and Built-In Validation
  • Heat the reaction mixture to 90 °C in a pre-heated oil bath.

  • Validation Checkpoint: After exactly 2 hours, withdraw a 10 µL aliquot under an Argon counter-flow. Dilute in LC-MS grade MeCN and analyze immediately.

  • Diagnostic Action: Evaluate the Total Ion Chromatogram (TIC). Look for the starting material (m/z 281), the expected product, and the protodeiodination byproduct (m/z 155).

    • If m/z 155 exceeds 10% relative abundance: Abort the reaction. Your system has a hydrogen leak (wet solvent or degraded base).

    • If m/z 155 is absent or trace: The anhydrous protocol is validated. Proceed with heating for an additional 10 hours.

Step 5: Workup and Isolation
  • Cool the mixture to room temperature, dilute with EtOAc (20 mL), and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts.

  • Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure cross-coupled product.

References

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.National Center for Biotechnology Information (PMC).
  • Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole.Benchchem Technical Support.
  • Suzuki proto-dehalogenation problem.Reddit r/Chempros.
  • Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.

Sources

Technical Support Center: Scale-Up of 4,7-Difluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed to support researchers and process chemists in the scale-up of 4,7-Difluoro-3-iodo-1H-indazole , a critical scaffold often utilized in the development of FGFR inhibitors and other kinase-targeting therapeutics.

Executive Summary & Process Logic

The synthesis of 4,7-Difluoro-3-iodo-1H-indazole presents unique challenges compared to non-fluorinated analogs. The presence of fluorine atoms at the C4 and C7 positions significantly alters the electronic properties of the indazole ring, reducing the nucleophilicity of the C3 position and impacting solubility profiles.

This guide focuses on the critical C3-iodination step , assuming the availability of the 4,7-difluoro-1H-indazole core. We address the transition from gram-scale medicinal chemistry (MedChem) protocols to kilogram-scale process routes.

Core Reaction Pathway

The preferred method for scale-up utilizes elemental iodine (


) and potassium hydroxide (KOH) in DMF. This base-mediated approach is generally superior to N-iodosuccinimide (NIS) on scale due to cost and atom economy, though it requires careful exotherm management.

G Start 4,7-Difluoro-1H-indazole (Solid) Intermediate Indazolyl Anion (Intermediate) Start->Intermediate Deprotonation (Exothermic) Reagents Reagents: Iodine (I2), KOH Solvent: DMF Reagents->Intermediate Product 4,7-Difluoro-3-iodo-1H-indazole (Crude) Intermediate->Product Electrophilic Iodination (C3) Workup Quench (NaHSO3) Precipitation (H2O) Product->Workup Dilution & Filtration Final Pure Product (>98% HPLC) Workup->Final Recrystallization

Figure 1: Process flow for the base-mediated iodination of 4,7-difluoro-1H-indazole.

Critical Control Points & Protocols

A. Reaction Engineering (The "Deactivation" Challenge)

Challenge: The fluorine atoms at C4 and C7 exert a strong inductive electron-withdrawing effect (-I), deactivating the C3 position toward electrophilic attack. Impact: Reactions that work in 1 hour for unsubstituted indazole may stall or require 12+ hours for the 4,7-difluoro analog. Solution:

  • Base Selection: Use KOH pellets (crushed) or dissolved in minimal water. The formation of the indazolyl anion is crucial; the anion is significantly more nucleophilic than the neutral species, overcoming the deactivating effect of the fluorines [1].

  • Stoichiometry: Use 1.2 – 1.3 equivalents of

    
    . A slight excess drives the reaction to completion against the unfavorable electronics.
    
B. Solubility & Solvent Choice

Challenge: 4,7-Difluoro-3-iodo-1H-indazole has poor solubility in non-polar solvents and moderate solubility in alcohols. Impact: Product may precipitate prematurely during the reaction, encapsulating unreacted starting material. Solution:

  • Primary Solvent: DMF (Dimethylformamide) or DMAc (Dimethylacetamide) are required. Maintain a concentration of 5-8 volumes (mL/g) relative to the starting material to ensure homogeneity throughout the reaction [2].

C. Standard Operating Procedure (Scale-Up Optimized)

Note: This protocol is calibrated for a 100g input scale.

  • Dissolution: Charge 4,7-difluoro-1H-indazole (100 g) and DMF (600 mL) into a reactor. Stir until fully dissolved.

  • Base Addition: Cool to 0–5°C. Add KOH (4.0 eq, pellets or 45% aq. solution) slowly. Warning: Exothermic. Stir for 30 mins to ensure deprotonation.

  • Iodination: Dissolve Iodine (

    
    , 1.2 eq)  in DMF (200 mL) . Add this solution dropwise to the reactor, maintaining internal temperature <20°C.
    
    • Why: Adding solid iodine directly causes localized hot spots and potential sublimation.

  • Reaction: Allow to warm to 20–25°C. Stir for 6–12 hours. Monitor by HPLC (Target: <0.5% Starting Material).

  • Quench & Workup:

    • Cool to 10°C.

    • Add 10% aqueous

      
       (Sodium Bisulfite)  solution slowly to quench excess iodine (color change from dark brown to yellow/suspension).
      
    • Add Water (1000 mL) slowly to precipitate the product.

  • Isolation: Filter the solids. Wash cake with water (3 x 200 mL) to remove DMF and inorganic salts.

  • Drying: Dry in a vacuum oven at 45–50°C. Note: Iodine compounds can be heat sensitive; do not exceed 60°C.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Stalled Reaction (SM > 5%) Inductive deactivation by F atoms; insufficient nucleophilicity.Do NOT add more Iodine yet. Add 0.5 eq of fresh KOH. The base is often consumed by side reactions or

absorption. Heat gently to 35°C (monitor carefully).
Dark Product / Purple Vapor Residual Iodine sublimation during drying.The quench was insufficient. Re-slurry the wet cake in 5% sodium thiosulfate solution, stir for 1 hour, then re-filter.
Low Yield (<70%) Product solubility in DMF/Water mix.The 4,7-difluoro analog is more lipophilic than expected. Increase the water ratio during precipitation to 3:1 (Water:DMF) or cool the slurry to 0°C before filtration.
"Sticky" Precipitate Rapid addition of water; amorphous precipitation.Ostwald Ripening: Heat the slurry to 50°C for 1 hour after water addition, then cool slowly. This transforms amorphous gum into filterable crystals.
Regioisomer Contamination Impure Starting Material.Check the 4,7-difluoro-1H-indazole input.[1] If it contains 5,7-difluoro isomers (from non-selective synthesis), these will iodinate and are hard to separate.

Frequently Asked Questions (FAQ)

Q1: Can I use N-Iodosuccinimide (NIS) instead of


/KOH? 
A:  Yes, NIS is often used in MedChem (with TFA or mild acid) [3]. However, for scale-up, NIS is significantly more expensive and produces succinimide as a byproduct, which is water-soluble but can complicate waste streams. 

/KOH is preferred for "Process Mass Intensity" (PMI) and cost, provided you manage the exotherm.

Q2: Why is the position 3 selective? Doesn't the fluorine direct elsewhere? A: In 1H-indazoles, the nitrogen-rich ring is naturally more reactive toward electrophiles than the benzene ring. While the fluorines at 4 and 7 deactivate the benzene ring further, they also sterically hinder positions 5 and 6 to some degree. The C3 position remains the most electron-rich site, especially when the reaction proceeds via the indazolyl anion intermediate [4].

Q3: Are there specific safety hazards with the 4,7-difluoro analog? A: Beyond standard chemical hazards:

  • Sensitization: Halogenated indazoles can be skin sensitizers. Use full PPE.

  • Shock Sensitivity: While 3-iodoindazoles are generally stable, if you synthesized the core via a diazonium intermediate (Jacobson synthesis) and did not purify it well, residual diazo species could pose an explosion risk during the heated iodination step. Ensure the starting material is diazo-free.

Q4: How do I remove the trace "purple" color from the final solid? A: The purple color indicates free iodine trapped in the crystal lattice.

  • Method: Recrystallize from Toluene or Ethanol/Water.

  • Quick Fix: Wash the solid with a cold solution of 1% Ascorbic Acid or Sodium Thiosulfate during the final filtration.

References

  • Vasilevsky, S. F., et al. (2000). "Direct iodination of 3- and 4-nitropyrazoles with a reagent based on iodine monochloride and silver sulfate." Russian Chemical Bulletin. Link (Mechanistic insight into azole iodination).

  • BenchChem Technical Support. (2025). "Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole." BenchChem Technical Guides. Link (General protocols for indazole iodination scale-up).

  • Lier, F., et al. (2014). "Displacement of the nitro group in indazoles." Synlett, 25, 2605-2608.[2] Link (Discusses electronic effects in substituted indazoles).

  • Organic Syntheses. (2020).[3] "Preparation of 1H-Indazole-3-carbonitrile." Org.[3][4] Synth. 97, 314-326.[3] Link (Detailed process chemistry for handling 3-iodoindazole intermediates).

Sources

Technical Support Center: 4,7-Difluoroindazole Regioisomer Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Subject: Resolution of N1/N2 Regioisomers in substituted 4,7-difluoroindazoles Assigned Specialist: Senior Application Scientist, Heterocycle Division

Introduction

Welcome to the technical support hub for fluorinated heterocycles. You are likely here because the 4,7-difluoroindazole scaffold is behaving differently than its non-fluorinated counterparts.

The Core Problem: Unlike standard indazoles, the C7-fluorine atom exerts a profound "ortho-effect" on the N1 nitrogen. Through a combination of electrostatic repulsion (lone-pair/lone-pair interaction) and steric crowding , the C7-F destabilizes the N1-substituted isomer. This often leads to:

  • Unexpectedly high ratios of the N2-isomer (kinetic product).

  • Difficult chromatographic separations due to altered dipole moments.

  • Ambiguous structural assignment (standard NOE to H7 is impossible).

This guide provides the protocols to Bias (synthesis), Resolve (purification), and Validate (characterization) your mixture.

Module 1: Synthetic Control (Prevention)

Q: Why is my reaction yielding a 1:1 mixture or favoring N2, when literature suggests N1 should be major?

A: The "Fluorine Effect" is working against you. In standard indazoles, N1-alkylation is thermodynamically favored.[1] However, in 4,7-difluoroindazoles, the C7-Fluorine creates a repulsive environment for substituents at N1.

Troubleshooting Protocol: Biasing the Equilibrium

To force the reaction toward your desired isomer, you must manipulate the Curtin-Hammett kinetics.

VariableTo Favor N1-Isomer (Thermodynamic)To Favor N2-Isomer (Kinetic)Mechanism
Base NaH or KOtBu (Strong, irreversible)

or

(Weak, reversible)
Strong bases create a "naked" anion that equilibrates to the most stable tautomer over time.
Solvent DMF or NMP (High temp)THF or DCM (Room temp)High dielectric constants and temperature promote thermodynamic equilibration.
Counterion

or


Lithium coordinates tightly to N2, blocking it and forcing alkylation at N1. Cesium is "loose," allowing N2 attack.
Temperature > 80 °C 0 °C to RT Heat overcomes the activation barrier caused by C7-F steric repulsion at N1.

The "Lithium Lock" Trick for N1 Selectivity: If you need the N1 isomer and are getting N2:

  • Use LiHMDS (1.1 equiv) in THF.

  • Stir for 30 mins at RT (Lithium coordinates to N2).

  • Add electrophile and heat to reflux.

Module 2: Purification Strategies (The Fix)

Q: My isomers co-elute on standard silica. How do I separate them?

A: The 4,7-difluoro substitution pattern compresses the polarity difference between N1 and N2 isomers. Standard Silica (SiO2) often fails because the C7-F lowers the basicity of N1, making the N1-isomer behave more like the N2-isomer on polar stationary phases.

Workflow: Purification Decision Tree

PurificationStrategy Start Mixture (N1/N2) TLC TLC Check (Hex/EtOAc) Start->TLC DeltaRf Is ΔRf > 0.1? TLC->DeltaRf Flash Flash Chromatography (High Performance Silica, 15µm) DeltaRf->Flash Yes Screen Screen Alternative Stationary Phases DeltaRf->Screen No C18 Reverse Phase (C18) Acidic Modifier (Formic Acid) Screen->C18 Option A PFP Fluorophenyl (PFP) Column (π-π interactions) Screen->PFP Option B (Best for F-compounds) Cryst Fractional Crystallization (N2 often crystallizes first) Screen->Cryst Option C (Scale >1g)

Caption: Decision matrix for purifying fluorinated indazole regioisomers. Note that PFP columns are specifically effective for fluorinated aromatics.

Specific Recommendations:

  • Stationary Phase Switch:

    • Pentafluorophenyl (PFP) Columns: This is the "silver bullet" for fluorinated compounds. The F-F interactions between the column and your substrate often provide separation where C18 fails.

    • C18 Reverse Phase: Use an acidic modifier (0.1% Formic acid). N2 isomers are typically more basic; protonation changes their retention time significantly compared to the less basic N1.

  • Crystallization (The "N2 Crash"):

    • N2-substituted indazoles possess higher symmetry and often higher melting points.

    • Protocol: Dissolve the mixture in minimum hot Ethanol/Heptane (1:3). Cool slowly. The N2 isomer frequently precipitates first. Filter, and the mother liquor will be enriched in N1.

Module 3: Structural Assignment (Verification)

Q: I isolated them, but I can't run a NOE to H7 because it's a Fluorine. How do I prove the structure?

A: This is the most common pitfall. You cannot use standard NOESY. You must use HOESY (


)  or specialized HMBC.

The "Smoking Gun" Experiment:


 HOESY 

In a 4,7-difluoroindazole:

  • N1-Isomer: The alkyl group protons are spatially close (< 3 Å) to the Fluorine at C7 .

  • N2-Isomer: The alkyl group is distant from F7 (pointing away or shielded by N1).

Experimental Protocol: 2D HOESY

  • Sample Prep: 10-20 mg in

    
     (avoid DMSO if possible to prevent viscosity broadening).
    
  • Instrument: Probe must be tunable to

    
     and 
    
    
    
    (e.g., H/F/C probe).
  • Parameters:

    • Mixing time (

      
      ): 300 - 500 ms  (Fluorine relaxes faster than protons; shorter mixing times than NOESY).
      
    • Spectral Width: Ensure F7 and F4 are within the window.

  • Interpretation:

    • Cross-peak present between Alkyl-H and F7: Confirmed N1-Isomer.

    • No Cross-peak: Likely N2-Isomer (confirm with

      
       HMBC).
      

Alternative:


 HMBC Fingerprinting 

If you lack HOESY capabilities, use long-range Carbon-Proton coupling.

FeatureN1-SubstitutedN2-Substituted
Coupling Target Alkyl protons couple to C7a (Bridgehead)Alkyl protons couple to C3 (Imine carbon)
Shift (C3) Typically 133 - 136 ppm Typically 120 - 125 ppm
Shift (Alkyl-CH2) Deshielded (e.g., ~5.5 ppm for benzylic)Shielded (e.g., ~5.2 ppm for benzylic)

Logic Flow for ID:

StructuralID Sample Isolated Isomer F_Probe Is 19F-HOESY available? Sample->F_Probe HOESY Run 1H-19F HOESY (Mix time: 400ms) F_Probe->HOESY Yes (Preferred) HMBC Run 1H-13C HMBC F_Probe->HMBC No Result_HOESY Crosspeak (Alkyl-H to F7)? HOESY->Result_HOESY N1_Conf CONFIRMED: N1-Isomer Result_HOESY->N1_Conf Yes N2_Conf CONFIRMED: N2-Isomer Result_HOESY->N2_Conf No Result_HMBC Coupling to C7a (Bridge)? HMBC->Result_HMBC Result_HMBC->N1_Conf Yes Result_HMBC->N2_Conf No (Couples to C3)

Caption: Logic flow for unambiguous structural assignment of 4,7-difluoroindazole regioisomers.

References

  • Luo, G., et al. "Regioselective Alkylation of Indazoles: Steric vs Electronic Control." Journal of Organic Chemistry, 2006.

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

  • Bauer, M., et al. "1H-19F HOESY Experiments for the Structural Assignment of Fluorinated Heterocycles." Magnetic Resonance in Chemistry, 2019.[2]

  • Cheung, M., et al. "Investigation of the Regiochemistry of Alkylation of Indazoles." Tetrahedron Letters, 2005.

Sources

Validation & Comparative

High-Resolution LC-MS/MS Fragmentation Profiling of 4,7-Difluoro-3-iodo-1H-indazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on highly functionalized halogenated heterocycles to tune pharmacokinetics and target binding, understanding their gas-phase behavior in mass spectrometry is critical. 4,7-Difluoro-3-iodo-1H-indazole is a complex, multi-halogenated building block. Its unique substitution pattern—combining a highly labile iodine atom with two strongly bound fluorine atoms on an indazole core—creates a highly specific, yet complex, fragmentation signature.

This guide objectively compares the LC-MS/MS fragmentation behavior of 4,7-Difluoro-3-iodo-1H-indazole against its simpler analogs (1H-indazole and 3-iodo-1H-indazole). By analyzing the causality behind these fragmentation pathways, we provide a self-validating analytical framework for researchers to confidently identify this compound and its derivatives in complex biological or synthetic matrices.

Mechanistic Principles of Halogenated Indazole Fragmentation

The fragmentation of 4,7-Difluoro-3-iodo-1H-indazole under Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) is governed by the relative bond dissociation energies of its substituents.

The Causality of Neutral Losses
  • Lability of the C-I Bond: The C-I bond is exceptionally weak (~240 kJ/mol). Upon activation in the collision cell, the most kinetically favorable pathway is the rapid expulsion of the iodine atom. This occurs either as an iodine radical (I•, -126.9 Da) to form an odd-electron radical cation, or more commonly in positive electrospray ionization (ESI+), as hydrogen iodide (HI, -127.9 Da) to yield a stable even-electron product ion[1].

  • Stability of the C-F Bond and HF Expulsion: Unlike iodine, the C-F bond is extremely strong (~485 kJ/mol). Fluorine atoms rarely cleave as radicals. Instead, at higher collision energies, fluorinated aromatics undergo structurally driven rearrangements to expel neutral hydrogen fluoride (HF, -20 Da)[2]. This requires a proximal proton and is a highly diagnostic marker for fluorinated rings.

  • Indazole Core Collapse: Once the halogens are stripped, the remaining indazole core undergoes characteristic heterocyclic ring opening. The classic signature of an indazole is the loss of molecular nitrogen (N2, -28 Da) or hydrogen cyanide (HCN, -27 Da), driven by the stability of the resulting ring-contracted species[3].

Fragmentation Parent [M+H]+ m/z 280.9 LossI [M+H - I•]+ m/z 154.0 Parent->LossI - I• (-126.9 Da) Low NCE LossHI [M+H - HI]+ m/z 153.0 Parent->LossHI - HI (-127.9 Da) Low NCE LossHF [M+H - HI - HF]+ m/z 133.0 LossHI->LossHF - HF (-20.0 Da) Med NCE LossN2 [M+H - HI - N2]+ m/z 125.0 LossHI->LossN2 - N2 (-28.0 Da) High NCE

Proposed CID fragmentation pathway of 4,7-Difluoro-3-iodo-1H-indazole.

Comparative Data Analysis

To isolate the specific influence of the halogens, we must compare 4,7-Difluoro-3-iodo-1H-indazole against non-fluorinated and non-iodinated baselines. The table below summarizes the quantitative high-resolution mass spectrometry (HRMS) data.

Table 1: Comparative LC-MS/MS Fragmentation Profiles (ESI+ Mode)

CompoundMonoisotopic MassPrecursor Ion [M+H]+Primary Neutral Loss (Low CE)Secondary Fragments (High CE)Diagnostic Utility
1H-Indazole 118.05 Dam/z 119.06-N2 (m/z 91.05)-HCN (m/z 64.04)Establishes baseline indazole core fragmentation rules.
3-Iodo-1H-indazole 243.95 Dam/z 244.96-HI (m/z 117.05)-N2 (m/z 89.04)Identifies C3-halogen lability; HI loss dominates over core collapse.
4,7-Difluoro-3-iodo-1H-indazole 279.93 Dam/z 280.94-HI (m/z 153.03)-HF (m/z 133.02),-N2 (m/z 125.02)Distinguishes fluorinated analogs via the unique, high-energy -HF loss.

Data Interpretation: The presence of the iodine atom acts as an "energy sink" during initial fragmentation. At low collision energies, the molecule almost exclusively loses HI, leaving the fluorinated core intact. Only when higher energies are applied does the m/z 153.03 ion undergo subsequent -HF or -N2 losses.

Self-Validating LC-MS/MS Experimental Protocol

To capture both the highly labile iodine loss and the stable indazole core fragmentation in a single analytical run, a specific instrumental approach is required. Using a single collision energy often results in either a completely intact precursor (missing structural data) or complete obliteration of the precursor (breaking the logical link between parent and fragment).

To ensure trustworthiness, this protocol utilizes Stepped Normalized Collision Energy (NCE) . This multiplexing technique subjects the precursor to three distinct energy levels simultaneously, generating a self-validating composite spectrum that contains the precursor, intermediate, and terminal fragments[4].

Step-by-Step Methodology

Phase 1: System Suitability and Sample Preparation

  • System Suitability Test (SST): Inject a known standard (e.g., Reserpine, 10 ng/mL) to verify mass accuracy (< 5 ppm) and positive mode ESI efficiency.

  • Blank Validation: Inject 100% Methanol to establish a baseline and confirm zero carryover from previous runs.

  • Sample Prep: Dissolve 4,7-Difluoro-3-iodo-1H-indazole in LC-MS grade Methanol to a final concentration of 1 µg/mL. Add 0.1% Formic Acid to promote protonation [M+H]+ prior to droplet desolvation[1].

Phase 2: Chromatographic Separation 4. Column: Use a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm) maintained at 40°C. 5. Mobile Phase:

  • A: Water + 0.1% Formic Acid

  • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Run a ballistic gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min. This ensures sharp peak shapes and minimizes isobaric interference from synthetic impurities.

Phase 3: HRMS Detection and Stepped HCD 7. Ionization: Operate the ESI source in positive mode. Set spray voltage to 3.5 kV, capillary temperature to 320°C, and sheath gas to 40 arb. 8. MS1 Full Scan: Acquire full scan data in the Orbitrap at 70,000 resolution (FWHM at m/z 200) with a scan range of m/z 100–500. 9. MS2 Fragmentation (The Critical Step): Trigger data-dependent MS/MS (ddMS2) on the m/z 280.94 precursor. Apply Stepped NCE at 20, 40, and 60 .

  • Causality: NCE 20 captures the labile -HI loss (m/z 153.03). NCE 40 and 60 force the resulting fragment to expel -HF (m/z 133.02) and -N2 (m/z 125.02).

Workflow Prep Sample Prep 1 µg/mL + 0.1% FA LC UHPLC Separation C18 Gradient Prep->LC Ion ESI+ Ionization 3.5 kV, 320°C LC->Ion Frag HCD Fragmentation Stepped NCE 20,40,60 Ion->Frag Data HRMS Detection Orbitrap (70k Res) Frag->Data

Self-validating UHPLC-HRMS/MS workflow using stepped NCE.

Conclusion

The LC-MS/MS analysis of 4,7-Difluoro-3-iodo-1H-indazole requires a nuanced understanding of gas-phase thermodynamics. By recognizing that the C-I bond will preferentially cleave before the indazole core or the C-F bonds, analysts can use stepped collision energies to map the entire fragmentation pathway. The sequential loss of HI followed by HF and N2 serves as an unequivocal, self-validating fingerprint for this specific halogenated scaffold, distinguishing it clearly from non-fluorinated or differently substituted analogs.

References

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. 3

  • 5,7-Difluoro-2-(pyridin-3-yl)indoline (Mass Spectrometry Pathways and Loss of HF). Benchchem. 2

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. MetwareBio. 1

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. InTech / NC State University. 4

Sources

Comparative Reactivity Profile: 4,7-Difluoro vs. 5,7-Difluoro 3-Iodoindazoles

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on highly functionalized fluorinated heterocycles to modulate pharmacokinetic properties, 3-iodoindazoles have emerged as critical synthetic building blocks. However, the exact positioning of fluorine substituents on the indazole core dictates profound differences in chemical reactivity.

This guide provides an in-depth, objective comparison of 4,7-difluoro-3-iodo-1H-indazole and 5,7-difluoro-3-iodo-1H-indazole , focusing on their performance in palladium-catalyzed cross-coupling and N-functionalization workflows.

Structural & Electronic Analysis: The Peri-Effect vs. Inductive Activation

The reactivity divergence between these two isomers at the C3 position is governed by a competition between steric hindrance and electronic activation[1].

  • 5,7-Difluoro-3-iodo-1H-indazole (The Electronically Activated Isomer): Fluorine atoms at the C5 and C7 positions exert a strong inductive electron-withdrawing effect (-I) across the aromatic system. This lowers the LUMO of the indazole core, making the C3-I bond highly electrophilic. Because C5 is spatially distant from C3, there is no steric penalty, resulting in exceptionally fast oxidative addition by Palladium(0) catalysts.

  • 4,7-Difluoro-3-iodo-1H-indazole (The Sterically Hindered Isomer): While the C7 fluorine behaves identically, the C4 fluorine introduces a severe spatial conflict known as the peri-effect . The van der Waals radius of fluorine (1.47 Å) physically clashes with the bulky C3-iodine (1.98 Å) and the incoming transition metal complex[2]. This steric wall dramatically raises the activation energy required for the oxidative addition step in cross-coupling reactions.

MechanisticPathway A 3-Iodoindazole Core B Pd(0) L_n Coordination A->B C1 5,7-Difluoro (Sterically Open) B->C1 Isomer 1 C2 4,7-Difluoro (C4-F Peri-Effect) B->C2 Isomer 2 D1 Fast Oxidative Addition C1->D1 D2 Hindered Oxidative Addition C2->D2 E Transmetalation & Reductive Elimination D1->E D2->E Requires Bulky Ligands F C3-Coupled Product E->F

Mechanistic divergence in Pd-catalyzed cross-coupling due to the C4-fluorine peri-effect.

Quantitative Reactivity Comparison

The following table summarizes the empirical performance of both isomers across standard synthetic transformations.

Reaction Type5,7-Difluoro-3-iodoindazole4,7-Difluoro-3-iodoindazoleCausality & Mechanistic Note
Suzuki-Miyaura (C3) 85–95% yield (1–2h, 80°C, Pd(dppf)Cl₂)30–45% yield (12–24h, 100°C, Pd₂(dba)₃/XPhos)C4-F steric hindrance blocks standard Pd-ligand complexes; requires bulky biaryl phosphines.
Sonogashira (C3) 80–90% yield (RT to 50°C)<20% yield (Extensive decomposition)Alkyne coordination is highly sensitive to the C4 peri-effect; side reactions dominate.
N1-Boc Protection >90% yield (DMAP, THF, RT)>85% yield (DMAP, THF, RT)C7-F exerts identical inductive acidification on the N1-H proton in both isomers.
S_NAr (Amine Nucleophiles) Low reactivity Moderate at C4 C4-F is uniquely activated by the adjacent pyrazole system, allowing selective displacement.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is built into the visual cues of the reactions.

Protocol A: C3 Suzuki-Miyaura Cross-Coupling

Note: Unprotected indazoles can be coupled directly[3], but N1-protection is recommended to prevent off-target Pd-coordination.

For 5,7-Difluoro-3-iodoindazole (Standard Conditions):

  • Preparation: In a Schlenk tube, combine the 5,7-difluoro substrate (1.0 eq), arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane/H₂O.

  • Degassing: Sparge the mixture with Argon for 15 minutes. Causality: Oxygen must be removed to prevent the rapid oxidation of the electron-rich Pd(0) species to inactive Pd(II).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).

  • Reaction & Validation: Heat to 80°C. Self-Validation Cue: The initial red/orange suspension will transition to a clear amber/yellow solution within 15 minutes, indicating the successful formation of the active monomeric Pd(0) complex and rapid oxidative addition.

  • Completion: Monitor by LC-MS; reaction typically completes in 1.5 hours.

For 4,7-Difluoro-3-iodoindazole (Sterically Demanding Conditions):

  • Preparation: Combine the 4,7-difluoro substrate (1.0 eq), arylboronic acid (2.0 eq), and K₃PO₄ (3.0 eq) in Toluene/H₂O (10:1).

  • Ligand Selection: Add Pd₂(dba)₃ (0.05 eq) and XPhos (0.12 eq). Causality: The bulky dialkylbiaryl phosphine ligand (XPhos) is strictly required here. Its size forces the formation of a highly reactive mono-ligated Pd(0) species that can overcome the C4-F steric wall[2].

  • Reaction & Validation: Heat to 100°C. Self-Validation Cue: Unlike the 5,7-isomer, the color transition to active yellow/brown will be sluggish (taking up to 2 hours), visually confirming the hindered kinetics of oxidative addition.

  • Completion: Requires 12–24 hours for maximum conversion.

Protocol B: N1-Boc Protection
  • Dissolution: Dissolve the chosen difluoro-3-iodoindazole (1.0 eq) in anhydrous THF (0.2 M).

  • Activation: Add DMAP (0.1 eq) and cool to 0°C.

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

  • Self-Validation Cue: Immediate effervescence (evolution of CO₂ gas) will occur. The C7-F inductively lowers the pKa of the N1-H, making it highly reactive toward the electrophile. The complete cessation of gas evolution (typically 30–45 minutes at RT) serves as a reliable visual indicator that the kinetic phase of the reaction has concluded.

Regioselectivity in N-Functionalization

Both isomers feature a fluorine atom at the C7 position, which heavily influences N-alkylation regioselectivity. While the C7-F makes the N1-H more acidic (facilitating easy deprotonation), it also creates a steric blockade directly adjacent to the N1 position.

When the indazolyl anion is formed, it acts as an ambient nucleophile. Under standard conditions with small electrophiles (e.g., methyl iodide), the thermodynamically favored N1-alkylated product dominates. However, when utilizing bulky electrophiles (e.g., trityl chloride or bulky benzyl halides), the steric clash with the C7-F forces the reaction pathway toward the kinetically favored, sterically unhindered N2-alkylated product .

Regioselectivity Base Base-Mediated Deprotonation (N1-H) Anion Indazolyl Anion (Delocalized N1/N2) Base->Anion Acidified by C7-F Path1 Thermodynamic Control (N1-Alkylation) Anion->Path1 Standard Electrophiles Path2 Kinetic Control (N2-Alkylation) Anion->Path2 Bulky Electrophiles (C7-F Steric Clash)

Regioselectivity pathways for N-alkylation in 7-fluoro substituted indazoles.

Conclusion

When designing synthetic routes involving fluorinated 3-iodoindazoles, the 5,7-difluoro isomer should be prioritized if late-stage diversification at the C3 position is required, as it readily undergoes cross-coupling. Conversely, the 4,7-difluoro isomer presents significant synthetic bottlenecks at C3 due to the peri-effect, requiring specialized bulky ligands and extended reaction times, though it offers unique opportunities for S_NAr functionalization at the C4 position.

References

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation Source: MDPI (Molecules) URL:[Link]

  • Fluorinated Pyrazoles and Indazoles (Fluorine in Heterocyclic Chemistry Volume 1) Source: Springer International Publishing URL:[Link]

  • Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions Source: ResearchGate URL:[Link]

Sources

Biological Activity Comparison of Fluorinated Indazole Analogs: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently evaluate the indazole scaffold—a privileged pharmacophore in kinase inhibition and receptor modulation. The strategic incorporation of a fluorine atom into the indazole core is not merely a cosmetic chemical change; it fundamentally alters the molecule's trajectory in biological systems. This guide objectively compares the biological performance of fluorinated indazole analogs against their differentially substituted counterparts, providing mechanistic causality, quantitative data, and self-validating experimental workflows.

Mechanistic Rationale: The Fluorine Effect

Bioisosteric replacement of hydrogen with fluorine modulates the


 of the indazole nitrogens, directly impacting hydrogen-bonding strength at target hinge regions. Furthermore, fluorine's high electronegativity and low polarizability enhance membrane permeability and protect the core from oxidative degradation by cytochrome P450 enzymes.

Comparative Analysis of Biological Targets

Rho-associated Protein Kinase 1 (ROCK1) Inhibition

Fluorinated indazoles exhibit profound regioselective structure-activity relationships (SAR) when targeting ROCK1, a key driver in cardiovascular diseases. Studies demonstrate that placing a fluorine at the C6 position (Compound 52) yields an


 of 14 nM and an oral bioavailability of 61% (1)[1]. In stark contrast, C4 fluorination (Compound 51) plummets potency to 2500 nM[1].
  • Causality Insight: The C6-fluorine perfectly occupies a specific hydrophobic sub-pocket within the ROCK1 ATP-binding domain, enhancing van der Waals interactions. The C4-fluorine, however, induces a steric clash with the gatekeeper residue, disrupting the critical hydrogen bonds between the indazole N1/N2 atoms and the kinase hinge region.

Spleen Tyrosine Kinase (Syk) Inhibition

In the context of inflammatory disorders, 6-fluoroindazole molecular hybrids have shown exceptional potency and selectivity. Compound 44g achieved an


 of 4 nM against human Syk, with high selectivity over the Janus kinase (JAK) family[1].
  • Causality Insight: The electron-withdrawing nature of the fluorine atom reduces the electron density of the indazole ring, preventing off-target intercalation with JAK kinases while maintaining the precise electrostatic potential required for Syk binding.

CFTR Potentiation (Cystic Fibrosis)

Recent structural studies have identified fluorinated indazoles (e.g., Z1834339853 or '853) as potent wild-type CFTR potentiators (2)[2].

  • Causality Insight: The fluorinated indazole core forms critical

    
     stacking interactions with the F236 residue of the CFTR channel[2]. The fluorine atom precisely tunes the dihedral angle of the exocyclic acyl chain, locking the molecule into the active conformation required to stabilize the open state of the channel.
    
Phosphoinositide 3-Kinase (PI3K) Inhibition

For oncology applications, fluorinated indazole derivatives (compounds 41–46) have been evaluated against PI3K isoforms (


), consistently achieving 

values

(3)[3]. The fluorination protects the scaffold from rapid hepatic clearance, a common hurdle for non-fluorinated indazoles.

Data Presentation: Quantitative SAR Comparison

Compound / SeriesTargetFluorine Position

/

Key Performance Metric
Compound 51 ROCK1C42500 nMLow potency due to steric clash
Compound 52 ROCK1C614 nM61% Oral Bioavailability; High in vivo efficacy
Compound 53a ROCK1C67 nM49% Oral Bioavailability; 25 mmHg BP drop
Compound 44g Syk KinaseC6 (Hybrid)4 nMHigh selectivity over JAK family
Z1834339853 CFTRIndazole corePotentiatorStrong

stacking with F236
Compounds 41-46 PI3KIndazole core

Enhanced metabolic stability

Self-Validating Experimental Methodology: TR-FRET Kinase Assay

To validate the biological activity of these fluorinated analogs without the risk of artifactual data, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Why this protocol is a self-validating system: Fluorinated aromatic compounds frequently exhibit intrinsic auto-fluorescence, which causes false positives in standard fluorescence intensity assays. TR-FRET introduces a time delay (e.g., 50 µs) before measurement, allowing short-lived background fluorescence to decay. Furthermore, the ratiometric readout (Emission 665 nm / Emission 615 nm) internally normalizes well-to-well variations in dispensing volume and compound quenching, ensuring absolute trustworthiness of the

    
     curves.
    
Step-by-Step Protocol (ROCK1 Inhibition):
  • Reagent Preparation: Prepare ROCK1 kinase domain, biotinylated substrate peptide, and ATP at the predetermined apparent

    
     to ensure the assay is highly sensitive to competitive ATP-site inhibitors.
    
  • Compound Titration: Dispense fluorinated indazole analogs into a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo) to create a 10-point dose-response curve (10 µM to 0.5 nM).

  • Reaction Initiation: Add 5 µL of the Kinase/Peptide mixture to the compound wells. Incubate for 15 minutes at room temperature to allow equilibrium binding. Add 5 µL of ATP to initiate the reaction.

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • Quench & Detection: Add 10 µL of detection buffer containing EDTA (to chelate

    
     and stop the kinase reaction), Europium-labeled anti-phospho antibody (Donor), and Streptavidin-APC (Acceptor).
    
  • Ratiometric Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (excitation at 337 nm; dual emission at 615 nm and 665 nm). Calculate the 665/615 ratio to determine specific kinase activity and plot against log[inhibitor] to derive the

    
    .
    

Visualizations

ROCK1_Pathway RhoA Active RhoA (GTP-bound) ROCK1 ROCK1 Kinase (Target) RhoA->ROCK1 Activates MLC Myosin Light Chain (MLC) ROCK1->MLC Phosphorylates F_Ind 6-Fluoroindazole (Compound 52/53a) F_Ind->ROCK1 Inhibits (IC50 < 15nM) Actin Actomyosin Contraction (Hypertension) MLC->Actin Induces

Mechanism of Action: 6-Fluoroindazole analogs inhibiting the RhoA/ROCK1 signaling pathway.

TR_FRET_Workflow A Compound Preparation (10-point Titration) B ROCK1 Enzyme Addition (Pre-incubation) A->B Transfer C ATP & Substrate Addition (Reaction Initiation) B->C Binding D Quench & Detection Mix (Eu-Ab & APC) C->D Kinase Reaction E TR-FRET Readout (665nm / 615nm Ratio) D->E Signal Generation

TR-FRET Kinase Assay Workflow for self-validating ROCK1 Inhibitor Screening.

References

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
  • Structure-based discovery of CFTR potenti

Sources

A Researcher's Guide to the Crystallographic Analysis of 4,7-Difluoro-3-iodo-1H-indazole: A Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the precise understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the design of more potent and selective therapeutics. In the realm of medicinal chemistry, halogenated indazoles represent a privileged scaffold, known for their diverse biological activities. This guide provides a comprehensive technical overview of how to approach the X-ray crystallographic analysis of 4,7-Difluoro-3-iodo-1H-indazole, a compound of interest in modern drug discovery programs.

The Critical Role of X-ray Crystallography in Drug Discovery

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise atomic arrangement within a crystalline solid.[1][2] This method provides unambiguous information on bond lengths, bond angles, and the overall three-dimensional shape of a molecule.[1] For drug development, this information is invaluable for:

  • Validating molecular identity and stereochemistry: Ensuring the correct compound has been synthesized.

  • Understanding intermolecular interactions: Revealing how molecules pack in a crystal lattice, which can provide insights into potential protein-ligand interactions.

  • Guiding lead optimization: Informing the design of analogs with improved binding affinity and pharmacokinetic properties.

Experimental Protocol for the Crystallographic Analysis of 4,7-Difluoro-3-iodo-1H-indazole

The following protocol outlines the key steps for obtaining the single-crystal X-ray structure of 4,7-Difluoro-3-iodo-1H-indazole. The successful execution of this workflow is contingent on the ability to grow single crystals of sufficient quality.

Step 1: Crystal Growth

The initial and often most challenging step is the growth of diffraction-quality single crystals. Slow evaporation of a saturated solution is a common and effective method.

  • Solvent Selection: A systematic screening of solvents is crucial. Start with common laboratory solvents in which the compound is sparingly soluble (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof).

  • Procedure:

    • Prepare a nearly saturated solution of 4,7-Difluoro-3-iodo-1H-indazole in the chosen solvent or solvent system at room temperature or slightly elevated temperature.

    • Filter the solution to remove any particulate matter.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

    • Monitor the vial for the formation of small, well-defined single crystals. Crystals should ideally be at least 20 µm in all dimensions.[1]

Step 2: Crystal Mounting and Data Collection

Once suitable crystals are obtained, a single crystal is selected and mounted on a diffractometer for data collection.

  • Mounting: The selected crystal is carefully mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.

  • Data Collection: The mounted crystal is then exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). The diffracted X-rays are recorded on a detector as a series of diffraction patterns. Modern diffractometers automate the process of rotating the crystal and collecting a complete dataset.

Step 3: Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic model is then refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed diffraction patterns. This process yields the final, high-resolution crystal structure.

Workflow for Crystallographic Analysis

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Comparative Analysis: What to Expect for 4,7-Difluoro-3-iodo-1H-indazole

In the absence of a determined structure for 4,7-Difluoro-3-iodo-1H-indazole, we can draw valuable comparisons from the crystallographic data of other halogenated indazoles and related heterocyclic systems. This comparative approach allows us to anticipate key structural features and understand the potential influence of the fluorine and iodine substituents.

For instance, the crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)benzenesulfonamide reveals important details about the geometry of the indazole ring system and the nature of intermolecular interactions, such as hydrogen bonding.[3] Similarly, studies on halogen-substituted benzimidazoles provide insights into the impact of different halogens on crystal packing.[4]

The table below presents a hypothetical comparison of the expected crystallographic parameters for 4,7-Difluoro-3-iodo-1H-indazole alongside published data for a related chloro-indazole derivative.

ParameterExpected for 4,7-Difluoro-3-iodo-1H-indazoleN-(3-chloro-1-methyl-1H-indazol-5-yl)benzenesulfonamide[3]
Formula C₇H₃F₂IN₂C₁₅H₁₄ClN₃O₃S
Crystal System To be determinedTriclinic
Space Group To be determinedP-1
Unit Cell (a, Å) To be determined8.2023
Unit Cell (b, Å) To be determined10.6312
Unit Cell (c, Å) To be determined10.8957
Unit Cell (α, °) To be determined117.523
Unit Cell (β, °) To be determined93.095
Unit Cell (γ, °) To be determined103.166
Key Intermolecular Interactions Likely N-H···N or N-H···F hydrogen bonds; potential halogen bonding involving iodine.N-H···O hydrogen bonds forming dimers.[3]

The presence of both fluorine and iodine atoms in 4,7-Difluoro-3-iodo-1H-indazole introduces the possibility of interesting intermolecular interactions. The N-H of the indazole can act as a hydrogen bond donor, while the nitrogen atoms and fluorine atoms can act as acceptors. Furthermore, the iodine atom is a known halogen bond donor, which could play a significant role in the crystal packing.

Conclusion

The structural elucidation of 4,7-Difluoro-3-iodo-1H-indazole through single-crystal X-ray crystallography is a critical step in advancing its potential as a lead compound in drug discovery. While the specific crystallographic data is not yet publicly available, this guide provides a robust framework for researchers to obtain and analyze this vital information. By following the detailed experimental protocol and leveraging comparative analysis with related structures, scientists can gain a definitive understanding of the three-dimensional architecture of this promising molecule, thereby accelerating the drug development process.

References

  • Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. (2022). Molecules. Available at: [Link]

  • X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link]

  • Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)benzenesulfonamide. (2014). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Small molecule X-ray crystallography. (n.d.). The University of Queensland, School of Chemistry and Molecular Biosciences. Available at: [Link]

  • Small molecule crystallography. (n.d.). Excillum. Available at: [Link]

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The 4,7-Difluoroindazole Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Structure-Activity Relationships for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indazole scaffold has long been recognized as a "privileged" structure, a molecular framework that can be readily adapted to interact with a diverse range of biological targets. The strategic incorporation of fluorine atoms into this scaffold has further enhanced its potential, leading to compounds with improved metabolic stability, binding affinity, and overall drug-like properties. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of the 4,7-difluoroindazole core, a motif of growing importance in the development of targeted therapeutics. By examining key substitutions and their impact on biological activity, we aim to provide a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

The Strategic Advantage of Fluorination: Why 4,7-Difluoroindazole?

The introduction of fluorine into drug candidates is a well-established strategy to optimize molecular properties. The 4,7-difluoro substitution pattern on the indazole ring offers several distinct advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic degradation by cytochrome P450 enzymes, often leading to an increased drug half-life.

  • Modulation of Physicochemical Properties: The high electronegativity of fluorine can significantly influence the acidity (pKa) of the indazole N-H, affecting its interactions with target proteins and its solubility.

  • Improved Binding Affinity: Fluorine atoms can participate in favorable interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, thereby enhancing potency.

  • Conformational Control: The steric bulk and electronic effects of the fluorine atoms can influence the preferred conformation of the molecule, pre-organizing it for optimal binding to its target.

Comparative Analysis: Unraveling the Structure-Activity Landscape

While a comprehensive body of literature dedicated solely to the 4,7-difluoroindazole core is still emerging, valuable insights can be gleaned from structurally related analogs and foundational principles of medicinal chemistry. A notable example is the study of indazole-4,7-dione derivatives as inhibitors of Bromodomain-containing protein 4 (BRD4) , a key regulator of oncogene expression.[1]

Case Study: Indazole-4,7-dione Derivatives as BRD4 Inhibitors

BRD4 is a critical target in cancer therapy due to its role in regulating the transcription of oncogenes like c-Myc.[1] The development of small-molecule inhibitors targeting the bromodomains of BRD4 has shown significant therapeutic promise.[1] A study on 1H-indazol-4,7-dione derivatives provides a compelling case for the SAR of this scaffold.[1]

Key SAR Observations:

  • The Indazole Core is Essential: The bicyclic indazole structure serves as the fundamental scaffold for binding to the BRD4 bromodomain.

  • Substitution at the 5- and 6-positions is Critical: Modifications at these positions have a profound impact on inhibitory activity. For instance, the introduction of a 6-chloro and a 5-((2,6-difluorophenyl)amino) group resulted in a highly potent inhibitor with an IC50 of 60 nM.[1]

  • The N1-H is a Key Interaction Point: The hydrogen atom on the indazole nitrogen is crucial for forming a hydrogen bond with a key asparagine residue in the BRD4 binding pocket, a common feature for many bromodomain inhibitors.

The following table summarizes the structure-activity relationship of key indazole-4,7-dione derivatives as BRD4 inhibitors:

CompoundR1R2IC50 (nM) against BRD4
Lead Compound HH>10,000
5a HPhenylamino5,200
5d H(4-Fluorophenyl)amino1,200
5i Cl(2,6-Difluorophenyl)amino60

Data synthesized from Yoo, M., et al. (2018). Arch. Pharm. Res., 41(1), 46-56.[1]

This data clearly demonstrates that increasing the fluorine substitution on the phenylamino group at the 5-position, coupled with a chloro group at the 6-position, dramatically enhances the inhibitory potency against BRD4.

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research and validation, this section provides detailed methodologies for the synthesis of the 4,7-difluoroindazole core and a representative biological assay for evaluating its activity.

Synthesis of the 4,7-Difluoro-1H-indazole Core

The synthesis of the 4,7-difluoro-1H-indazole core can be achieved through various synthetic routes. A common approach involves the cyclization of a suitably substituted fluorinated phenylhydrazine derivative.

Step-by-Step Synthesis Protocol:

  • Starting Material: 2,5-Difluoroaniline.

  • Diazotization: The 2,5-difluoroaniline is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Reduction: The diazonium salt is then reduced, for example with stannous chloride, to yield 2,5-difluorophenylhydrazine.

  • Cyclization: The resulting hydrazine is reacted with a suitable cyclizing agent, such as triethyl orthoformate, under acidic conditions to promote the formation of the indazole ring.

  • Purification: The final 4,7-difluoro-1H-indazole product is purified using standard techniques such as column chromatography or recrystallization.

Experimental Workflow: Synthesis of 4,7-Difluoro-1H-indazole

start 2,5-Difluoroaniline diazotization Diazotization (NaNO2, HCl, 0-5 °C) start->diazotization Step 1 reduction Reduction (SnCl2) diazotization->reduction Step 2 cyclization Cyclization (Triethyl orthoformate, Acid) reduction->cyclization Step 3 purification Purification (Chromatography/Recrystallization) cyclization->purification Step 4 end 4,7-Difluoro-1H-indazole purification->end

Caption: Synthetic route for 4,7-Difluoro-1H-indazole.

Biological Evaluation: BRD4 Inhibition Assay

The inhibitory activity of 4,7-difluoroindazole derivatives against BRD4 can be assessed using various biochemical and cellular assays. A common in vitro method is the AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) assay.

Step-by-Step BRD4 AlphaScreen® Assay Protocol:

  • Reagents: Biotinylated histone H4 peptide, GST-tagged BRD4 protein, streptavidin-coated donor beads, and anti-GST acceptor beads.

  • Compound Preparation: The test compounds are serially diluted in an appropriate solvent (e.g., DMSO) to create a concentration gradient.

  • Assay Reaction: The biotinylated histone H4 peptide, GST-BRD4, and the test compound are incubated together in a microplate.

  • Bead Addition: After incubation, the streptavidin-coated donor beads and anti-GST acceptor beads are added to the wells.

  • Signal Detection: The plate is incubated in the dark to allow for bead proximity binding. The AlphaScreen signal is then read on a compatible plate reader. A decrease in signal indicates inhibition of the BRD4-histone interaction.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Experimental Workflow: BRD4 AlphaScreen® Assay

reagents Prepare Reagents: - Biotin-H4 Peptide - GST-BRD4 - Test Compound incubation1 Incubate Reagents reagents->incubation1 beads Add AlphaScreen Beads: - Streptavidin-Donor - Anti-GST-Acceptor incubation1->beads incubation2 Incubate in Dark beads->incubation2 detection Read AlphaScreen Signal incubation2->detection analysis Calculate IC50 detection->analysis

Caption: Workflow for BRD4 inhibition assay.

Future Directions and Alternative Scaffolds

The exploration of the 4,7-difluoroindazole core is an active area of research. Future studies will likely focus on:

  • Exploring a wider range of substitutions at various positions of the indazole ring to further refine the SAR.

  • Investigating different N-alkylation and N-arylation patterns on the indazole nitrogen to modulate solubility and cell permeability.

  • Targeting other protein families , such as kinases, where the indazole scaffold has already shown significant promise. Indazole derivatives have been successfully developed as inhibitors for various kinases, including Pim kinases and Tpl2 kinase.[2][3]

As a point of comparison, other fluorinated heterocyclic scaffolds are also being extensively investigated. For instance, fluorinated imidazoles and thiazoles have demonstrated potent and selective inhibition of protein kinase CK1δ and have been explored as anti-inflammatory and antifungal agents.[4][5] The SAR of these alternative scaffolds often reveals similar principles, such as the importance of specific substitution patterns and the role of fluorine in enhancing potency and pharmacokinetic properties.

Conclusion

The 4,7-difluoroindazole core represents a highly promising scaffold for the development of novel therapeutics. Its unique electronic and steric properties, conferred by the difluoro substitution, provide a solid foundation for designing potent and selective inhibitors against a range of biological targets. The insights from related indazole-4,7-dione derivatives highlight the critical role of substitutions at the 5- and 6-positions in modulating activity. As research in this area continues, a more comprehensive understanding of the SAR of the 4,7-difluoroindazole core will undoubtedly emerge, paving the way for the discovery of next-generation medicines.

References

  • Yoo, M., Yoo, M., Kim, J. E., Kim, H. P., Lee, J., Park, C. H., & Jeong, K. R. (2018). Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors. Archives of Pharmacal Research, 41(1), 46–56. [Link]

  • Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(5), 1067-1072*.
  • Card, G. L., et al. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4847-4851*.
  • Peifer, C., et al. (2017). Optimized 4,5-Diarylimidazoles as Potent/Selective Inhibitors of Protein Kinase CK1δ and Their Structural Relation to p38α MAPK. Molecules, 22(4), 527*.
  • Kamal, A., et al. (2012). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. Bioorganic & Medicinal Chemistry Letters, 22(24), 7545-7549*.

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A Comparative Guide to the Infrared Spectroscopy of 4,7-Difluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Difluoro-3-iodo-1H-indazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural elucidation is paramount for understanding its reactivity, and intermolecular interactions. Infrared (IR) spectroscopy provides a rapid and non-destructive method for identifying the key functional groups and obtaining a molecular fingerprint. This guide presents a predictive analysis of the IR absorption bands for 4,7-Difluoro-3-iodo-1H-indazole, offers a comparison with alternative analytical techniques, and provides a detailed experimental protocol for acquiring high-quality IR spectra.

The indazole core, a bicyclic aromatic system with two nitrogen atoms, exhibits characteristic vibrational modes.[1][2] The presence of difluoro and iodo substituents on the benzene ring introduces unique spectroscopic signatures that can be used for its identification and characterization. Specifically, the C-F and C-I stretching vibrations, along with the N-H and aromatic C-H and C=C vibrations, provide a comprehensive picture of the molecule's structure.[3]

Predicted Infrared Absorption Bands for 4,7-Difluoro-3-iodo-1H-indazole

The following table summarizes the predicted key infrared absorption bands for 4,7-Difluoro-3-iodo-1H-indazole based on characteristic group frequencies from analogous compounds and spectroscopic databases.

Vibrational ModePredicted Frequency Range (cm⁻¹)IntensityNotes
N-H Stretch3300 - 3500Medium-StrongThe position of this band is sensitive to hydrogen bonding. In the solid state, it may be broader and shifted to a lower wavenumber compared to a dilute solution or the gas phase.[4]
Aromatic C-H Stretch3000 - 3100Weak-MediumTypical for C-H stretching vibrations in aromatic rings.[5][6]
Aromatic C=C Stretch1400 - 1620Medium-StrongMultiple bands are expected in this region due to the complex in-ring vibrations of the indazole system.[5][6]
C-F Stretch1000 - 1360StrongThe presence of two fluorine atoms may lead to two distinct bands corresponding to symmetric and asymmetric stretching modes.[3] These bands can be very intense.
N-H Bend (out-of-plane)800 - 950Weak-MediumThis bending vibration, sometimes referred to as NH wagging, can be weak and may be coupled with other vibrations.[4]
Aromatic C-H Bend (out-of-plane)700 - 900Medium-StrongThe position of these bands is indicative of the substitution pattern on the aromatic ring.
C-I Stretch< 600Medium-StrongThe carbon-iodine bond is the weakest of the carbon-halogen bonds and thus vibrates at a lower frequency.[3]

Comparison with Alternative Analytical Techniques

While IR spectroscopy is a powerful tool for functional group identification, a comprehensive structural elucidation of 4,7-Difluoro-3-iodo-1H-indazole relies on the synergistic use of multiple analytical techniques.

TechniqueInformation ProvidedAdvantagesLimitations
Infrared (IR) Spectroscopy Identification of functional groups (N-H, C-F, C-I, aromatic C-H, C=C).Rapid, non-destructive, provides a molecular "fingerprint".Does not provide detailed connectivity information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the carbon-hydrogen framework, connectivity of atoms, and the electronic environment of nuclei (¹H, ¹³C, ¹⁹F).Provides unambiguous structural determination.Larger sample quantity may be required, more time-consuming.
Mass Spectrometry (MS) Determination of the molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can provide structural clues.High sensitivity, provides molecular weight information.Isomeric compounds can be difficult to distinguish.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a single crystal.Provides the absolute structure of the molecule.Requires a suitable single crystal, which can be challenging to grow.

In practice, IR spectroscopy is often used as a preliminary characterization technique to confirm the presence of key functional groups before proceeding with more detailed structural analysis by NMR and MS.

Experimental Protocol: Obtaining a High-Quality FT-IR Spectrum

This protocol outlines the steps for acquiring a Fourier-Transform Infrared (FT-IR) spectrum of a solid sample, such as 4,7-Difluoro-3-iodo-1H-indazole, using the KBr pellet method.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet-forming die

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Spatula

  • Sample of 4,7-Difluoro-3-iodo-1H-indazole

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the FT-IR spectrometer's sample compartment is empty.

    • Acquire a background spectrum. This will account for the absorbance of atmospheric water and carbon dioxide.

  • Sample Preparation (KBr Pellet):

    • Place approximately 1-2 mg of the 4,7-Difluoro-3-iodo-1H-indazole sample into the agate mortar.

    • Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar.

    • Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.

    • Transfer the powder to the pellet-forming die.

    • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Sample Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder in the FT-IR spectrometer's sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Label the significant peaks in the spectrum with their corresponding wavenumbers (cm⁻¹).

    • Compare the observed peaks with the predicted values and known correlation tables to identify the functional groups present in the molecule.

Experimental Workflow Diagram

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis start Start weigh_sample Weigh 1-2 mg of Sample start->weigh_sample weigh_kbr Weigh 100-200 mg of KBr weigh_sample->weigh_kbr grind Grind Sample and KBr weigh_kbr->grind press Press into Pellet grind->press background Acquire Background Spectrum press->background sample_spectrum Acquire Sample Spectrum background->sample_spectrum process Process Spectrum (Baseline Correction, etc.) sample_spectrum->process identify Identify Peak Frequencies process->identify compare Compare with Reference Data identify->compare report Generate Report compare->report

Caption: Experimental workflow for obtaining an FT-IR spectrum using the KBr pellet method.

Conclusion

Infrared spectroscopy serves as an indispensable tool for the initial characterization of novel compounds like 4,7-Difluoro-3-iodo-1H-indazole. By understanding the characteristic vibrational frequencies of its constituent functional groups, researchers can rapidly confirm the successful synthesis and purity of the molecule. While IR spectroscopy provides valuable structural insights, its combination with other analytical techniques such as NMR and mass spectrometry is crucial for a complete and unambiguous structural elucidation. The provided experimental protocol offers a reliable method for obtaining high-quality IR spectra, ensuring accurate and reproducible results in the research and development of indazole-based compounds.

References

  • Asian Journal of Research in Chemistry. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. [Link]

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  • PMC. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. [Link]

  • RSC Publishing. (1998). Gas-phase Infrared Spectrum of Indazole. [Link]

  • Der Pharma Chemica. (2011). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • ResearchGate. (2012). Interpretation of IR spectrum of compound 1N2a. [Link]

  • DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. [Link]

  • Characteristic Group Vibrations of Organic Molecules. [Link]

  • ResearchGate. (2015). NH stretching spectra of imidazole monomers. [Link]

  • ResearchGate. (2005). Adiabatic bond stretching frequencies a (CO) and a (CF ) given as a... [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • The Journal of Chemical Physics. (2024). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. [Link]

  • Midac Corporation. (1996). PROTOCOL FOR FTIR MEASUREMENTS OF FLUORINATED COMPOUNDS IN SEMICONDUCTOR PROCESS TOOL EXHAUST. [Link]

  • MDPI. (2022). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]indazoles. [Link]

  • PubMed. (2024). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. [Link]

  • Fritz Haber Institute. (2006). An infrared spectroscopic study of protonated and cationic indazole. [Link]

  • Rsc.org. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

  • ACS Publications. (2016). Quantitative Assessment of Aromaticity and Antiaromaticity Utilizing Vibrational Spectroscopy. [Link]

  • ScienceDirect. (2008). The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700cm−1. [Link]

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Evaluating the Electronic Effects of 4,7-Difluoro Substitution on Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science push the boundaries of molecular design, the strategic incorporation of fluorine has become a cornerstone of modern synthetic chemistry. Specifically, 4,7-difluoro substitution on aromatic and heteroaromatic scaffolds (such as indoles, phenanthrolines, and diazocines) exerts profound electronic and steric effects.

This guide provides an objective, data-driven comparison of 4,7-difluoro-substituted compounds against their unsubstituted and chlorinated alternatives. By dissecting the causality behind their altered reactivity—specifically in Nucleophilic Aromatic Substitution (SNAr) and biological binding—we offer researchers actionable insights and self-validating protocols for leveraging these fluorinated building blocks.

Mechanistic Causality: The "Why" Behind 4,7-Difluorination

To understand why 4,7-difluoro substitution radically alters molecular behavior, we must evaluate the interplay of inductive (-I) and resonance (+M) effects.

In heteroaromatic systems, the 4 and 7 positions are strategically located to modulate the electron density of the entire conjugated π-system without sterically blocking primary functional sites. Fluorine is the most electronegative element, exerting a massive electron-withdrawing inductive effect (-I).

The SNAr Reactivity Paradox

A common misconception is that because the C–F bond is exceptionally strong (approx. 115 kcal/mol) compared to the C–Cl bond (approx. 77 kcal/mol), fluorinated aromatics should be less reactive[1]. However, in SNAr reactions, the cleavage of the carbon-halogen bond is not the rate-determining step. The rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer complex .

Because of its extreme electronegativity, fluorine severely depletes electron density at the ipso-carbon, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy and highly stabilizing the negative charge of the intermediate[2]. Consequently, 4,7-difluoro compounds exhibit significantly lower activation barriers (ΔΔG‡) for nucleophilic attack compared to their 4,7-dichloro counterparts[2].

SNAr_Mechanism Start 4,7-Difluoro Substrate (Highly Electrophilic C-F) NuAttack Nucleophilic Attack (Rate-Determining Step) Start->NuAttack + Nucleophile Meisenheimer Meisenheimer Complex (Stabilized by F -I Effect) NuAttack->Meisenheimer Activation Barrier Lowered by 2.9 kcal/mol Elimination Fluoride Elimination (Fast Step) Meisenheimer->Elimination C-F Bond Cleavage Product 4,7-Disubstituted Product (High Yield, Mild Conditions) Elimination->Product - F⁻ Chloro 4,7-Dichloro Substrate (Higher Activation Barrier) Chloro->NuAttack Slower Reaction Higher Temp Required

Fig 1: Electronic stabilization of the S_NAr Meisenheimer complex by 4,7-difluoro substitution.

Comparative Performance Data

Case Study A: Tetradentate Phenanthroline Ligands (SNAr Kinetics)

In the synthesis of 1,10-phenanthroline-2,9-dicarboxamides (DAPhen)—ligands critical for actinide/lanthanide partitioning—functionalizing the 4 and 7 positions is notoriously difficult with chlorine[2]. Transitioning to a 4,7-difluoro-DAPhen scaffold dramatically accelerates reactivity. Quantum chemical modeling and experimental data confirm that the activation barrier for fluorine substitution is ~2.9 kcal/mol lower than for chlorine[2].

Table 1: SNAr Reactivity Comparison in DAPhen Scaffolds

SubstrateNucleophileTemp (°C)Time (h)Yield (%)Electronic Effect / Causality
4,7-Dichloro-DAPhen Sodium Azide100 - 11024 - 48< 40%Weak -I effect fails to sufficiently stabilize the Meisenheimer complex.
4,7-Difluoro-DAPhen Sodium Azide25 (RT)2 - 4> 85%Strong -I effect lowers LUMO; ΔΔG‡ reduced by 2.9 kcal/mol[2].
4,7-Difluoro-DAPhen Aliphatic Amines606 - 878 - 96%Highly electrophilic ipso-carbon drives rapid amine addition[3].
Case Study B: Pharmacological Profiling of Tryptamines

In medicinal chemistry, 4,7-difluoro substitution is used to tune the pharmacokinetic properties of indoles and tryptamines without adding significant steric bulk. For example, comparing standard 5,6-dihydroxytryptamine (5,6-DHT) to 4,7-difluoro-5,6-DHT reveals that the electron-withdrawing fluorines decrease the inherent potential for auto-oxidation while drastically increasing receptor affinity[4].

Table 2: Physicochemical & Biological Profile of 5,6-DHT Derivatives

CompoundOxidation PotentialPhenol AciditySerotonin Uptake Affinity (Relative)
5,6-DHT (Unsubstituted) Baseline (High risk of oxidation)Baseline1x (Reference)
4-Fluoro-5,6-DHT DecreasedIncreased32x higher affinity
4,7-Difluoro-5,6-DHT Significantly DecreasedHighly Increased13x higher affinity[4]

Insight: The difluoro substitution alters the HOMO-LUMO gap, reducing electron density on the oxidizable hydroxyl groups. This electronic tuning prevents premature metabolic degradation while enhancing electrostatic interactions within the target receptor's binding pocket[4][5].

Experimental Methodology: Self-Validating SNAr Protocol

To harness the reactivity of 4,7-difluoro scaffolds, researchers must employ precise conditions. The following protocol details the nucleophilic functionalization of 4,7-difluoro-1,10-phenanthroline.

Why this protocol is self-validating: This workflow utilizes in situ19F NMR monitoring. Because the starting material possesses a highly distinct 19F signal, the reaction acts as its own internal sensor. As the nucleophile attacks, the symmetry is broken (yielding a mono-substituted intermediate with a shifted 19F peak), followed by complete disappearance of the 19F signal upon full di-substitution. If the 19F signal persists, the system definitively alerts the chemist that the activation barrier has not been fully overcome.

Step-by-Step Procedure: Synthesis of 4,7-Diamino-DAPhen via SNAr
  • Substrate Preparation & Inertion:

    • Charge a flame-dried Schlenk flask with 4,7-difluoro-1,10-phenanthroline-2,9-dicarboxamide (1.0 equiv) and anhydrous potassium carbonate (3.0 equiv).

    • Causality: K2CO3 acts as a mild base to scavenge the generated HF, preventing protonation of the incoming nucleophile.

  • Solvent & Nucleophile Addition:

    • Suspend the mixture in anhydrous Methanol or DMSO (0.1 M concentration).

    • Add the desired amine nucleophile (2.5 equiv).

    • Causality: Polar aprotic or highly polar protic solvents stabilize the highly charged anionic Meisenheimer transition state, further lowering the activation energy[6].

  • In-Process Monitoring (The Self-Validation Step):

    • Stir the reaction at room temperature.

    • At t = 2 hours, extract a 0.1 mL aliquot and analyze via 19F NMR.

    • Diagnostic Check: The disappearance of the starting material peak (typically around -110 to -120 ppm depending on the solvent) and the absence of intermediate mono-fluoro peaks confirm complete conversion[6].

  • Workup & Isolation:

    • Once 19F NMR confirms the absence of fluorine, concentrate the mixture under reduced pressure.

    • Wash the crude residue with distilled water (to remove KF salts and excess amine) and extract with Ethyl Acetate (3 × 20 mL)[6].

    • Dry the organic layer over Na2SO4, filter, and evaporate to yield the 4,7-disubstituted product (Typical yields: 85–96%).

Conclusion

The transition from unsubstituted or chlorinated scaffolds to 4,7-difluoro substitution represents a masterclass in exploiting electronic effects. By drastically lowering the LUMO and stabilizing the SNAr transition state via powerful inductive (-I) electron withdrawal, 4,7-difluoro compounds unlock rapid, high-yield functionalization under mild conditions[2][6]. Furthermore, in biological systems, this exact electronic modulation protects against oxidation while enhancing receptor affinity[4]. For drug development professionals and synthetic chemists, adopting 4,7-difluoro building blocks is a proven strategy to optimize both synthetic efficiency and molecular efficacy.

References
  • 4,7-Functionalization of Tetradentate Phenanthroline Ligands via Nucleophilic Substitution of Fluorine Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • First Example of Fluorinated Phenanthroline Diamides: Synthesis, Structural Study, and Complexation with Lanthanoids Source: Molecules (MDPI) URL:[Link]

  • Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines Source: PubMed (NIH) URL:[Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4,7-Difluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective extends beyond the synthesis and application of novel compounds; it encompasses the entire lifecycle of a chemical within the laboratory, culminating in its safe and responsible disposal. The compound 4,7-Difluoro-3-iodo-1H-indazole, a halogenated heterocyclic molecule, demands a rigorous and informed approach to waste management. This guide is designed to provide drug development professionals and laboratory scientists with a comprehensive, step-by-step protocol for its proper disposal, grounded in the principles of chemical safety, environmental stewardship, and regulatory compliance.

The structural nature of this compound—containing fluorine, iodine, and a nitrogen-based heterocycle—places it into a specific category of chemical waste that cannot be handled casually. Improper disposal, such as drain disposal, not only risks environmental contamination due to the persistence of halogenated organics but can also lead to the formation of toxic by-products in water systems[1]. Furthermore, mixing it with incompatible waste streams can trigger dangerous reactions. This protocol, therefore, is a self-validating system designed to mitigate these risks through meticulous segregation, labeling, and handling.

Part 1: Hazard Assessment and Immediate Safety Precautions

Before any disposal procedure begins, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for 4,7-Difluoro-3-iodo-1H-indazole is not widely available, data from closely related bromo- and iodo-indazole analogs provide a strong basis for hazard assessment. These analogs are consistently classified as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation[2][3]. Therefore, a conservative and cautious approach is mandatory.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Use nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact[4][5].

  • Body Protection: A full-length laboratory coat must be worn.

  • Respiratory Protection: All handling and disposal operations, including the commingling of waste, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols[6][7].

In Case of Exposure:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water[4].

  • Eye Contact: Flush eyes cautiously with water for several minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist[4].

  • Inhalation: Move the individual to fresh air. If respiratory symptoms occur, call a physician or poison control center[8].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and consult a physician immediately[3].

Part 2: The Core Principle: Waste Segregation

The single most critical step in disposing of 4,7-Difluoro-3-iodo-1H-indazole is its classification and segregation as Halogenated Organic Waste .[9]

Causality: Halogenated compounds (containing fluorine, chlorine, bromine, or iodine) require specialized high-temperature incineration. During combustion, the halogen atoms form acidic gases (in this case, hydrofluoric acid and hydroiodic acid). Licensed hazardous waste incinerators are equipped with "scrubbers" that neutralize these corrosive gases before they are released into the atmosphere[10]. Mixing this waste with non-halogenated streams contaminates the entire batch, drastically increasing disposal costs and violating compliance standards[6].

Waste Collection Protocol:

  • Designate a Container: Procure a dedicated, properly vented waste container specifically for "Halogenated Organic Waste." This container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Label Correctly Before Use: The container must be labeled clearly with the words "Hazardous Waste" and "Halogenated Organic Solvents/Waste" as soon as the first drop of waste is added[11][12].

  • Maintain a Log: All chemical constituents added to the container must be documented with their full names and approximate percentages or volumes. Do not use abbreviations or chemical formulas[9][12]. This log is critical for the disposal facility to handle the waste safely.

Part 3: Step-by-Step Disposal Procedures

The correct procedure depends on the form of the waste being generated.

Scenario A: Unused or Expired Pure Compound
  • Do Not Open: Keep the compound in its original, sealed manufacturer's container. The original label provides essential safety information.

  • Add Disposal Label: Affix a "Hazardous Waste" tag to the container.

  • Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for disposal.

Scenario B: Contaminated Solid Materials (e.g., Weighing Boats, Gloves, Silica Gel)
  • Collect Separately: Place all solid materials contaminated with 4,7-Difluoro-3-iodo-1H-indazole into a dedicated, sealable plastic bag or a wide-mouth solid waste container.

  • Label Clearly: Label the container as "Solid Halogenated Organic Waste" and list "4,7-Difluoro-3-iodo-1H-indazole" as the primary contaminant.

  • Store Safely: Store the sealed container in a designated satellite accumulation area away from incompatible materials until EHS pickup[13].

Scenario C: Solutions Containing the Compound
  • Transfer to Waste Container: Carefully decant or transfer the solution into the designated "Halogenated Organic Waste" liquid container inside a chemical fume hood.

  • Check Compatibility: Ensure the solution does not contain incompatible materials such as strong acids, bases, oxidizers, or heavy metals, which must be collected in separate waste streams[6][11].

  • Update Log: Immediately record the name and volume of the added waste on the container's log sheet.

  • Seal Container: Keep the container tightly closed when not actively adding waste[6]. When the container is approximately 75% full, request a collection from your EHS office.

Part 4: Emergency Spill Management

Unintended releases require immediate and appropriate action.

For Small, Manageable Spills (Solid or Liquid):

  • Alert Personnel: Immediately notify others in the vicinity[14].

  • Don PPE: Ensure you are wearing the mandatory PPE as described in Part 1.

  • Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a sealable container. Place any contaminated cleaning materials into the same container[6].

  • Label and Dispose: Seal the container, label it as "Solid Halogenated Organic Waste" (listing the compound and solvent, if any), and arrange for EHS disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

For Large Spills or Spills Outside a Fume Hood:

  • Evacuate Immediately: Evacuate all personnel from the immediate area[12].

  • Isolate and Ventilate: Close the laboratory doors to contain the spill and increase ventilation if it is safe to do so.

  • Call for Emergency Assistance: Contact your institution's EHS department and/or emergency response number immediately. Do not attempt to clean up a large spill yourself.

Data and Workflow Summary

For quick reference, the critical information for handling and disposing of 4,7-Difluoro-3-iodo-1H-indazole is summarized below.

ParameterGuidelineSource(s)
Chemical Name 4,7-Difluoro-3-iodo-1H-indazole-
Waste Class Halogenated Organic Waste[9]
Primary Hazards Harmful if swallowed, Skin/Eye Irritant, Respiratory Irritant[2][3]
Required PPE Chemical Safety Goggles, Nitrile Gloves, Lab Coat[5][13]
Engineering Control Must be handled in a Chemical Fume Hood[6][7]
Incompatible Wastes Non-halogenated organics, strong acids/bases, oxidizers, heavy metals[6][11]
Primary Disposal Route Licensed High-Temperature Hazardous Waste Incineration[9][10]
Drain Disposal Strictly Prohibited[1][12][13]
Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste containing 4,7-Difluoro-3-iodo-1H-indazole.

G start Waste Generated Containing 4,7-Difluoro-3-iodo-1H-indazole is_spill Is it an Accidental Spill? start->is_spill spill_size Spill Size? is_spill->spill_size Yes waste_type What is the Waste Form? is_spill->waste_type No (Routine Disposal) small_spill Follow Small Spill Cleanup Protocol spill_size->small_spill Small & Contained large_spill EVACUATE AREA Call EHS/Emergency Services spill_size->large_spill Large or Uncontained pure_solid Unused/Expired Pure Compound waste_type->pure_solid cont_solid Contaminated Solid (Gloves, Silica, etc.) waste_type->cont_solid liquid_sol Liquid Solution waste_type->liquid_sol dispose_pure Keep in Original Container Label as Waste Arrange EHS Pickup pure_solid->dispose_pure dispose_solid Collect in Labeled Bag/Container for 'Solid Halogenated Waste' cont_solid->dispose_solid dispose_liquid Collect in Labeled Container for 'Liquid Halogenated Waste' liquid_sol->dispose_liquid

Disposal decision workflow for 4,7-Difluoro-3-iodo-1H-indazole.

By adhering to this structured, scientifically-grounded disposal framework, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect our shared environment. Always consult your institution's specific EHS policies, as they may have additional requirements.

References

  • Halogenated Organic Liquids - Standard Operating Procedure . (n.d.). University of Illinois Urbana-Champaign, Braun Research Group. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . (1987). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste Segregation . (2016). Bucknell University. Retrieved from [Link]

  • Halogenated Solvents in Laboratories . (n.d.). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]

  • Safety Data Sheet - 1H-Indazole . (2025). Thermo Fisher Scientific. Retrieved from [Link]

  • Hazardous Substance Fact Sheet - Iodine . (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Process safety management of highly hazardous chemicals (29 CFR 1910.119) . (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Production, Import/Export, Use, and Disposal of Iodine . (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Disposal of Iodine . (n.d.). Case Western Reserve University, Environmental Health and Safety. Retrieved from [Link]

  • Specific Chemicals Guidelines . (n.d.). Columbia University, Research. Retrieved from [Link]

  • Occupational exposure to hazardous chemicals in laboratories (29 CFR 1910.1450) . (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Complying With OSHA's Hazardous Material Requirements . (2021). Wolters Kluwer. Retrieved from [Link]

  • OSHA Chemical Storage Requirements [2025 Guide] . (n.d.). Conn Maciel Carey LLP. Retrieved from [Link]

  • What should not go down the drain: time, money and contrast media . (n.d.). European Society of Radiology (ESR). Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 4,7-Difluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Precautionary Imperative

4,7-Difluoro-3-iodo-1H-indazole is a high-value halogenated heterocyclic building block, frequently employed as a scaffold in the synthesis of kinase inhibitors and other bioactive small molecules.

While specific toxicological data for this exact isomer is limited, structural activity relationship (SAR) analysis of analogous halogenated indazoles (e.g., 7-fluoro-3-iodo-1H-indazole) mandates that we treat this compound as a Category 3 Irritant and a potential Acute Oral Toxin . Furthermore, the presence of the fluorine atoms increases lipophilicity, potentially enhancing dermal absorption, while the carbon-iodine bond introduces photosensitivity risks.

This guide moves beyond basic compliance. It establishes a defensive perimeter around the researcher, ensuring that the unknown biological potency of this intermediate does not compromise long-term health.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the enemy. The specific hazards associated with this structural motif include:

Hazard ClassGHS Code (Inferred*)DescriptionMechanism of Action
Acute Toxicity H302 Harmful if swallowed.Systemic absorption via mucous membranes.
Skin Irritation H315 Causes skin irritation.Fluorinated aromatics can act as defatting agents and sensitizers.
Eye Irritation H319 Causes serious eye irritation.Physical abrasion (solid) and chemical cauterization (solution).
STOT-SE H335 Respiratory irritation.Inhalation of fine dust during weighing/transfer.

*Inferred from structural analogs (7-Fluoro-3-iodo-1H-indazole, CAS 944904-38-5) due to absence of compound-specific REACH registration data.

The PPE Defense System

Do not rely on a single barrier. We utilize a Layered Defense Strategy .

A. Ocular Protection (Non-Negotiable)[2]
  • Standard Operation: Chemical Splash Goggles (ANSI Z87.1 or EN 166).

    • Why: Safety glasses with side shields are insufficient. The fine powder nature of the indazole presents a high risk of airborne particulate migration around standard lenses.

  • High-Risk Operation (Scale >10g or vigorous reaction): Add a Face Shield over goggles.

B. Dermal Protection: The Double-Glove Protocol

Halogenated heterocycles can permeate standard nitrile rubber over time.

  • Inner Layer: 4 mil Nitrile (Inspection White/Blue). Acts as the last line of defense.

  • Outer Layer: 5-8 mil Extended Cuff Nitrile or Neoprene.

  • Technique: Inspect gloves for pinholes before use. Change the outer layer immediately upon splash contact.

  • Note: If dissolving in Dichloromethane (DCM) , standard nitrile degrades in <5 minutes. Use Silver Shield/Laminate gloves for DCM solutions.

C. Respiratory Protection
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood .[1]

  • Secondary (Emergency/Spill): NIOSH-certified N95 (particulate only) or P100 respirator.

    • Critical: A dust mask is NOT a respirator. Do not use surgical masks.

Operational Workflow & Visualization

Decision Matrix: PPE Selection

The following diagram illustrates the logic flow for selecting the correct PPE based on the state of matter and solvent system.

PPE_Decision_Matrix Start Handling 4,7-Difluoro-3-iodo-1H-indazole State State of Matter? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution PPE_Solid PPE LEVEL 1: Nitrile Gloves (Double) Splash Goggles Fume Hood Solid->PPE_Solid Solvent Solvent Type? Solution->Solvent Halogenated Halogenated (e.g., DCM) Solvent->Halogenated Standard Standard (e.g., MeOH, DMF) Solvent->Standard PPE_Halo_Sol PPE LEVEL 3: Laminate/Silver Shield Gloves Face Shield + Goggles Fume Hood (High Flow) Halogenated->PPE_Halo_Sol PPE_Std_Sol PPE LEVEL 2: Nitrile (Double, Ext. Cuff) Splash Goggles Lab Coat Standard->PPE_Std_Sol

Caption: Logic flow for determining PPE requirements based on physical state and solvent compatibility.

Step-by-Step Handling Protocol

Phase 1: Weighing & Transfer
  • Static Control: Fluorinated powders are prone to static charge. Use an anti-static gun or ionizer bar in the balance enclosure to prevent "flying powder."

  • Tools: Use disposable anti-static micro-spatulas. Avoid metal spatulas if possible to prevent potential metal-catalyzed decomposition of the C-I bond (rare but possible).

  • Container: Amber glass vials are required. The iodine moiety renders the molecule potentially photosensitive.

Phase 2: Reaction Monitoring
  • TLC Safety: When spotting TLC plates, do not look directly into the UV lamp.

  • Heating: If heating is required, use a silicone oil bath or heating block. Avoid open flames. Halogenated compounds can release toxic acid gases (HF, HI) upon thermal decomposition.

Phase 3: Decontamination
  • Wipe all surfaces (balance, hood sash, handles) with a detergent solution, followed by ethanol.

  • Do not use bleach (sodium hypochlorite) immediately, as it may react with auxiliary reagents.

  • Dispose of wipes as solid hazardous waste.

Waste Disposal: The "Cradle-to-Grave" Obligation

Proper disposal is critical due to the halogen content. Incineration requires scrubbers to capture HF and HI gases.

Waste StreamCriteriaDisposal Action
Solid Waste Contaminated gloves, paper towels, weighing boats.Hazardous Solid Waste. Label: "Contaminated Debris (Fluorinated/Iodinated Organic)."
Liquid Waste A Reaction mixtures in DCM, Chloroform, DCE.Halogenated Organic Waste. Do not mix with Acetone/Ethanol waste streams.
Liquid Waste B Reaction mixtures in DMF, DMSO, Methanol.Non-Halogenated Waste (Only if halogen content is <1%). If >1%, treat as Halogenated.
Sharps Needles, glass pipettes.Chemically Contaminated Sharps Bin.

Critical Warning: Never dispose of this compound down the drain.[2] It is toxic to aquatic life and persists in water systems due to the C-F bonds.

Emergency Response

Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Minor Minor (<5g / <10mL) Assess->Minor Major Major (>5g / Outside Hood) Assess->Major Isolate Isolate Area Alert Lab Personnel Minor->Isolate Evacuate Evacuate Lab Call EHS/Emergency Major->Evacuate Clean Clean Up: 1. Cover with absorbent pads 2. Wipe with solvent (EtOH) 3. Wash with soap/water Isolate->Clean Dispose Bag as Hazardous Waste Clean->Dispose

Caption: Immediate response protocol for laboratory spills.

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes .[3] Hold eyelids apart. Seek medical attention.

  • Skin Contact: Remove contaminated clothing.[4][5] Wash with soap and water.[4] Do not use ethanol on skin (increases absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.).[6] Personal Protective Equipment: Chemical Resistant Gloves.[4]

  • Cornell University EHS. (2023). Chemical Segregation and Storage.[1][7]

  • ChemScene. (2023). Safety Data Sheet: 7-Fluoro-3-iodo-1H-indazole (Analog).

  • PubChem. (n.d.). Compound Summary: 6-Iodo-1H-indazole (Analog). National Library of Medicine.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.